GDC-0834 (S-enantiomer)
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
N-[3-[6-[4-[(2S)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N6O3S/c1-20-24(9-7-10-25(20)36-31(40)28-18-22-8-5-6-11-27(22)43-28)26-19-39(4)33(42)30(35-26)34-23-14-12-21(13-15-23)29-32(41)38(3)17-16-37(29)2/h7,9-10,12-15,18-19,29H,5-6,8,11,16-17H2,1-4H3,(H,34,35)(H,36,40)/t29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOOFZZILLRUQH-LJAQVGFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=CN(C(=O)C(=N4)NC5=CC=C(C=C5)C6C(=O)N(CCN6C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=CN(C(=O)C(=N4)NC5=CC=C(C=C5)[C@H]6C(=O)N(CCN6C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649416 | |
| Record name | N-[3-(6-{4-[(2S)-1,4-Dimethyl-3-oxopiperazin-2-yl]anilino}-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133432-50-4 | |
| Record name | N-[3-[6-[[4-[(2S)-1,4-Dimethyl-3-oxo-2-piperazinyl]phenyl]amino]-4,5-dihydro-4-methyl-5-oxo-2-pyrazinyl]-2-methylphenyl]-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133432-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-(6-{4-[(2S)-1,4-Dimethyl-3-oxopiperazin-2-yl]anilino}-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Molecular intricacies of GDC-0834: A Technical Guide to its Mechanism of Action
For Immediate Release
SOUTH SAN FRANCISCO, CA – December 17, 2025 – This technical guide provides an in-depth analysis of the mechanism of action of GDC-0834, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). The focus of this document is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its molecular interactions, metabolic pathways, and the experimental methodologies used in its characterization.
GDC-0834 is a reversible, ATP-competitive inhibitor of BTK, a critical non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway. The compound predominantly exists and has been studied as its R-enantiomer. While an S-enantiomer is commercially available for research purposes, public domain scientific literature and patent documents do not currently offer a comparative analysis of the biological activity between the R- and S-enantiomers. Therefore, this guide will focus on the well-documented mechanism of action of the R-enantiomer of GDC-0834.
Core Mechanism of Action: Reversible Inhibition of Bruton's Tyrosine Kinase
GDC-0834 exerts its therapeutic effect by directly targeting and inhibiting the enzymatic activity of Bruton's tyrosine kinase (BTK). BTK is a crucial signaling molecule in B-lymphocytes, playing a pivotal role in their development, differentiation, and activation. By competitively binding to the ATP-binding pocket of BTK, GDC-0834 prevents the phosphorylation of downstream substrates, thereby disrupting the B-cell receptor signaling cascade. This interruption of signaling ultimately leads to a reduction in B-cell proliferation and survival, which is the basis for its investigation in the treatment of autoimmune diseases like rheumatoid arthritis.[1][2]
A key characteristic of GDC-0834 is its reversible mode of inhibition. Unlike covalent inhibitors that form a permanent bond with the target enzyme, GDC-0834 binds non-covalently, allowing for a dynamic equilibrium between the bound and unbound states.
Quantitative Analysis of GDC-0834 Activity
The potency of GDC-0834 has been quantified through various in vitro and in vivo studies. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data for the R-enantiomer of GDC-0834.
| Parameter | Value | Assay Type | Species |
| IC50 | 5.9 nM | Biochemical BTK Kinase Assay | - |
| IC50 | 6.4 nM | Cellular BTK Assay | - |
| IC50 | 1.1 µM | In vivo pBTK-Tyr223 Inhibition | Mouse |
| IC50 | 5.6 µM | In vivo pBTK-Tyr223 Inhibition | Rat |
Metabolic Profile: The Challenge of Amide Hydrolysis
A critical aspect of GDC-0834's pharmacology is its metabolic instability, particularly in humans.[1][2][3] The primary metabolic pathway is the hydrolysis of its amide bond, a reaction predominantly mediated by the enzyme aldehyde oxidase (AO).[3][4] This metabolic process results in the formation of an inactive carboxylic acid metabolite, referred to as M1, and an aniline (B41778) metabolite, M2.[3]
This rapid metabolism in human liver cytosol leads to low systemic exposure of the active parent drug, a significant hurdle in its clinical development.[1][2] The intrinsic clearance (CLint) of GDC-0834 in human liver cytosol has been determined to be 0.511 mL/min per milligram of protein.[4]
| Parameter | Value | System |
| Intrinsic Clearance (CLint) | 0.511 mL/min/mg protein | Human Liver Cytosol |
Signaling Pathway and Metabolic Fate Visualized
To further elucidate the mechanism of action and metabolic pathway of GDC-0834, the following diagrams have been generated using the DOT language.
Caption: BTK Signaling Pathway and GDC-0834 Inhibition.
Caption: Metabolic Pathway of GDC-0834 via Amide Hydrolysis.
Experimental Protocols
The characterization of GDC-0834 involved a series of key experiments. Below are the detailed methodologies for the primary assays cited.
BTK Kinase Activity Assay (Biochemical IC50)
-
Objective: To determine the concentration of GDC-0834 required to inhibit 50% of BTK enzymatic activity in a purified system.
-
Materials: Recombinant human BTK enzyme, ATP, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), and a detection reagent (e.g., a phosphotyrosine-specific antibody).
-
Procedure:
-
A reaction mixture containing BTK enzyme, the peptide substrate, and varying concentrations of GDC-0834 is prepared in a multi-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by the addition of a stop solution.
-
The extent of substrate phosphorylation is quantified using a suitable detection method, such as ELISA or a fluorescence-based assay.
-
The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular BTK Autophosphorylation Assay (Cellular IC50)
-
Objective: To measure the inhibitory effect of GDC-0834 on BTK autophosphorylation in a cellular context.
-
Materials: A suitable cell line expressing BTK (e.g., a human B-cell lymphoma line), cell culture medium, GDC-0834, a stimulating agent (e.g., anti-IgM antibody), lysis buffer, and antibodies specific for phosphorylated BTK (pBTK-Tyr223) and total BTK.
-
Procedure:
-
Cells are pre-incubated with various concentrations of GDC-0834.
-
B-cell receptor signaling is stimulated by the addition of anti-IgM.
-
After a short incubation period, the cells are lysed.
-
The levels of pBTK-Tyr223 and total BTK in the cell lysates are determined by Western blotting or a quantitative immunoassay (e.g., ELISA).
-
The ratio of pBTK to total BTK is calculated for each GDC-0834 concentration.
-
The IC50 value is determined from the dose-response curve.
-
In Vivo Pharmacodynamic Assay (pBTK Inhibition in Whole Blood)
-
Objective: To assess the in vivo potency of GDC-0834 by measuring the inhibition of BTK phosphorylation in whole blood of treated animals.
-
Materials: Laboratory animals (e.g., mice or rats), GDC-0834 formulated for oral administration, and reagents for Western blotting as described above.
-
Procedure:
-
Animals are orally dosed with GDC-0834 at various concentrations.
-
At specific time points post-dosing, blood samples are collected.
-
Whole blood lysates are prepared.
-
The levels of pBTK-Tyr223 and total BTK are quantified by Western blot.
-
The percentage of pBTK inhibition relative to vehicle-treated control animals is calculated.
-
The in vivo IC50 is estimated from the dose-response relationship.
-
Metabolic Stability Assay (in Human Liver Cytosol)
-
Objective: To determine the rate of metabolic clearance of GDC-0834 in human liver cytosol.
-
Materials: Pooled human liver cytosol, GDC-0834, and an analytical system for quantifying the parent compound (e.g., LC-MS/MS).
-
Procedure:
-
GDC-0834 is incubated with human liver cytosol at a physiological temperature (37°C).
-
Aliquots are taken at various time points and the reaction is quenched (e.g., by adding a cold organic solvent).
-
The concentration of the remaining GDC-0834 in each aliquot is measured by LC-MS/MS.
-
The rate of disappearance of the parent compound is used to calculate the intrinsic clearance (CLint).
-
Conclusion
GDC-0834 (R-enantiomer) is a potent, selective, and reversible inhibitor of Bruton's tyrosine kinase, effectively blocking B-cell receptor signaling. Its mechanism of action is well-characterized, demonstrating ATP-competitive inhibition of the kinase. However, its clinical utility has been hampered by rapid metabolic clearance in humans via aldehyde oxidase-mediated amide hydrolysis. While the S-enantiomer of GDC-0834 is available, a detailed public account of its specific mechanism of action and comparative potency is currently lacking. The information provided in this guide serves as a comprehensive resource for understanding the molecular pharmacology of this important research compound.
References
- 1. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel reaction mediated by human aldehyde oxidase: amide hydrolysis of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [rex.libraries.wsu.edu]
GDC-0834 (R-enantiomer): A Technical Guide on BTK Binding Affinity and Reversible Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Initially developed as a potential therapeutic agent for rheumatoid arthritis, its clinical progression was halted due to rapid metabolic degradation in humans.[3][4] This document provides a detailed technical overview of the binding affinity and kinetics of the active R-enantiomer of GDC-0834 with BTK, based on available preclinical data. It is important to note that while the user's query specified the S-enantiomer, the pharmacologically active and studied form of this compound is the R-enantiomer, chemically designated as (R)-N-(3-(6-(4-(1,4-dimethyl-3-oxopiperazin-2-yl)phenylamino)-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide.[5]
Quantitative Binding Affinity Data
| Parameter | Value (nM) | Assay Type | Source |
| Biochemical IC50 | 5.9 ± 1.1 | Lanthascreen™ Kinase Assay | [6][7] |
| Cellular IC50 | 6.4 ± 1.6 | Inhibition of BTK phosphorylation in rat splenocytes | [7] |
BTK Signaling Pathway
BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, proliferation, and survival. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, most notably phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of events including calcium mobilization and activation of transcription factors like NF-κB. This ultimately results in the expression of genes crucial for B-cell function. GDC-0834 exerts its effect by competitively binding to the ATP-binding site of BTK, thereby preventing its phosphorylation and subsequent activation, and interrupting this signaling cascade.
Caption: BTK Signaling Pathway and the inhibitory action of GDC-0834.
Experimental Protocols
Biochemical BTK Inhibition Assay (Lanthascreen™)
This assay quantifies the inhibitory effect of GDC-0834 on BTK activity by measuring the phosphorylation of a synthetic peptide substrate.
Workflow:
Caption: Workflow for the Lanthascreen™ biochemical assay.
Detailed Methodology:
-
Reagents:
-
BTK enzyme (human, full-length, C-terminal V5-6xHis tagged)
-
GDC-0834 (serially diluted)
-
Fluorescein-labeled poly-Glu/Ala/Tyr peptide substrate
-
ATP
-
Lanthascreen™ Tb-PY20 antibody (terbium-labeled anti-phosphotyrosine antibody)
-
Assay Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM MnCl₂, 2 mM DTT, 0.2 mM NaVO₄, 0.01% casein, 0.01% Triton X-100, 2.5% glycerol)
-
Stop Solution (60 mM EDTA)
-
-
Procedure:
-
In a 25 µL final reaction volume, BTK (0.075 ng) is incubated with the fluorescein-labeled peptide substrate (0.4 µM) and varying concentrations of GDC-0834.[6]
-
The enzymatic reaction is initiated by the addition of ATP to a final concentration of 25 µM (the measured Km of ATP).[6]
-
The reaction mixture is incubated for 60 minutes at room temperature.[6]
-
The reaction is terminated by the addition of the stop solution containing the Tb-PY20 detection antibody (2 nM final concentration).[6]
-
After a 30-minute incubation at room temperature to allow for antibody binding to the phosphorylated substrate, the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is measured.[6]
-
The TR-FRET signal is detected using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (terbium emission) and 520 nm (FRET to fluorescein).[6]
-
The ratio of the emission at 520 nm to 495 nm is calculated and plotted against the concentration of GDC-0834 to determine the IC50 value using a sigmoidal dose-response curve fit.[6]
-
Cellular BTK Inhibition Assay
This assay measures the ability of GDC-0834 to inhibit the autophosphorylation of BTK at tyrosine 223 (pBTK-Tyr223) in a cellular context, using rat splenocytes.
Workflow:
Caption: Workflow for the cellular BTK inhibition assay.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Splenocytes are isolated from rats.
-
The cells are treated with a range of concentrations of GDC-0834.
-
-
BTK Activation and Cell Lysis:
-
BTK phosphorylation is stimulated (the specific stimulus, e.g., anti-IgM, is a standard method but not explicitly detailed in the snippet).
-
Following stimulation, the cells are lysed to release cellular proteins.
-
-
Western Blot Analysis:
-
The cell lysates are subjected to SDS-PAGE and transferred to a membrane for Western blotting.
-
The membrane is probed with primary antibodies specific for phosphorylated BTK (pBTK-Tyr223) and total BTK.
-
Following incubation with appropriate secondary antibodies, the protein bands are visualized and quantified using an imaging system.
-
-
Data Analysis:
-
The intensity of the pBTK band is normalized to the intensity of the total BTK band for each sample.
-
The percentage of inhibition of BTK phosphorylation is calculated by comparing the normalized pBTK levels in GDC-0834-treated samples to vehicle-treated controls.
-
The IC50 value is determined by plotting the percentage of inhibition against the log of the GDC-0834 concentration and fitting the data to a dose-response curve.
-
Conclusion
GDC-0834 is a potent, reversible inhibitor of BTK with low nanomolar biochemical and cellular IC50 values. The provided experimental protocols for determining these values offer a robust framework for assessing the potency of BTK inhibitors. While the clinical development of GDC-0834 was discontinued (B1498344) due to its metabolic profile, the data on its binding affinity and mechanism of action remain valuable for the ongoing research and development of novel BTK inhibitors for autoimmune diseases and B-cell malignancies. The lack of published specific kinetic data (Kd, kon, koff) highlights a potential data gap, which could be addressed in future studies of similar reversible BTK inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GDC-0834 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
GDC-0834 (S-enantiomer): A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of the (S)-enantiomer of GDC-0834, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). While the racemate and the (R)-enantiomer have been more extensively studied as clinical candidates, this document focuses on the available information regarding the (S)-enantiomer.
Chemical Structure
The (S)-enantiomer of GDC-0834 is chemically designated as N-[3-(6-{4-[(2S)-1,4-Dimethyl-3-oxopiperazin-2-yl]anilino}-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide.
Molecular Formula: C₃₃H₃₆N₆O₃S
Molecular Weight: 596.74 g/mol
CAS Number: 1133432-50-4
Chemical Structure:
(Note: This is a simplified SMILES representation. For a full 3D structure, please refer to chemical databases under the provided CAS number.)
Synthesis
A detailed, step-by-step experimental protocol for the specific synthesis of the (S)-enantiomer of GDC-0834 is not publicly available in peer-reviewed literature or patents. The development of GDC-0834 arose from structure-activity relationship (SAR) studies aimed at improving the pharmacokinetic properties of a precursor compound, CGI-1746.
A plausible synthetic approach would involve a convergent synthesis strategy, culminating in an amide coupling reaction. The key chiral intermediate, (S)-1,4-dimethyl-3-oxopiperazin-2-yl)aniline, would likely be prepared through asymmetric synthesis or chiral resolution.
Generalized Synthetic Workflow
The following diagram illustrates a logical, though not experimentally verified, workflow for the synthesis of (S)-GDC-0834. This is based on standard organic chemistry principles for the formation of the core structural motifs.
Caption: Generalized synthetic workflow for (S)-GDC-0834.
Biological Activity and Quantitative Data
GDC-0834 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. The majority of published quantitative data pertains to the (R)-enantiomer, which was selected as the clinical candidate. It is important to note that the biological activity of the (S)-enantiomer may differ.
In Vitro Potency of GDC-0834 (R-enantiomer)
| Assay Type | Target | IC₅₀ (nM) | Reference |
| Biochemical Assay | BTK | 5.9 | [1] |
| Cellular Assay | BTK | 6.4 | [1] |
In Vivo Activity of GDC-0834 (R-enantiomer)
| Species | Assay | IC₅₀ (µM) | Reference |
| Mouse | pBTK-Tyr223 Inhibition | 1.1 | [1] |
| Rat | pBTK-Tyr223 Inhibition | 5.6 | [1] |
Aldehyde Oxidase Inhibition by GDC-0834 (R-enantiomer)
GDC-0834 was found to be a potent reversible inhibitor of aldehyde oxidase (AO), the enzyme responsible for its rapid metabolism in humans.
| AO Substrate | IC₅₀ (µM) | Reference | | :--- | :--- | :--- | :--- | | Multiple (6 tested) | 0.86 - 1.87 |[1] |
Mechanism of Action and Signaling Pathway
GDC-0834 exerts its therapeutic effect by inhibiting the kinase activity of BTK. BTK is a critical signaling molecule downstream of the B-cell receptor (BCR). Its inhibition blocks the activation of several downstream pathways, including PLCγ2, ERK, and NF-κB, which are essential for B-cell proliferation, differentiation, and survival.
Caption: Simplified BTK signaling pathway and the inhibitory action of GDC-0834.
Metabolism and Pharmacokinetics
A critical finding in the development of GDC-0834 was its rapid metabolism in humans, which was not as prevalent in preclinical species. This was attributed to amide hydrolysis mediated by aldehyde oxidase (AO), leading to the formation of an inactive metabolite and resulting in insufficient parent drug exposure.
Caption: Metabolic pathway of GDC-0834 leading to its inactivation in humans.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of (S)-GDC-0834 are not available in the public domain. However, general methodologies for assays used to characterize BTK inhibitors can be found in the primary literature.
General BTK Inhibition Biochemical Assay (Lanthascreen)
-
Reagents: Recombinant human BTK, fluorescently labeled poly(GT)-biotin substrate, ATP, and a terbium-labeled anti-phosphotyrosine antibody.
-
Procedure:
-
The test compound (e.g., GDC-0834) is serially diluted and incubated with BTK enzyme and the substrate in a suitable buffer.
-
The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
The reaction is stopped, and the detection solution containing the terbium-labeled antibody is added.
-
After incubation, the time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured.
-
-
Data Analysis: The IC₅₀ value is determined by fitting the dose-response curve using a suitable software package.
General Cellular BTK Autophosphorylation Assay
-
Cell Line: A suitable human B-cell line expressing BTK (e.g., Ramos).
-
Procedure:
-
Cells are pre-incubated with various concentrations of the test compound.
-
B-cell receptor signaling is stimulated (e.g., with anti-IgM antibodies).
-
Cells are lysed, and protein concentrations are determined.
-
BTK autophosphorylation (pBTK) and total BTK levels are quantified using methods such as ELISA or Western blotting.
-
-
Data Analysis: The IC₅₀ value is calculated based on the inhibition of pBTK signal relative to the total BTK signal.
Conclusion
The (S)-enantiomer of GDC-0834 is a chiral molecule with a well-defined chemical structure. While it is known to be a potent BTK inhibitor, the majority of the publicly available data pertains to its (R)-enantiomer. The significant challenge in the clinical development of GDC-0834 was its rapid metabolism by aldehyde oxidase in humans, a factor that would likely affect both enantiomers. This technical guide provides a summary of the available information and a framework for understanding the chemical and biological properties of this compound. Further research would be required to fully elucidate the specific properties and potential of the (S)-enantiomer.
References
The Discovery and Preclinical Development of GDC-0834: A Potent and Selective BTK Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Developed as a potential therapeutic agent for autoimmune diseases such as rheumatoid arthritis, GDC-0834 demonstrated promising preclinical efficacy.[1][2] Structure-activity relationship (SAR) studies, evolving from the earlier inhibitor CGI-1746, led to the identification of GDC-0834 with improved pharmacokinetic properties in preclinical models.[2] However, its clinical development was halted due to a significant species-dependent metabolic liability; rapid amide hydrolysis in humans, mediated by aldehyde oxidase (AO), resulted in insufficient drug exposure.[2][3][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and the ultimate discontinuation of GDC-0834, offering valuable insights for the development of future kinase inhibitors.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the development, activation, and proliferation of B-lymphocytes.[5] As a key downstream effector of the B-cell receptor (BCR), BTK is an attractive therapeutic target for a range of B-cell malignancies and autoimmune disorders.[6][7] GDC-0834 emerged from a lead optimization program aimed at improving the pharmacokinetic profile of the potent and selective BTK inhibitor, CGI-1746.[2] This guide details the scientific journey of GDC-0834, from its initial discovery and in vitro characterization to its in vivo evaluation and the metabolic challenges that ultimately led to its discontinuation.
Mechanism of Action and Signaling Pathway
GDC-0834 is a reversible, ATP-competitive inhibitor of BTK.[3] By binding to the ATP-binding pocket of the BTK enzyme, GDC-0834 prevents the phosphorylation of its downstream substrates, thereby blocking the propagation of the BCR signal. This inhibition ultimately leads to a reduction in B-cell activation, proliferation, and the production of pro-inflammatory cytokines.
The BTK signaling pathway is initiated upon antigen binding to the B-cell receptor. This event triggers a cascade of phosphorylation events, leading to the activation of BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and the activation of protein kinase C (PKC), respectively, culminating in the activation of transcription factors such as NF-κB, which drive B-cell proliferation and survival.
Quantitative Data Summary
The potency and efficacy of GDC-0834 were evaluated through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below for easy comparison.
Table 1: In Vitro Potency of GDC-0834
| Assay Type | System | Parameter | Value |
| Biochemical Assay | Recombinant BTK Enzyme | IC50 | 5.9 nM[1] |
| Cellular Assay | Rat Splenocytes (BTK activity) | IC50 | 6.4 nM[1] |
| Aldehyde Oxidase Inhibition | 6 known AO substrates | IC50 | 0.86 - 1.87 µM[3] |
Table 2: In Vivo Efficacy and Pharmacodynamics of GDC-0834
| Animal Model | Parameter | Dosing | Result |
| BALB/c Mice | Inhibition of pBTK-Tyr223 in blood | 100 mg/kg (2h post-dose) | 96% inhibition[1] |
| BALB/c Mice | Inhibition of pBTK-Tyr223 in blood | 150 mg/kg (2h post-dose) | 97% inhibition[1] |
| Rat Collagen-Induced Arthritis | Inhibition of pBTK-Tyr223 in blood | Dose-dependent | IC50 = 5.6 µM[1] |
Table 3: Preclinical Pharmacokinetics of GDC-0834
| Species | Parameter | Value |
| Mouse | In vivo IC50 | 1.1 µM[1] |
| Rat | In vivo IC50 | 5.6 µM[1] |
Table 4: Human Clinical Pharmacokinetics of GDC-0834
| Dose | Parameter | Result |
| 35 mg and 105 mg (oral) | Plasma Concentration | <1 ng/mL (below limit of quantitation)[3][4] |
| 35 mg (oral) | Mean Cmax of M1 metabolite | 142 ng/mL[3] |
| 105 mg (oral) | Mean Cmax of M1 metabolite | 390 ng/mL[3] |
Experimental Protocols
BTK Biochemical Assay (LanthaScreen™ Kinase Binding Assay)
This assay quantifies the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of the BTK enzyme.
-
Materials: Recombinant BTK enzyme, LanthaScreen™ Eu-anti-tag antibody, Alexa Fluor™ 647-labeled tracer, kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), GDC-0834.
-
Procedure:
-
A 3-fold serial dilution of GDC-0834 is prepared in DMSO and then diluted in kinase buffer.
-
The BTK enzyme and Eu-anti-tag antibody are mixed in kinase buffer.
-
In a 384-well plate, 5 µL of the GDC-0834 dilution is added to the wells.
-
5 µL of the kinase/antibody mixture is then added.
-
The reaction is initiated by adding 5 µL of the tracer solution.
-
The plate is incubated at room temperature for 60 minutes.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm and 520 nm.
-
-
Data Analysis: The TR-FRET ratio is calculated and plotted against the concentration of GDC-0834. The IC₅₀ value is determined using a sigmoidal dose-response curve fit.
Cellular BTK Phosphorylation Assay
This assay measures the inhibition of BTK autophosphorylation in a cellular context.
-
Materials: Rat splenocytes, anti-IgM antibody, lysis buffer, anti-pBTK-Tyr223 antibody, anti-total BTK antibody, secondary antibodies, Western blot reagents.
-
Procedure:
-
Rat splenocytes are pre-incubated with varying concentrations of GDC-0834.
-
B-cell receptor signaling is stimulated by the addition of anti-IgM antibody.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated BTK (pBTK-Tyr223) and total BTK.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Bands are visualized using a chemiluminescence detection system and quantified by densitometry.
-
-
Data Analysis: The ratio of pBTK to total BTK is calculated for each concentration of GDC-0834. The IC₅₀ value is determined by plotting the percentage of inhibition against the drug concentration.
Rat Collagen-Induced Arthritis (CIA) Model
This in vivo model is used to evaluate the anti-inflammatory efficacy of GDC-0834 in a model of rheumatoid arthritis.
-
Animals: Female Lewis rats.
-
Induction of Arthritis:
-
Bovine type II collagen is emulsified in Freund's incomplete adjuvant.
-
On day 0, rats are immunized with an intradermal injection of the collagen emulsion at the base of the tail.
-
A booster injection is administered on day 6.
-
-
Treatment: Oral dosing of GDC-0834 (e.g., 1, 3, 10, 30, and 100 mg/kg, twice daily) is initiated on day 0 and continues through day 16.
-
Assessment of Arthritis:
-
Clinical signs of arthritis (e.g., paw swelling, redness) are scored daily from day 9 to day 17. Ankle diameter is measured using calipers.
-
At the end of the study, serum is collected for biomarker analysis, and joints are collected for histological examination.
-
-
Data Analysis: The area under the curve for ankle diameter over time is calculated. Statistical analysis is performed to compare the treated groups with the vehicle control group.
In Vitro Amide Hydrolysis Assay
This assay determines the metabolic stability of GDC-0834 in the presence of liver cytosolic enzymes.
-
Materials: Human liver cytosol, GDC-0834, aldehyde oxidase (AO) inhibitors (e.g., menadione), reaction buffer, LC-MS/MS system.
-
Procedure:
-
GDC-0834 (1 µM) is incubated with human liver cytosol in the presence and absence of a specific AO inhibitor.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched with an organic solvent.
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining GDC-0834 and the formation of the M1 metabolite.
-
-
Data Analysis: The rate of disappearance of GDC-0834 is used to calculate the intrinsic clearance (CLint). The contribution of AO to the metabolism is determined by the reduction in clearance in the presence of the inhibitor.
Preclinical Development Workflow and Clinical Discontinuation
The preclinical development of a kinase inhibitor like GDC-0834 follows a structured workflow designed to assess its potential as a therapeutic agent.
Despite its promising preclinical profile, GDC-0834 encountered a significant hurdle during its early clinical evaluation. A single ascending dose Phase I clinical trial in healthy volunteers revealed that oral administration of GDC-0834 resulted in plasma concentrations below the limit of quantitation (<1 ng/mL).[3][4] This was attributed to extensive and rapid metabolism via amide hydrolysis, a process significantly more pronounced in humans than in the preclinical species tested.[3][4] The primary enzyme responsible for this metabolism was identified as aldehyde oxidase (AO).[3] The substantial first-pass metabolism led to insufficient systemic exposure of the parent drug, rendering it unsuitable for further clinical development. The insights gained from the GDC-0834 program, particularly regarding the species differences in amide hydrolysis, informed subsequent drug discovery efforts to identify more metabolically stable BTK inhibitors.
Conclusion
The story of GDC-0834 highlights the critical importance of a thorough understanding of a drug candidate's metabolic fate, particularly the potential for species-dependent metabolism. While GDC-0834 demonstrated excellent potency and selectivity for BTK and promising efficacy in preclinical models of arthritis, its unforeseen metabolic instability in humans ultimately led to its discontinuation. This case serves as a valuable lesson in drug development, emphasizing the need for robust in vitro metabolic screening in human-derived systems early in the discovery process to better predict human pharmacokinetics and avoid late-stage failures. The detailed technical information presented in this guide provides a comprehensive resource for researchers working on the discovery and development of novel kinase inhibitors.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. inotiv.com [inotiv.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. A Phase I, Randomized, Double-Blind, Placebo-Controlled, Single Ascending Dose, Multiple Ascending Dose and Food Effect Study to Evaluate the Tolerance, Pharmacokinetics of Jaktinib, a New Selective Janus Kinase Inhibitor in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
GDC-0834 (R-enantiomer): A Technical Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0834 is a potent, reversible, and highly selective inhibitor of Bruton's tyrosine kinase (BTK). It was developed as a potential therapeutic agent for autoimmune disorders such as rheumatoid arthritis. It is important to note that the pharmacologically active agent is the (R)-enantiomer of GDC-0834, which is the subject of this guide. GDC-0834 exhibits high affinity for BTK, a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway. While preclinical data demonstrated promising efficacy and a high degree of selectivity, its development was halted due to rapid metabolism in humans.
This technical guide provides a comprehensive overview of the kinase selectivity profile of GDC-0834, based on publicly available data. It includes a summary of its inhibitory activity, a detailed representative experimental protocol for kinase profiling, and visualizations of the relevant signaling pathway and experimental workflows.
Quantitative Inhibitory Profile of GDC-0834
GDC-0834 is characterized by its high potency against its primary target, BTK. While extensive quantitative data on its activity against a broad panel of kinases is not publicly available, the literature consistently describes it as a highly selective inhibitor. Its predecessor, CGI-1746, was also noted for its "exquisite selectivity," a characteristic that was retained in the development of GDC-0834.
The primary off-target activity identified for GDC-0834 is not against other kinases but against aldehyde oxidase (AO). This interaction is of high significance as it leads to rapid amide hydrolysis of the compound in humans, resulting in a short half-life and insufficient drug exposure.
Table 1: Known Inhibitory Activity of GDC-0834 ((R)-enantiomer)
| Target | IC50 (nM) | Target Class | Comments |
| BTK | 5.9 | Tyrosine Kinase | Primary target; potent inhibition demonstrated in biochemical assays.[1] |
| Aldehyde Oxidase (AO) Substrates | 860 - 1870 | Molybdo-flavoprotein | Potent reversible inhibition of six known AO substrates. This interaction is responsible for the rapid metabolism of GDC-0834 in humans.[1] |
Exemplary Kinase Selectivity Profile
To illustrate how the selectivity of a kinase inhibitor like GDC-0834 would be presented, the following table provides a representative example of a kinase selectivity panel. Note: This table is for illustrative purposes only and does not represent actual data for GDC-0834. The data is hypothetical and demonstrates the typical format for such a profile, showing the IC50 values against a selection of related and unrelated kinases to assess selectivity. A highly selective inhibitor would show a very low IC50 for its primary target and significantly higher IC50 values for other kinases.
Table 2: Exemplary Kinase Selectivity Profile for a Hypothetical BTK Inhibitor
| Kinase | IC50 (nM) | Kinase Family |
| BTK | 5.0 | TEC |
| ITK | 250 | TEC |
| TEC | 480 | TEC |
| TXK | 600 | TEC |
| BMX | 850 | TEC |
| EGFR | >10,000 | RTK |
| SRC | 1,500 | SRC |
| LYN | 980 | SRC |
| FYN | 1,200 | SRC |
| ABL1 | >10,000 | ABL |
| CDK2 | >10,000 | CMGC |
| MAPK1 | >10,000 | CMGC |
| AKT1 | >10,000 | AGC |
| PKA | >10,000 | AGC |
Experimental Protocols
While the specific protocol used for GDC-0834's selectivity profiling is not detailed in the available literature, a standard radiometric kinase assay is a common and robust method for determining inhibitor potency and selectivity.
Representative Protocol: Radiometric Kinase Assay (Filter-Binding Method)
This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.
1. Reagents and Materials:
-
Kinase of interest (e.g., recombinant human BTK)
-
Peptide or protein substrate for the kinase
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)
-
[γ-33P]ATP (radiolabeled) and unlabeled ATP
-
Test compound (e.g., GDC-0834) serially diluted in DMSO
-
Stop solution (e.g., phosphoric acid)
-
P81 phosphocellulose filter plates
-
Scintillation fluid
-
Microplate scintillation counter
2. Assay Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO.
-
Reaction Mixture Preparation: For each reaction, prepare a kinase reaction mixture containing the kinase and its substrate in the kinase assay buffer.
-
Incubation with Inhibitor: Add a small volume of the diluted test compound to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme). Pre-incubate for a defined period (e.g., 20 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation of Kinase Reaction: Initiate the phosphorylation reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stopping the Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid.
-
Filter Binding: Transfer the reaction mixture to the wells of a P81 phosphocellulose filter plate. The phosphorylated substrate will bind to the filter paper, while the unreacted [γ-33P]ATP will not.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove any unbound [γ-33P]ATP.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and measure the incorporated radioactivity using a microplate scintillation counter.
3. Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the positive control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
B-Cell Receptor (BCR) Signaling Pathway
Bruton's tyrosine kinase (BTK) is a key node in the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that promote B-cell proliferation, differentiation, and survival. GDC-0834 inhibits the kinase activity of BTK, thereby blocking this signaling pathway.
Caption: B-Cell Receptor (BCR) signaling pathway highlighting the inhibitory action of GDC-0834 on BTK.
Experimental Workflow for Kinase Inhibitor Profiling
The process of characterizing a kinase inhibitor's selectivity involves a systematic workflow, from initial high-throughput screening to detailed dose-response analysis for identified hits. This ensures a comprehensive understanding of the compound's on-target and off-target activities.
Caption: A generalized workflow for kinase inhibitor selectivity profiling.
References
In Vitro Potency of GDC-0834 (S-enantiomer) in Biochemical Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro biochemical potency of GDC-0834, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). This document details the quantitative potency of GDC-0834 in biochemical assays, provides in-depth experimental methodologies, and illustrates the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the in vitro biochemical potency of GDC-0834 against its primary target, BTK, and its off-target activity against aldehyde oxidase (AO). A kinase selectivity profile for the closely related compound CGI-1746, from which GDC-0834 was derived and whose selectivity it retains, is also presented.[1][2]
Table 1: Potency of GDC-0834 against Bruton's Tyrosine Kinase (BTK)
| Target | Assay Type | IC50 (nM) |
| BTK | Biochemical (Lanthascreen) | 5.9 |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Off-Target Activity of GDC-0834 against Aldehyde Oxidase (AO)
| Target | Assay Type | IC50 Range (µM) |
| Aldehyde Oxidase (AO) | Biochemical | 0.86 - 1.87 |
Table 3: Kinase Selectivity Profile of CGI-1746 (a close analog of GDC-0834)
Note: GDC-0834 was developed from CGI-1746 and retains its selectivity profile.[1][2] The following data for CGI-1746 demonstrates high selectivity for BTK.
| Kinase | IC50 (nM) | Fold Selectivity vs. BTK |
| BTK | 1.9 | 1 |
| Tec | >1000 | >526 |
| Src | >1000 | >526 |
CGI-1746 was shown to be approximately 1,000-fold selective for BTK over the next most sensitive kinases in a panel of 385 kinases.[3][4]
Experimental Protocols
BTK Biochemical Potency Assay (Lanthascreen™)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of BTK activity by GDC-0834.
Materials:
-
Full-length human recombinant BTK enzyme
-
Lanthascreen™ Certified Kinase Substrate (e.g., GFP-tagged substrate peptide)
-
Lanthascreen™ Tb-anti-pTyr (PY20) Antibody
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
GDC-0834 (serial dilutions)
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of GDC-0834 in the assay buffer.
-
Reaction Mixture Preparation: In a 384-well plate, add the BTK enzyme and the kinase substrate.
-
Incubation with Inhibitor: Add the GDC-0834 dilutions to the wells containing the enzyme and substrate. Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Kinase Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Reaction Incubation: Allow the kinase reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and detect the phosphorylated substrate by adding the Tb-anti-pTyr antibody.
-
Signal Measurement: After an incubation period (e.g., 60 minutes), read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor/donor emission). The IC50 value is determined by plotting the TR-FRET ratio against the logarithm of the GDC-0834 concentration and fitting the data to a sigmoidal dose-response curve.
Aldehyde Oxidase (AO) Inhibition Assay
This protocol outlines a general method to determine the inhibitory potential of GDC-0834 on AO activity using a spectrophotometric approach.
Materials:
-
Human liver cytosol (as a source of AO)
-
AO substrate (e.g., phthalazine, vanillin)
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
GDC-0834 (serial dilutions)
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a series of dilutions of GDC-0834 in the buffer.
-
Reaction Mixture Preparation: In a suitable reaction vessel, combine the human liver cytosol and the GDC-0834 dilution.
-
Pre-incubation: Pre-incubate the mixture for a short period at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Initiate the reaction by adding the AO substrate.
-
Monitoring the Reaction: Monitor the rate of substrate turnover by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer. The wavelength will depend on the substrate used.
-
Data Analysis: Calculate the initial reaction velocities at each GDC-0834 concentration. The IC50 value is determined by plotting the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the GDC-0834 concentration and fitting the data to a dose-response curve.
Visualizations
B-Cell Receptor (BCR) Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade, which is crucial for B-cell proliferation, differentiation, and survival.[5][6][7][8][9] GDC-0834 inhibits the kinase activity of BTK, thereby blocking downstream signaling.
Experimental Workflow for IC50 Determination
The following diagram outlines the logical steps involved in determining the IC50 value of an inhibitor in a biochemical assay.
References
- 1. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GDC-0834 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Probe CGI1746 | Chemical Probes Portal [chemicalprobes.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. B-cell receptor - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. tutorialspoint.com [tutorialspoint.com]
- 8. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 9. bosterbio.com [bosterbio.com]
Cellular Effects of GDC-0834 on B-Cell Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] BTK plays a crucial role in B-cell development, differentiation, and proliferation, making it an attractive therapeutic target for autoimmune diseases and B-cell malignancies.[3][4] This technical guide provides an in-depth overview of the cellular effects of GDC-0834 on B-cell signaling pathways, including quantitative data on its inhibitory activity, detailed experimental protocols for key assays, and visualizations of the underlying molecular mechanisms. Although initially investigated for conditions like rheumatoid arthritis, the clinical development of GDC-0834 was halted due to extensive metabolism in humans leading to insufficient drug exposure.[5][6] Nevertheless, it remains a valuable tool for preclinical research into BTK inhibition.
Data Presentation: Quantitative Effects of GDC-0834
The inhibitory activity of GDC-0834 has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Assay Type | Target | Species | IC50 | Reference |
| Biochemical Assay | BTK | Human | 5.9 nM | [1] |
| Cellular Assay | BTK | Rat | 6.4 nM | [1] |
| In vivo pBTK (Tyr223) | BTK | Mouse | 1.1 µM (plasma) | [1] |
| In vivo pBTK (Tyr223) | BTK | Rat | 5.6 µM (plasma) | [1] |
| Table 1: Inhibitory Potency of GDC-0834 against Bruton's Tyrosine Kinase (BTK). |
| Cell Type | Parameter Measured | Effect of GDC-0834 | Reference |
| BALB/c mouse blood | pBTK-Tyr223 levels | Dose-dependent inhibition; 96-97% inhibition at 100-150 mg/kg | [1] |
Table 2: Cellular Effects of GDC-0834 on BTK Phosphorylation.
B-Cell Signaling Pathways and the Role of GDC-0834
The B-cell receptor signaling cascade is a complex network of protein interactions initiated by antigen binding. BTK is a central node in this pathway, and its inhibition by GDC-0834 has significant downstream consequences.
B-Cell Receptor (BCR) Signaling Pathway
Upon antigen binding to the BCR, Src family kinases such as LYN phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of CD79A and CD79B. This recruits and activates SYK, which in turn phosphorylates and activates a number of downstream targets, including BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2).[3][4]
Effects on Downstream Signaling: PLCγ2 and ERK
Activated PLCγ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and the activation of protein kinase C (PKC), respectively. These events ultimately culminate in the activation of downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) and nuclear factor-kappa B (NF-κB) pathways, which are crucial for B-cell proliferation, survival, and differentiation.[3][4]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cellular effects of GDC-0834.
Western Blot for BTK Phosphorylation
This protocol is designed to assess the inhibitory effect of GDC-0834 on BTK phosphorylation at Tyr223 in whole blood samples.
Materials:
-
GDC-0834
-
Whole blood from treated and vehicle-control animals
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-BTK (Tyr223) and Mouse anti-total BTK
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Sample Collection and Lysis: Collect whole blood from animals treated with GDC-0834 or vehicle. Immediately lyse the red blood cells and then lyse the remaining cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-BTK (Tyr223) and total BTK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for phospho-BTK and total BTK. Normalize the phospho-BTK signal to the total BTK signal for each sample. Calculate the percentage of inhibition relative to the vehicle-treated control.[1]
B-Cell Proliferation Assay
This assay measures the effect of GDC-0834 on the proliferation of B-cells following stimulation.
Materials:
-
Primary B-cells or a B-cell line (e.g., Ramos)
-
Cell culture medium
-
B-cell mitogen (e.g., anti-IgM, CpG)
-
GDC-0834
-
Cell proliferation reagent (e.g., CellTiter-Glo®, CFSE)
-
96-well plates
-
Plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed B-cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of GDC-0834 to the wells. Include a vehicle-only control.
-
Stimulation: Add a B-cell mitogen to induce proliferation.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
Proliferation Measurement:
-
Luminescence-based (e.g., CellTiter-Glo®): Add the reagent to the wells and measure luminescence, which is proportional to the number of viable cells.
-
CFSE-based: If cells were pre-labeled with CFSE, analyze the dilution of the dye by flow cytometry, which indicates cell division.
-
-
Analysis: Plot the proliferation data against the GDC-0834 concentration and determine the IC50 value for the inhibition of proliferation.
Flow Cytometry for B-Cell Activation Markers
This method is used to assess the effect of GDC-0834 on the expression of B-cell activation markers such as CD69 and CD86.
Materials:
-
Primary B-cells or a B-cell line
-
Cell culture medium
-
B-cell stimulus (e.g., anti-IgM)
-
GDC-0834
-
Fluorochrome-conjugated antibodies against B-cell surface markers (e.g., CD19, CD69, CD86)
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture B-cells and treat with GDC-0834 or vehicle for a defined period before and during stimulation with a B-cell agonist.
-
Staining: Harvest the cells and wash with FACS buffer. Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against CD19, CD69, and CD86.
-
Washing: Wash the cells to remove unbound antibodies.
-
Acquisition: Acquire the data on a flow cytometer.
-
Analysis: Gate on the B-cell population (e.g., CD19-positive cells) and analyze the expression levels (e.g., mean fluorescence intensity) of CD69 and CD86 in the GDC-0834-treated versus control groups.
Conclusion
GDC-0834 is a well-characterized, potent inhibitor of BTK that effectively blocks its phosphorylation and downstream signaling in B-cells. While its clinical development was terminated due to unfavorable pharmacokinetics in humans, it remains a valuable research tool for elucidating the role of BTK in B-cell biology and for validating assays in the development of new BTK inhibitors. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers working in this area. Further studies would be beneficial to directly quantify the dose-dependent effects of GDC-0834 on key downstream signaling nodes such as PLCγ2 and ERK in various B-cell subtypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bruton's tyrosine kinase inhibition induces rewiring of proximal and distal B-cell receptor signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide: GDC-0834 and its Enantiomers as Chemical Probes for BTK Function
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase integral to B-cell receptor (BCR) signaling, making it a critical target in the study and treatment of B-cell malignancies and autoimmune diseases.[1] Chemical probes are indispensable tools for dissecting the cellular functions of such kinases. An ideal probe pair consists of a potent, selective, cell-active inhibitor and a structurally similar but biologically inactive control. This guide details the use of the enantiomers of GDC-0834 as such a probe pair for interrogating BTK biology. GDC-0834, the (R)-enantiomer, is a potent, selective, and reversible inhibitor of BTK.[2][3] Its counterpart, the (S)-enantiomer, serves as an essential negative control for delineating on-target versus off-target cellular effects. This document provides a comprehensive overview of their mechanism, quantitative activity, relevant experimental protocols, and critical considerations for their use.
Introduction to GDC-0834
GDC-0834 is a potent and selective, ATP-competitive inhibitor of BTK.[2] Initially developed as a potential therapeutic for rheumatoid arthritis, its clinical advancement was halted due to rapid metabolism in humans.[4][5] However, these same properties, particularly its well-defined mechanism and high potency in preclinical models, make it an excellent tool for basic research.
-
Mechanism of Action: GDC-0834 is a non-covalent, reversible inhibitor, binding to the ATP pocket of BTK.[6][7] This is in contrast to covalent inhibitors like ibrutinib, which form an irreversible bond with Cysteine 481 (C481) in the BTK active site.[7][8] The reversible nature of GDC-0834 is advantageous for certain experimental designs, such as washout studies.
-
The Enantiomer Pair: Chemical probes require a negative control to validate that observed biological effects are due to inhibition of the intended target. The (S)-enantiomer of GDC-0834, being structurally almost identical but lacking significant inhibitory activity against BTK, is the ideal negative control for experiments using the active (R)-enantiomer (GDC-0834).[9][10]
Caption: Logical relationship of GDC-0834 enantiomers for use as a chemical probe pair.
BTK Signaling Pathway
BTK is a crucial node in the B-cell receptor (BCR) signaling pathway.[11] Upon antigen binding to the BCR, Src-family kinases like LYN and SYK are activated, leading to the formation of a signalosome. This recruits BTK to the plasma membrane by its Pleckstrin Homology (PH) domain, which binds to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[12][13] Membrane-localized BTK is then phosphorylated by LYN/SYK at Tyrosine 551 (Y551), leading to its full activation via autophosphorylation at Tyrosine 223 (Y223).[14] Activated BTK subsequently phosphorylates and activates Phospholipase C gamma 2 (PLCγ2), which triggers downstream cascades involving NF-κB and MAP kinases, ultimately driving B-cell proliferation, differentiation, and survival.[1][11]
Caption: Simplified BTK signaling pathway and the inhibitory action of GDC-0834.
Quantitative Data
The potency of GDC-0834 has been characterized across biochemical and cellular assays.
Table 1: In Vitro and In Vivo Potency of GDC-0834
| Assay Type | System | IC50 Value | Reference(s) |
|---|---|---|---|
| Biochemical | Purified BTK Enzyme | 5.9 ± 1.1 nM | [15][16][17] |
| Cellular | Rat Splenocytes (BTK activity) | 6.4 ± 1.6 nM | [15][16][17] |
| In Vivo (PD) | Mouse Blood (pBTK-Tyr223) | 1.1 µM (plasma conc.) | [15][16] |
| In Vivo (PD) | Rat Blood (pBTK-Tyr223) | 5.6 ± 1.6 µM (plasma conc.) |[15][16] |
Table 2: GDC-0834 Aldehyde Oxidase (AO) Inhibition
| AO Substrate | IC50 Value (µM) | Reference(s) |
|---|---|---|
| Carbazeran | ~1.0 µM | [2][18] |
| Phthalazine | ~0.86 µM | [2][15] |
| Zaleplon | ~1.87 µM | [2][15] |
| Note: GDC-0834 is a reversible inhibitor of several AO substrates, complicating its use in systems with high AO activity. | | |
Experimental Protocols
Accurate assessment of BTK inhibition requires robust experimental methods. Below are protocols for key assays.
This assay quantifies the ability of a compound to inhibit the phosphorylation of a peptide substrate by purified BTK enzyme.
-
Reagent Preparation :
-
Prepare serial dilutions of GDC-0834 (and the S-enantiomer control) in DMSO.
-
Prepare a 2X BTK enzyme solution in kinase buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[19]
-
Prepare a 2X substrate/ATP solution containing a biotinylated peptide substrate and ATP in kinase buffer.[20]
-
-
Assay Procedure (384-well plate) :
-
Add 0.5 µL of diluted compound or DMSO control to appropriate wells.
-
Add 5 µL of 2X BTK enzyme solution to all wells and incubate for 15-60 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of 2X substrate/ATP solution.
-
Incubate for 60-120 minutes at room temperature.
-
-
Detection :
-
Stop the reaction by adding detection reagents (e.g., Europium-labeled anti-phospho antibody and Streptavidin-Allophycocyanin).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible reader.
-
-
Data Analysis :
-
Calculate the TR-FRET ratio and plot against inhibitor concentration to determine the IC50 value using non-linear regression.
-
This protocol assesses the inhibition of BTK autophosphorylation at Tyr223 in a cellular context, a direct measure of target engagement.
-
Cell Culture and Treatment :
-
Lysate Preparation :
-
Western Blotting :
-
Denature 20-50 µg of protein lysate per sample by boiling in Laemmli buffer.[14]
-
Separate proteins on an 8-12% SDS-PAGE gel and transfer to a PVDF membrane.[14]
-
Block the membrane for 1 hour at room temperature in 5% w/v Bovine Serum Albumin (BSA) in TBST. Using BSA is critical for phospho-antibodies to reduce background.[22]
-
Incubate the membrane overnight at 4°C with gentle agitation in primary antibody solution (e.g., anti-phospho-BTK Y223 diluted in 5% BSA/TBST).[14][22]
-
Wash the membrane three times for 10 minutes with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again as in the previous step.
-
Detect the signal using an enhanced chemiluminescent (ECL) substrate.[20]
-
-
Stripping and Reprobing :
Caption: Experimental workflow for Western Blot analysis of BTK phosphorylation.
Critical Considerations for Use as a Chemical Probe
While GDC-0834 is a potent BTK inhibitor, its utility as a chemical probe comes with important caveats, primarily related to its metabolism.
-
Species-Dependent Metabolism: GDC-0834 undergoes extensive and rapid amide hydrolysis in human liver fractions, a reaction mediated primarily by Aldehyde Oxidase (AO).[2][18] This leads to the formation of an inactive metabolite and results in extremely low systemic exposure in humans.[23] This metabolic instability is significantly less pronounced in preclinical species such as mice and rats, where the parent compound is the major component observed in plasma.[6][23]
-
Implications for In Vivo Studies: Researchers must be aware of the AO activity in their model system. The high clearance in human systems makes GDC-0834 unsuitable for in vivo studies in humanized models or for direct clinical translation. However, it remains a valid probe for in vivo studies in rodents, where it exhibits good pharmacokinetics.[5][24]
-
Importance of the Negative Control: The use of the (S)-enantiomer is non-negotiable for rigorous chemical probe studies. Any cellular phenotype observed with GDC-0834 but not with an equimolar concentration of the (S)-enantiomer can be confidently attributed to on-target BTK inhibition.
Conclusion
The enantiomers of GDC-0834 provide a valuable chemical probe pair for investigating the biological functions of BTK. The (R)-enantiomer, GDC-0834, is a potent, selective, and reversible inhibitor suitable for a range of in vitro and cellular assays, as well as for in vivo studies in specific preclinical models. The inactive (S)-enantiomer is the requisite negative control for attributing observed effects to BTK inhibition. The primary limitation of GDC-0834 is its species-specific metabolic liability, which must be carefully considered when designing and interpreting experiments. When used appropriately, this probe pair can yield significant insights into the complex roles of BTK in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. GDC-0834 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 8. emjreviews.com [emjreviews.com]
- 9. amsbio.com [amsbio.com]
- 10. tebubio.com [tebubio.com]
- 11. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. amsbio.com [amsbio.com]
- 17. researchgate.net [researchgate.net]
- 18. A novel reaction mediated by human aldehyde oxidase: amide hydrolysis of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. benchchem.com [benchchem.com]
- 21. Phospho-Btk (Tyr223) Antibody | Cell Signaling Technology [cellsignal.com]
- 22. Phospho-Btk (Tyr223) Antibody (#5082) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 23. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. GDC-0834 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
The S-Enantiomer of GDC-0834: A Less Potent Isomer in Bruton's Tyrosine Kinase Inhibition
South San Francisco, CA – December 17, 2025 – GDC-0834, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), is the (R)-enantiomer of a chiral molecule. While the (R)-enantiomer has been the focus of extensive research due to its therapeutic potential, particularly in the context of rheumatoid arthritis, the role of its counterpart, the (S)-enantiomer, is primarily defined by its comparatively weaker inhibitory activity.[1][2] This technical guide provides an in-depth analysis of the available data on the S-enantiomer of GDC-0834, offering insights for researchers and professionals in drug development.
Comparative Biological Activity of GDC-0834 Enantiomers
The therapeutic efficacy of GDC-0834 is attributed to its (R)-enantiomer, which demonstrates significantly higher potency in inhibiting BTK compared to the (S)-enantiomer. This stereoselectivity is a critical factor in the drug's overall activity profile.
Table 1: Comparative in vitro Activity of GDC-0834 Enantiomers
| Enantiomer | BTK IC50 (µM) |
| (R)-GDC-0834 | 0.006 |
| (S)-Enantiomer | 0.02 |
Data sourced from "The Exploration of Chirality for Improved Druggability within the Human Kinome".[1]
The BTK Signaling Pathway and GDC-0834's Mechanism of Action
GDC-0834 is a non-covalent inhibitor of BTK, a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[4] This pathway is integral to B-cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various autoimmune diseases and B-cell malignancies. GDC-0834 exerts its effect by binding to the ATP-binding site of BTK, preventing its phosphorylation and subsequent activation.
Experimental Protocols
Detailed experimental protocols for the direct comparative analysis of the GDC-0834 enantiomers are not extensively published. However, a general methodology for assessing BTK inhibition can be outlined based on standard biochemical and cellular assays.
Biochemical BTK Inhibition Assay (Generalized Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of BTK in a purified system.
-
Reagents and Materials:
-
Recombinant human BTK enzyme
-
ATP
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (R- and S-enantiomers of GDC-0834)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the BTK enzyme and peptide substrate to the wells and incubate briefly.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 60 minutes at 30°C).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent.
-
The luminescence signal, which is proportional to ADP concentration, is read on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression.
-
Cellular BTK Inhibition Assay (Generalized Protocol)
This assay assesses the ability of a compound to inhibit BTK activity within a cellular context, typically by measuring the phosphorylation of a downstream target.
-
Reagents and Materials:
-
Human B-cell line (e.g., Ramos)
-
Cell culture medium
-
Stimulant (e.g., anti-IgM antibody)
-
Test compounds (R- and S-enantiomers of GDC-0834)
-
Lysis buffer
-
Antibodies for Western blotting or ELISA (e.g., anti-phospho-BTK, anti-total-BTK)
-
96-well plates
-
-
Procedure:
-
Plate the B-cells in a 96-well plate and starve overnight.
-
Pre-incubate the cells with serial dilutions of the test compounds for a specified time (e.g., 1 hour).
-
Stimulate the cells with a BCR agonist (e.g., anti-IgM) to activate the BTK pathway.
-
After a short incubation, lyse the cells to release cellular proteins.
-
Quantify the level of phosphorylated BTK (or a downstream target like PLCγ2) using an ELISA or Western blot.
-
Normalize the phosphorylated protein level to the total protein level.
-
Calculate the percent inhibition for each compound concentration relative to a stimulated, untreated control.
-
Determine the IC50 value by fitting the dose-response curve.
-
Metabolic Fate of GDC-0834
A significant challenge with GDC-0834, specifically the active (R)-enantiomer, is its rapid metabolism in humans. The primary metabolic pathway is amide hydrolysis, which converts GDC-0834 into an inactive metabolite.[2][5][6] This metabolic instability, mediated by aldehyde oxidase and carboxylesterase, led to insufficient drug exposure in human clinical trials and the termination of its development.[3][7] While specific metabolic studies on the (S)-enantiomer are not detailed in the available literature, it is plausible that it undergoes a similar metabolic fate.
Conclusion
The S-enantiomer of GDC-0834 plays a secondary role in the overall activity of the racemic mixture, primarily serving as a less potent stereoisomer. The approximately three-fold lower inhibitory activity against BTK compared to the (R)-enantiomer highlights the stereospecificity of the drug-target interaction. For drug development professionals, this underscores the critical importance of chiral separation and the individual evaluation of enantiomers to identify the eutomer and optimize therapeutic efficacy. While the clinical development of GDC-0834 was halted due to metabolic instability, the understanding of its stereochemistry provides valuable insights for the design of future kinase inhibitors.
References
- 1. The Exploration of Chirality for Improved Druggability within the Human Kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. amsbio.com [amsbio.com]
- 7. tebubio.com [tebubio.com]
Physicochemical Properties of GDC-0834 (S-enantiomer): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] The S-enantiomer of GDC-0834 was investigated as a potential therapeutic agent for autoimmune disorders such as rheumatoid arthritis.[2][3] BTK is a critical signaling molecule in the B-cell receptor (BCR) pathway, playing a pivotal role in B-cell development, activation, and proliferation.[4] Despite promising preclinical data, the clinical development of GDC-0834 was terminated due to significant species differences in its metabolism, leading to rapid clearance in humans.[5][6] This guide provides a comprehensive overview of the known physicochemical properties of the S-enantiomer of GDC-0834, with a focus on data relevant to drug development.
Core Physicochemical Properties
A summary of the core physicochemical properties of GDC-0834 (S-enantiomer) is presented below. It is important to note that while some data is available from vendors and publications, specific experimental values for properties like aqueous solubility and pKa are not extensively reported in publicly accessible literature.
Table 1: General Physicochemical Data for GDC-0834 (S-enantiomer)
| Property | Value | Source |
| IUPAC Name | (S)-N-(3-(6-((4-(1,4-dimethyl-3-oxopiperazin-2-yl)phenyl)amino)-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide | [7] |
| CAS Number | 1133432-50-4 | [8][9] |
| Molecular Formula | C₃₃H₃₆N₆O₃S | [8] |
| Molecular Weight | 596.74 g/mol | [8] |
| Appearance | Solid, Brown to reddish brown | [9] |
Table 2: Solubility and Potency of GDC-0834
| Parameter | Value | Comments | Source |
| Solubility | ≥ 32 mg/mL in DMSO (53.62 mM) | Hygroscopic nature of DMSO can affect solubility. Not soluble in water. | [1][7] |
| BTK IC₅₀ (in vitro, biochemical) | 5.9 nM | - | [1] |
| BTK IC₅₀ (in vitro, cellular) | 6.4 nM | - | [1] |
| Aldehyde Oxidase (AO) IC₅₀ | 0.86 to 1.87 µM | Potent reversible inhibitor of six known AO substrates. | [1][4] |
Signaling Pathway
GDC-0834 targets Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2). This initiates a cascade of events leading to calcium mobilization and activation of transcription factors that drive B-cell proliferation, survival, and differentiation.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of a drug candidate's physicochemical properties. Below are methodologies for key experiments relevant to the characterization of GDC-0834.
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.
-
Objective: To determine the equilibrium solubility of GDC-0834 in a specific solvent system (e.g., water, buffer at various pH).
-
Materials:
-
GDC-0834 (S-enantiomer) solid
-
Solvent of interest (e.g., phosphate-buffered saline, pH 7.4)
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical instrumentation (e.g., HPLC-UV)
-
Vials and syringes with filters
-
-
Procedure:
-
Add an excess amount of solid GDC-0834 to a vial containing a known volume of the solvent.
-
Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After incubation, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.
-
Analyze the concentration of GDC-0834 in the filtrate using a validated analytical method, such as HPLC-UV.
-
The determined concentration represents the equilibrium solubility.
-
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.
-
Objective: To determine the apparent permeability coefficient (Papp) of GDC-0834 across a Caco-2 cell monolayer.
-
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium and reagents
-
GDC-0834 (S-enantiomer)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution)
-
Analytical instrumentation (e.g., LC-MS/MS)
-
-
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[10]
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with transport buffer.
-
To measure apical-to-basolateral (A-B) permeability, add GDC-0834 solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
To measure basolateral-to-apical (B-A) permeability, add GDC-0834 solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and analyze the concentration of GDC-0834 using LC-MS/MS.
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
-
Metabolic Stability Assay in Human Liver Microsomes
This assay is crucial for assessing the susceptibility of a compound to metabolism by cytochrome P450 enzymes and other microsomal enzymes.
-
Objective: To determine the in vitro metabolic stability of GDC-0834 in human liver microsomes.
-
Materials:
-
Pooled human liver microsomes (HLMs)
-
GDC-0834 (S-enantiomer)
-
NADPH regenerating system (cofactor for many metabolic reactions)
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
Incubator
-
Analytical instrumentation (e.g., LC-MS/MS)
-
-
Procedure:
-
Pre-incubate HLMs, GDC-0834, and buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to the quenching solution to stop the reaction.[11]
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of GDC-0834 using LC-MS/MS.
-
Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[12]
-
Metabolic Stability and Clinical Implications
A critical physicochemical property of GDC-0834 is its metabolic instability, particularly in humans. In vitro studies revealed that GDC-0834 undergoes extensive amide hydrolysis, a reaction mediated primarily by aldehyde oxidase (AO) and to a lesser extent, carboxylesterases.[4][13] This metabolic pathway was significantly more pronounced in human liver fractions compared to those from preclinical species such as rats, dogs, and monkeys.[2][3]
This species difference in metabolism led to a poor prediction of human pharmacokinetics.[5] In a single-dose human clinical trial, plasma concentrations of GDC-0834 were below the limit of quantitation, while substantial levels of the inactive aniline (B41778) metabolite were observed.[2] This rapid clearance rendered the compound unsuitable for further clinical development.[6] The experience with GDC-0834 underscores the importance of thoroughly investigating species differences in metabolism during preclinical drug development.
Conclusion
GDC-0834 (S-enantiomer) is a potent BTK inhibitor with well-defined in vitro activity. However, its physicochemical profile is dominated by a profound metabolic liability in humans, specifically rapid amide hydrolysis mediated by aldehyde oxidase. This led to poor pharmacokinetic properties and the cessation of its clinical development. The case of GDC-0834 serves as a critical example for drug development professionals, highlighting the necessity of early and comprehensive evaluation of metabolic pathways and potential species differences to mitigate the risk of late-stage failures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GDC-0834 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. medkoo.com [medkoo.com]
- 8. GDC-0834 (S-enantiomer) - MedChem Express [bioscience.co.uk]
- 9. medchemexpress.com [medchemexpress.com]
- 10. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mttlab.eu [mttlab.eu]
- 12. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. A novel reaction mediated by human aldehyde oxidase: amide hydrolysis of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
GDC-0834: A Case Study in BTK Target Validation for Autoimmune Diseases
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of GDC-0834, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), and its pivotal role in the preclinical validation of BTK as a therapeutic target for autoimmune diseases. While GDC-0834's clinical development was halted due to unfavorable human pharmacokinetics, the preclinical data generated with this compound provided a strong rationale for the continued pursuit of BTK inhibitors as a promising therapeutic class for conditions such as rheumatoid arthritis (RA).
Introduction: The Role of BTK in Autoimmunity
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] It also plays a significant role in the signaling of other immune cells, including myeloid cells, but is notably absent in T cells and natural killer cells.[2][3] Upon BCR engagement by an antigen, a signaling cascade is initiated, leading to the activation of BTK.[2] Activated BTK subsequently phosphorylates downstream targets, culminating in the activation of transcription factors like NF-κB, which are essential for B-cell proliferation, differentiation, and survival.[2] In the context of autoimmune diseases, autoreactive B-cells are dependent on BTK for their survival and production of autoantibodies.[2] Furthermore, BTK signaling in myeloid cells contributes to the inflammatory environment characteristic of these conditions.[4][5] Therefore, inhibiting BTK presents a targeted approach to disrupt these pathological processes.
GDC-0834: A Potent and Selective BTK Inhibitor
GDC-0834 was developed as a potent and selective, reversible inhibitor of BTK.[6] Its efficacy in blocking BTK activity was demonstrated in both biochemical and cellular assays, establishing it as a valuable tool for interrogating the function of BTK in disease models.
Quantitative Potency of GDC-0834
The inhibitory activity of GDC-0834 against BTK has been quantified in various assays, as summarized in the table below.
| Assay Type | Species/System | IC50 | Reference(s) |
| Biochemical Assay | - | 5.9 nM | [6] |
| Cellular Assay | - | 6.4 nM | [6] |
| In Vivo (pBTK) | Mouse | 1.1 µM | [6] |
| In Vivo (pBTK) | Rat | 5.6 µM | [6] |
Preclinical Target Validation in Autoimmune Disease Models
The primary animal model used to evaluate the therapeutic potential of GDC-0834 in an autoimmune setting was the collagen-induced arthritis (CIA) model in rats, which shares many pathological features with human rheumatoid arthritis.
Efficacy of GDC-0834 in the Rat Collagen-Induced Arthritis (CIA) Model
Administration of GDC-0834 in the rat CIA model resulted in a significant, dose-dependent reduction in the signs of arthritis.
| Species | Model | Dosing Regimen | Key Findings | Reference(s) |
| Rat | Collagen-Induced Arthritis (CIA) | 30-100 mg/kg, orally | Dose-dependent decrease in ankle swelling and reduction in morphological pathology. | [6] |
| Rat | Collagen-Induced Arthritis (CIA) | - | 73% inhibition of BTK phosphorylation (pBTK) was required to achieve a 50% reduction in the rate of ankle swelling increase. | [5] |
These findings provided strong evidence that inhibition of BTK by GDC-0834 could ameliorate disease in a relevant preclinical model of inflammatory arthritis.
Experimental Protocols
In Vivo Rat Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the anti-arthritic efficacy of GDC-0834 in a rat model of rheumatoid arthritis.
Methodology:
-
Disease Induction: Male Lewis rats are immunized at the base of the tail with an emulsion of bovine type II collagen and incomplete Freund's adjuvant. A booster immunization is typically given 6-7 days later.
-
Treatment: Oral administration of GDC-0834 (at doses ranging from 30-100 mg/kg) or vehicle is initiated on the day of the first immunization (day 0) and continues daily or twice daily for a specified period (e.g., through day 16).
-
Efficacy Assessment:
-
Ankle Swelling: The diameter of the ankles is measured regularly using calipers to assess inflammation.
-
Morphological Pathology: At the end of the study, joints are collected for histological analysis to evaluate the extent of inflammation, cartilage damage, and bone erosion.
-
Pharmacodynamic Readout: Blood samples can be collected to measure the level of BTK phosphorylation (pBTK) to correlate target engagement with efficacy.
-
Visualizing the Core Concepts
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway downstream of the B-cell receptor.
Experimental Workflow for GDC-0834 in Rat CIA Model
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Antiarthritis effect of a novel Bruton's tyrosine kinase (BTK) inhibitor in rat collagen-induced arthritis and mechanism-based pharmacokinetic/pharmacodynamic modeling: relationships between inhibition of BTK phosphorylation and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Structural Basis for GDC-0834 Inhibition of Bruton's Tyrosine Kinase (BTK): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural and molecular basis of Bruton's tyrosine kinase (BTK) inhibition by GDC-0834, a potent and selective inhibitor. This document collates crystallographic data, quantitative biochemical and cellular assay results, and detailed experimental protocols to serve as a comprehensive resource for researchers in the field of kinase inhibitor development.
Introduction to BTK and GDC-0834
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[1] Its activation is essential for B-cell proliferation, differentiation, and survival. Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.
GDC-0834 is a potent and selective, reversible inhibitor of BTK.[2] It was developed from the earlier compound CGI-1746 with improved pharmacokinetic properties in preclinical models.[2] However, GDC-0834 exhibited significant species-dependent differences in metabolism, primarily rapid amide hydrolysis in humans, which limited its clinical development.[3][4] Despite this, the structural and inhibitory data for GDC-0834 provide valuable insights for the design of next-generation BTK inhibitors.
Quantitative Inhibition Data
The inhibitory potency of GDC-0834 against BTK has been characterized in both biochemical and cellular assays. The key quantitative data are summarized in the table below.
| Assay Type | Parameter | Value (nM) | Species | Reference(s) |
| Biochemical Kinase Assay | IC50 | 5.9 ± 1.1 | Human | [5] |
| Cellular Assay (BTK Phosphorylation) | IC50 | 6.4 | Human | [5] |
Structural Basis of Inhibition
The co-crystal structure of the human BTK kinase domain in complex with GDC-0834 has been resolved, providing a detailed understanding of the inhibitor's binding mode.
Table 2: Crystallographic Data for BTK in Complex with GDC-0834
| PDB ID | Resolution (Å) | Expression System | Reference(s) |
| 4OTF | 1.95 | Spodoptera frugiperda | [6] |
| 5P9F | 1.71 | Trichoplusia ni | [7] |
GDC-0834 is a Type II inhibitor that binds to the ATP-binding site of the BTK kinase domain. The binding of GDC-0834 stabilizes the kinase in an inactive conformation. Key interactions observed in the crystal structures include:
-
Hinge Region Interaction: The inhibitor forms hydrogen bonds with the hinge region residues of the kinase, a common feature for ATP-competitive inhibitors.
-
Hydrophobic Interactions: The tetrahydrobenzothiophene moiety of GDC-0834 extends into a hydrophobic pocket, contributing to its potency and selectivity.[2]
-
Solvent-Exposed Region: Modifications in the solvent-exposed region of the molecule were explored during its development to improve pharmacokinetic properties.[2]
BTK Signaling Pathway
BTK is a key mediator of the B-cell receptor (BCR) signaling pathway. Upon BCR engagement by an antigen, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates and activates downstream targets, most notably phospholipase C gamma 2 (PLCγ2). This leads to the mobilization of intracellular calcium and the activation of transcription factors that drive B-cell proliferation, survival, and differentiation.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of GDC-0834. Note: Specific protocols for GDC-0834 are not exhaustively detailed in the public literature; therefore, representative protocols for BTK inhibitor characterization are provided.
Expression and Purification of Human BTK Kinase Domain for Crystallography
This protocol is based on general methods for producing the BTK kinase domain for structural studies.[1][8]
Methodology:
-
Cloning: The cDNA encoding the human BTK kinase domain (e.g., residues 382-659) is cloned into a baculovirus transfer vector, such as pFastBac, often with an N-terminal affinity tag (e.g., His6-GST) and a protease cleavage site (e.g., TEV).
-
Baculovirus Generation: The recombinant transfer vector is used to generate a high-titer baculovirus stock in Spodoptera frugiperda (Sf9) cells.
-
Protein Expression: High-density insect cell cultures (e.g., Sf9 or Trichoplusia ni) are infected with the recombinant baculovirus and incubated for 48-72 hours to allow for protein expression.[6][7]
-
Cell Lysis and Affinity Purification: The cells are harvested, lysed, and the supernatant is subjected to affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Tag Cleavage and Further Purification: The affinity tag is removed by protease cleavage, and the protein is further purified by ion-exchange and size-exclusion chromatography to obtain a homogenous sample.
-
Crystallization: The purified BTK kinase domain is concentrated and mixed with GDC-0834. Crystallization screening is then performed using various commercially available or custom-made screens to identify conditions suitable for crystal growth.
Biochemical BTK Kinase Assay (IC50 Determination)
This protocol describes a common method for determining the biochemical IC50 of an inhibitor against BTK, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of GDC-0834 in DMSO. Dilute recombinant human BTK enzyme, a biotinylated peptide substrate, and ATP in kinase assay buffer.
-
Enzyme-Inhibitor Pre-incubation: In a 384-well plate, add the BTK enzyme and the GDC-0834 dilutions and pre-incubate to allow for inhibitor binding.
-
Kinase Reaction: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate at room temperature.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA.
-
Signal Detection: Add detection reagents, typically a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC), and incubate to allow for binding.
-
Data Acquisition and Analysis: Measure the TR-FRET signal. The ratio of the acceptor (APC) to donor (europium) fluorescence is proportional to the extent of substrate phosphorylation. Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular BTK Phosphorylation Assay (IC50 Determination)
This protocol outlines a method to measure the inhibition of BTK autophosphorylation in a cellular context, for example, in a B-cell lymphoma cell line like Ramos.
Methodology:
-
Cell Culture and Treatment: Culture Ramos cells in appropriate media. Treat the cells with serial dilutions of GDC-0834 for a specified period (e.g., 1-2 hours).[9]
-
BCR Stimulation: Stimulate the B-cell receptor by adding anti-IgM to the cell culture and incubate for a short period (e.g., 5-15 minutes).[9]
-
Cell Lysis: Pellet the cells by centrifugation and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with primary antibodies specific for phosphorylated BTK (e.g., pY223) and total BTK. Subsequently, probe with appropriate HRP-conjugated secondary antibodies.
-
Signal Detection and Analysis: Detect the chemiluminescent signal. Quantify the band intensities for pBTK and total BTK. Normalize the pBTK signal to the total BTK signal for each sample. Plot the normalized pBTK signal against the GDC-0834 concentration to determine the cellular IC50.[9]
Conclusion
GDC-0834 is a well-characterized, potent, and selective reversible inhibitor of BTK. The crystallographic data reveal a clear binding mode in the ATP pocket, stabilizing an inactive conformation of the kinase. While its clinical development was halted due to metabolic liabilities, the detailed understanding of its interaction with BTK provides a valuable foundation for the structure-based design of new and improved BTK inhibitors with more favorable pharmacokinetic profiles. The experimental protocols provided herein offer a guide for the continued investigation and characterization of novel kinase inhibitors.
References
- 1. Structures of human Bruton's tyrosine kinase in active and inactive conformations suggest a mechanism of activation for TEC family kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
- 8. Conformation of full-length Bruton tyrosine kinase (Btk) from synchrotron X-ray solution scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
GDC-0834: An In-Depth Technical Review of Early-Phase Clinical and Preclinical Findings
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-phase clinical trial results and supporting preclinical data for GDC-0834, a potent and selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK). The development of GDC-0834 was discontinued (B1498344) due to extensive and unpredicted metabolism in humans. This document consolidates the publicly available data to offer valuable insights for researchers in the fields of kinase inhibitor development and drug metabolism.
Preclinical Pharmacology
GDC-0834 demonstrated potent and selective inhibition of BTK in a range of preclinical assays. The following tables summarize the key in vitro and in vivo preclinical findings.
Table 1: In Vitro Activity of GDC-0834
| Assay Type | Target/Cell Line | Species | IC50 | Reference |
| Biochemical Assay | BTK | - | 5.9 nM | [1] |
| Cellular Assay | - | - | 6.4 nM | [1] |
| Aldehyde Oxidase (AO) Inhibition | 6 Known AO Substrates | - | 0.86 - 1.87 µM | [1][2] |
Table 2: In Vivo Efficacy and Potency of GDC-0834
| Animal Model | Parameter Measured | Species | IC50 / Effect | Reference |
| BALB/c Mice | pBTK-Tyr223 Inhibition in Blood | Mouse | 1.1 µM | [1] |
| Collagen-Induced Arthritis (CIA) | pBTK-Tyr223 Inhibition in Blood | Rat | 5.6 µM | [1] |
Early-Phase Clinical Trial Results
A single-dose Phase I clinical trial was conducted in healthy human volunteers to assess the safety and pharmacokinetics of GDC-0834. The trial revealed significant species differences in metabolism, leading to the termination of the compound's development.[3][4]
Table 3: Pharmacokinetic Parameters of GDC-0834 in Healthy Volunteers
| Dose | Analyte | Cmax | AUC | t1/2 | Comments | Reference |
| 35 mg (oral) | GDC-0834 | < 1 ng/mL | Not Reported | Not Reported | Plasma concentrations were below the limit of quantitation in most samples. | [2][4] |
| 105 mg (oral) | GDC-0834 | < 1 ng/mL | Not Reported | Not Reported | Plasma concentrations were below the limit of quantitation in most samples. | [2][4] |
Table 4: Pharmacokinetic Parameters of Metabolite M1 in Healthy Volunteers
| Dose of GDC-0834 | Analyte | Mean Cmax | AUC | t1/2 | Comments | Reference |
| 35 mg (oral) | M1 (inactive metabolite) | 142 ng/mL | Not Reported | Not Reported | M1 was the primary drug-related material in circulation. | [2] |
| 105 mg (oral) | M1 (inactive metabolite) | 390 ng/mL | Not Reported | Not Reported | M1 was the primary drug-related material in circulation. | [2] |
The extensive and rapid conversion of GDC-0834 to its inactive metabolite, M1, via amide hydrolysis was the key factor for the insufficient systemic exposure of the parent compound in humans.[3][4] This metabolic pathway was significantly more pronounced in humans than in the preclinical species tested.[4]
Experimental Protocols
In Vivo Inhibition of pBTK-Tyr223 in Mice
BALB/c mice were orally administered GDC-0834 at doses of 25, 50, 100, and 150 mg/kg. Terminal blood samples were collected at 2, 4, or 6 hours post-dose. The levels of phosphorylated BTK (pBTK-Tyr223) and total BTK in the blood were determined by Western blot analysis. A rabbit polyclonal antibody for pBTK and a mouse monoclonal antibody for total BTK were utilized. The bands were quantified, and the pBTK signal was normalized to the total BTK signal for each sample. The percentage of inhibition of BTK phosphorylation was calculated by comparing the normalized values from treated animals to those from vehicle-treated animals.
Rat Collagen-Induced Arthritis (CIA) Model
Female Lewis rats received intradermal injections of bovine type II collagen in Freund's incomplete adjuvant on days 0 and 6 to induce arthritis. Oral dosing of GDC-0834 at various dose levels and schedules was initiated on day 0 and continued through day 16. Ankle diameter was measured daily from day 9 to day 17 to assess the anti-inflammatory effect.
In Vitro Metabolism Studies
In vitro studies using human liver cytosol identified that GDC-0834 was rapidly hydrolyzed, with an intrinsic clearance (CLint) of 0.511 mL/min per milligram of protein.[2] Further investigations using cytosolic fractionation and mass spectrometry-proteomics implicated aldehyde oxidase (AO) and carboxylesterase (CES) in the amide hydrolysis of GDC-0834.[2]
Visualizations
BTK Signaling Pathway and Mechanism of GDC-0834 Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
GDC-0834 and the BTK Active Site: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the interaction of GDC-0834, a potent and selective inhibitor, with the active site of Bruton's tyrosine kinase (BTK). GDC-0834 is a reversible, ATP-competitive inhibitor that has been studied for its potential in treating autoimmune diseases.[1][2] Although its clinical development was halted due to rapid metabolism in humans, the study of GDC-0834 provides valuable insights into the structure-activity relationship of BTK inhibitors.[3][4]
Executive Summary
GDC-0834 is a potent inhibitor of BTK with IC50 values in the low nanomolar range in both biochemical and cellular assays.[5] Its interaction with the BTK active site has been characterized by X-ray crystallography, revealing key binding interactions. This guide provides a detailed overview of the quantitative data associated with GDC-0834's activity, the experimental protocols used to determine these values, and a visual representation of the relevant biological pathways and experimental workflows.
Data Presentation
Table 1: In Vitro and In Vivo Potency of GDC-0834
| Parameter | Value | Assay Type | Species/System | Reference |
| IC50 | 5.9 ± 1.1 nM | Biochemical (Lanthascreen) | Human BTK | [5] |
| IC50 | 6.4 nM | Cellular (pBTK-Tyr223) | Rat Splenocytes | [5] |
| in vivo IC50 | 1.1 µM | pBTK-Tyr223 Inhibition | Mouse | [5] |
| in vivo IC50 | 5.6 ± 1.6 µM | pBTK-Tyr223 Inhibition | Rat | [5] |
Table 2: Metabolic Kinetics of GDC-0834 Amide Hydrolysis
| Species | Vmax (pmol/min/mg protein) | Km (µM) |
| Human | 1500 ± 100 | 11 ± 2 |
| Monkey | 9.2 ± 0.4 | 14 ± 2 |
| Dog | 24 ± 1 | 11 ± 1 |
| Rat | 66 ± 2 | 16 ± 1 |
Interaction with the BTK Active Site
The binding of GDC-0834 to the BTK active site is characterized by a network of hydrogen bonds and hydrophobic interactions. The co-crystal structure of GDC-0834 with BTK (PDB ID: 5P9F) reveals that the inhibitor occupies the ATP-binding pocket.[1]
Key interactions include:
-
Hinge Region: The amide group of GDC-0834 forms a hydrogen bond with the backbone of Met477 in the hinge region of the kinase.
-
Hydrophobic Pockets: The tetrahydrobenzothiophene and phenyl groups of GDC-0834 engage in hydrophobic interactions with residues such as Leu408, Val416, Lys430, and Leu528.
These interactions contribute to the high affinity and selectivity of GDC-0834 for BTK.
BTK Signaling Pathway
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB, promoting B-cell proliferation, differentiation, and survival.
Experimental Protocols
Biochemical Kinase Assay (Lanthascreen™)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of BTK by GDC-0834.
Materials:
-
Recombinant human BTK enzyme
-
LanthaScreen™ Eu-anti-GST antibody
-
GST-IκBα substrate
-
ATP
-
TR-FRET dilution buffer
-
GDC-0834 compound dilutions
Procedure:
-
Prepare a 2X solution of BTK enzyme and Eu-anti-GST antibody in TR-FRET dilution buffer.
-
Prepare a 2X solution of GST-IκBα substrate and ATP in TR-FRET dilution buffer.
-
In a 384-well plate, add 5 µL of GDC-0834 dilutions.
-
Add 5 µL of the 2X BTK/antibody solution to each well.
-
Incubate for 20 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
-
Calculate the emission ratio (520 nm / 495 nm) and plot against the inhibitor concentration to determine the IC50 value.
Cellular Assay for BTK Autophosphorylation
This protocol describes a Western blot-based method to measure the inhibition of BTK autophosphorylation at tyrosine 223 (Tyr223) in a cellular context.
Materials:
-
Ramos cells (human B-lymphoma cell line)
-
Anti-human IgM antibody
-
GDC-0834 compound dilutions
-
Lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Starve Ramos cells in serum-free media for 2 hours.
-
Pre-treat cells with GDC-0834 dilutions for 1 hour.
-
Stimulate cells with anti-human IgM for 10 minutes.
-
Lyse the cells and collect the protein lysate.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate with primary anti-phospho-BTK (Tyr223) antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with anti-total BTK antibody for loading control.
-
Quantify band intensities and normalize the phospho-BTK signal to the total BTK signal.
-
Plot the normalized signal against inhibitor concentration to determine the IC50 value.
X-ray Crystallography of BTK-GDC-0834 Complex
This is a generalized protocol for obtaining a co-crystal structure of a kinase with a small molecule inhibitor.
Procedure:
-
Protein Expression and Purification: Express the kinase domain of human BTK in an appropriate system (e.g., insect cells) and purify to homogeneity using affinity and size-exclusion chromatography.
-
Complex Formation: Incubate the purified BTK with a molar excess of GDC-0834 to ensure saturation of the binding site.
-
Crystallization Screening: Use vapor diffusion (hanging or sitting drop) to screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives).
-
Crystal Optimization: Refine the initial hit conditions by systematically varying the concentrations of the precipitant, protein, and inhibitor, as well as the pH and temperature.
-
Data Collection: Cryo-protect a suitable crystal and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data, solve the structure using molecular replacement (with a known kinase structure as a model), and refine the model against the experimental data. The inhibitor is then built into the electron density map.
Conclusion
GDC-0834 is a well-characterized, potent, and selective reversible inhibitor of BTK. The detailed understanding of its binding mode within the BTK active site and its effects on the BTK signaling pathway provide a valuable framework for the design and development of next-generation BTK inhibitors. The experimental protocols outlined in this guide serve as a practical resource for researchers in the field of kinase drug discovery.
References
- 1. rcsb.org [rcsb.org]
- 2. researchgate.net [researchgate.net]
- 3. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for GDC-0834 (S-enantiomer) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4] BTK is a critical non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival.[][6] Dysregulation of the BCR signaling pathway is implicated in the pathogenesis of various B-cell malignancies. GDC-0834 exerts its inhibitory effect by targeting BTK, thereby blocking downstream signaling and impeding the proliferation of malignant B-cells.[][6]
These application notes provide detailed protocols for utilizing GDC-0834 (S-enantiomer) in cell culture-based assays to assess its biological activity and therapeutic potential.
Mechanism of Action
GDC-0834 functions as a selective inhibitor of BTK. Upon binding of an antigen to the B-cell receptor, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which in turn mobilizes intracellular calcium and activates transcription factors that promote B-cell proliferation and survival. GDC-0834 competitively binds to the ATP-binding site of BTK, preventing its phosphorylation and activation, thereby inhibiting the entire downstream signaling cascade.
B-Cell Receptor (BCR) Signaling Pathway and GDC-0834 Inhibition
References
Application Notes and Protocols for GDC-0834 (S-enantiomer) in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of GDC-0834 (S-enantiomer), a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). The following sections detail recommended dosages, administration protocols, and key experimental considerations for preclinical research.
Introduction
GDC-0834 is a reversible, ATP-competitive small-molecule inhibitor of BTK, a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1] BTK plays a significant role in the proliferation, differentiation, and survival of B-lineage cells, making it a compelling target for autoimmune diseases and B-cell malignancies.[1] Preclinical studies have demonstrated the efficacy of GDC-0834 in rodent models of inflammatory arthritis.[1] However, it is important to note that GDC-0834 exhibits significant species-dependent differences in its metabolism. It is extensively metabolized in humans via amide hydrolysis, leading to low systemic exposure, which is a critical consideration in translational studies.[2][3]
Data Presentation: In Vivo Dosage Regimens
The following tables summarize the dosages and administration schedules for GDC-0834 (S-enantiomer) in rodent models as reported in preclinical studies.
Table 1: GDC-0834 Dosing for Pharmacodynamic Studies in Mice
| Animal Model | Dosage Range | Administration Route | Dosing Frequency | Key Outcome |
| BALB/c Mice | 25, 50, 100, 150 mg/kg | Oral | Single dose | Inhibition of BTK phosphorylation (pBTK-Tyr223) in blood |
Table 2: GDC-0834 Dosing for Efficacy Studies in a Rat Collagen-Induced Arthritis (CIA) Model
| Animal Model | Dosage Range | Administration Route | Dosing Frequency | Key Outcome |
| Female Lewis Rats | 1, 3, 10, 30, 100 mg/kg | Oral | Twice daily (b.i.d.) | Reduction of ankle swelling and disease pathology |
| 10, 30, 100 mg/kg | Oral | Once daily (QD) | Reduction of ankle swelling and disease pathology | |
| 100 mg/kg | Oral | Every other day (Q2D) | Reduction of ankle swelling and disease pathology |
Experimental Protocols
Protocol 1: Preparation of GDC-0834 for Oral Administration in In Vivo Studies
This protocol provides a general method for formulating GDC-0834 for oral gavage in rodents.
Materials:
-
GDC-0834 (S-enantiomer) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution:
-
Weigh the required amount of GDC-0834 powder.
-
Prepare a stock solution by dissolving GDC-0834 in DMSO. For example, to prepare a 25 mg/mL stock solution, dissolve 25 mg of GDC-0834 in 1 mL of DMSO. Ensure the powder is completely dissolved. Gentle warming and/or sonication can be used to aid dissolution.[4]
-
-
Prepare the final dosing solution:
-
The following formulation is recommended for in vivo oral administration: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]
-
To prepare 1 mL of the final dosing solution, sequentially add and mix the following components:
-
400 µL of PEG300
-
100 µL of the GDC-0834 DMSO stock solution
-
50 µL of Tween-80
-
450 µL of Saline
-
-
Vortex the solution thoroughly after the addition of each component to ensure a homogenous mixture.
-
It is recommended to prepare the working solution fresh on the day of the experiment.[4]
-
Protocol 2: Pharmacodynamic Assessment of BTK Inhibition in Mice
This protocol outlines a method to assess the in vivo potency of GDC-0834 by measuring the inhibition of BTK phosphorylation in mouse blood.[5]
Animal Model:
-
BALB/c mice[5]
Procedure:
-
Administer GDC-0834 orally to BALB/c mice at doses of 25, 50, 100, and 150 mg/kg.[5] A vehicle control group should be included.
-
At specified time points post-dose (e.g., 2, 4, or 6 hours), collect terminal blood samples.[5]
-
Process the blood samples to isolate protein lysates.
-
Determine the levels of phosphorylated BTK (pBTK-Tyr223) and total BTK using Western blot analysis.[5]
-
Use a rabbit polyclonal antibody for pBTK and a mouse monoclonal antibody for total BTK.[5]
-
-
Quantify the band intensities to determine the percentage of pBTK inhibition relative to the vehicle-treated controls.
Protocol 3: Efficacy Evaluation in a Rat Collagen-Induced Arthritis (CIA) Model
This protocol is based on studies evaluating the anti-arthritic effects of GDC-0834.[1]
Animal Model:
-
Female Lewis rats[5]
Procedure:
-
Induction of Arthritis:
-
Anesthetize the rats (e.g., with isoflurane).
-
On day 0 and day 6, inject an emulsion of bovine type II collagen in Freund's incomplete adjuvant at the base of the tail and at two sites on the back.[5]
-
-
Dosing:
-
Efficacy Assessment:
Mandatory Visualizations
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
Caption: BTK signaling pathway and the inhibitory action of GDC-0834.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a rat collagen-induced arthritis efficacy study.
References
- 1. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GDC-0834 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for GDC-0834 (S-enantiomer) Stock Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction
GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK) with IC₅₀ values of 5.9 nM and 6.4 nM in biochemical and cellular assays, respectively[1]. As a key signaling molecule in B-cell development and activation, BTK is a significant therapeutic target in oncology and immunology. Accurate and consistent preparation of GDC-0834 stock solutions is critical for reliable experimental outcomes. These application notes provide detailed protocols for the preparation, storage, and handling of GDC-0834 (S-enantiomer) stock solutions.
Physicochemical Properties
A summary of the key physicochemical properties of GDC-0834 (S-enantiomer) is presented in the table below. This information is essential for accurate calculations and proper handling of the compound.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₃₆N₆O₃S | [1][2] |
| Molecular Weight | 596.74 g/mol | [2][3] |
| CAS Number | 1133432-50-4 | [2] |
| Appearance | Light yellow to yellow powder | [1][2] |
| Purity | >98% | [4] |
| Solubility | DMSO: ≥ 32 mg/mL (53.62 mM)[1]; 100 mg/mL (167.58 mM) with sonication[2]. Insoluble in water[4]. | |
| Storage (Solid) | Dessicate at -20°C for long-term storage (up to 3 years)[1][2]. | |
| Storage (Solution) | Aliquot and store at -20°C for up to 1 year or -80°C for up to 2 years[1]. |
Experimental Protocols
-
GDC-0834 (S-enantiomer) solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filter-barrier pipette tips
-
Ultrasonic bath (optional, for higher concentrations)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for in vitro studies.
Step 1: Pre-equilibration
-
Before opening, allow the vial of GDC-0834 powder to equilibrate to room temperature for at least 60 minutes to prevent condensation of moisture onto the compound.
Step 2: Weighing the Compound
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of GDC-0834 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.97 mg of GDC-0834.
Step 3: Calculating the Required Volume of Solvent
-
Use the following formula to calculate the volume of DMSO required to achieve the desired concentration:
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
For ease of use, a table with pre-calculated values for common stock concentrations is provided below.
| Target Concentration | Mass of GDC-0834 | Volume of DMSO to Add |
| 1 mM | 1 mg | 1.676 mL |
| 5 mM | 1 mg | 0.335 mL |
| 10 mM | 1 mg | 0.168 mL |
| 10 mM | 5 mg | 0.838 mL |
| 50 mM | 10 mg | 0.335 mL |
Step 4: Dissolving the Compound
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the weighed GDC-0834 powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear, light yellow solution should be observed.
-
For higher concentrations (e.g., >50 mM), brief sonication in an ultrasonic water bath may be necessary to facilitate dissolution[2].
Step 5: Aliquoting and Storage
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials or microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light. Stock solutions in DMSO are generally stable for up to one year at -20°C and up to two years at -80°C[1].
-
To prepare a working solution, thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or assay buffer.
-
Note: It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects cell viability or enzyme activity (typically <0.5%).
Visualizations
The following diagram illustrates the key steps for the preparation of GDC-0834 stock solutions.
Caption: Workflow for GDC-0834 Stock Solution Preparation.
GDC-0834 is a potent inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. The diagram below provides a simplified overview of this pathway, indicating the point of inhibition by GDC-0834.
Caption: Simplified BTK Signaling Pathway Inhibition by GDC-0834.
References
Application Note and Protocol: GDC-0834 (S-enantiomer) for Western Blot Analysis of BTK Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, differentiation, and signaling.[1] Upon activation of the B-cell receptor (BCR), BTK is phosphorylated, triggering downstream signaling cascades that are essential for cell survival and proliferation.[1][2] Dysregulation of BTK activity has been implicated in various B-cell malignancies and autoimmune diseases, making it a significant therapeutic target.[1][3]
The phosphorylation status of BTK is a direct indicator of its activation state. Key phosphorylation sites include Tyrosine 551 (Y551), which is transphosphorylated by Src family kinases, and Tyrosine 223 (Y223) in the SH3 domain, which undergoes autophosphorylation and is necessary for full catalytic activity.[1] Western blotting is a widely used technique to detect and quantify the phosphorylation of BTK at these specific sites, providing a reliable method for assessing the efficacy of BTK inhibitors.[1][4]
GDC-0834 is a potent and selective, reversible ATP-competitive inhibitor of BTK.[4][5][6] This document provides a detailed protocol for utilizing the S-enantiomer of GDC-0834 in Western blot analysis to assess its inhibitory effect on BTK phosphorylation in a research setting.
Principle of the Assay
This protocol describes the treatment of cells with the S-enantiomer of GDC-0834, followed by lysis and subsequent analysis of BTK phosphorylation by Western blot. The inhibitor is expected to bind to BTK, preventing its autophosphorylation at key residues like Y223. By comparing the levels of phosphorylated BTK (pBTK) to total BTK in treated versus untreated samples, the inhibitory activity of GDC-0834 can be quantified. This provides a robust method for evaluating the on-target effect of the compound.
Data Presentation
Quantitative Analysis of GDC-0834 Inhibition
| Parameter | Value | Species | Assay Type |
| IC₅₀ (BTK Kinase Activity) | 5.9 ± 1.1 nM | - | Biochemical (Lanthascreen)[7] |
| IC₅₀ (BTK Activity) | 6.4 ± 1.6 nM | Rat | Cellular (Splenocytes)[7] |
| In Vivo IC₅₀ (pBTK-Tyr223) | 1.1 µM | Mouse | In Vivo[4] |
| In Vivo IC₅₀ (pBTK-Tyr223) | 5.6 ± 1.6 µM | Rat | In Vivo[4] |
In Vivo Inhibition of pBTK-Tyr223 in Mice
| GDC-0834 Dose (mg/kg) | Time Post-Dose (hours) | Mean Inhibition of pBTK-Tyr223 |
| 100 | 2 | 96%[4] |
| 150 | 2 | 97%[4] |
Signaling Pathway and Experimental Workflow
Caption: BTK Signaling Pathway and Inhibition by GDC-0834.
Caption: Western Blot Workflow for BTK Phosphorylation Analysis.
Caption: Logic Diagram of GDC-0834 Action on BTK Phosphorylation.
Experimental Protocols
Materials and Reagents
-
Cells: Appropriate cell line expressing BTK (e.g., B-cell lymphoma lines).
-
GDC-0834 (S-enantiomer): Prepare stock solutions in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
Sample Buffer: 4x Laemmli sample buffer.
-
SDS-PAGE: 8-12% polyacrylamide gels. A 10% gel is generally suitable for BTK (~77 kDa).[1]
-
Transfer Membrane: PVDF or nitrocellulose membrane.[1]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline, 0.1% Tween-20). Note: BSA is recommended over non-fat dry milk to reduce background when detecting phosphoproteins.[1]
-
Primary Antibodies:
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Stripping Buffer: Mild stripping buffer (e.g., 15mM glycine (B1666218) HCl pH 2.5, 0.1% SDS, 1% Tween-20).[1]
Step-by-Step Procedure
1. Cell Culture and Treatment
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of GDC-0834 (S-enantiomer) for the desired time. Include a vehicle-only control (e.g., DMSO).
2. Cell Lysis and Protein Quantification
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Collect the supernatant and determine the protein concentration using a BCA assay.[9]
3. Sample Preparation and SDS-PAGE
-
Normalize all samples to the same protein concentration.
-
Mix 20-50 µg of protein lysate with 4x Laemmli sample buffer.[1]
-
Heat samples at 95-100°C for 5 minutes.[1]
-
Load samples onto an 8-12% SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom.[1]
4. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF membrane.[1]
-
Confirm successful transfer by staining the membrane with Ponceau S.
5. Immunoblotting
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[1]
-
Primary Antibody Incubation (pBTK): Dilute the anti-phospho-BTK antibody in 5% BSA in TBST at the manufacturer's recommended dilution. Incubate the membrane overnight at 4°C with gentle agitation.[1]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[1]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[9]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[9]
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[9]
6. Stripping and Re-probing for Total BTK
-
To normalize the pBTK signal, the same membrane must be stripped and re-probed for total BTK.
-
Stripping: Incubate the membrane in a mild stripping buffer for 10-20 minutes at room temperature.[1]
-
Washing: Wash the membrane thoroughly with TBST.
-
Re-blocking: Block the membrane again with 5% BSA in TBST for 1 hour.[1]
-
Re-probing: Incubate the membrane with the primary antibody against total BTK overnight at 4°C, followed by the secondary antibody incubation, washing, and detection steps as described above.[1]
Data Analysis and Interpretation
-
Densitometry: Quantify the band intensities for both phosphorylated BTK (pBTK) and total BTK for each sample using image analysis software (e.g., ImageJ).[1]
-
Normalization: For each sample, normalize the pBTK band intensity to the corresponding total BTK band intensity. This accounts for any variations in protein loading.
-
Calculate Inhibition: Determine the percentage of inhibition of BTK phosphorylation relative to the vehicle-treated control using the following equation:
-
% Inhibition = (1 - (Normalized pBTK of Treated Sample / Normalized pBTK of Vehicle Control)) * 100
-
-
Dose-Response Curve: Plot the percentage of inhibition against the concentration of GDC-0834 to determine the IC₅₀ value.
The results should demonstrate a dose-dependent decrease in the phosphorylation of BTK at the target residue (e.g., Y223) in cells treated with the S-enantiomer of GDC-0834, while the total BTK levels should remain unchanged. This would confirm the on-target activity of the compound as a BTK inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application of GDC-0834 in Collagen-Induced Arthritis Rat Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical enzyme in the signaling pathways of B-lineage cells and myeloid cells, playing a significant role in their development, differentiation, and proliferation.[1][4] These pathways are implicated in the pathogenesis of autoimmune diseases such as rheumatoid arthritis. The collagen-induced arthritis (CIA) rat model is a widely used preclinical model that mimics many aspects of human rheumatoid arthritis, making it a valuable tool for evaluating the efficacy of novel therapeutic agents like GDC-0834.[4]
These application notes provide a comprehensive overview of the use of GDC-0834 in CIA rat models, including detailed experimental protocols, a summary of key quantitative data, and a visualization of the relevant signaling pathway and experimental workflow. Although clinical development of GDC-0834 was halted due to metabolic instability in humans, the preclinical data generated in rat models remains valuable for understanding the role of BTK inhibition in arthritis and for the development of other BTK inhibitors.[1][5][6]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for GDC-0834.
Table 1: In Vitro and In Vivo Potency of GDC-0834
| Parameter | Species/System | IC50 Value | Reference |
| Biochemical BTK Inhibition | In vitro | 5.9 nM | [2][4] |
| Cellular BTK Inhibition | In vitro | 6.4 nM | [2][4] |
| BTK Phosphorylation (pBTK) Inhibition | Mouse (in vivo) | 1.1 µM | [2][4] |
| BTK Phosphorylation (pBTK) Inhibition | Rat (in vivo) | 5.6 µM | [2][4] |
Table 2: Efficacy of GDC-0834 in Rat Collagen-Induced Arthritis Model
| Dosage Regimen | Effect on Ankle Swelling | Effect on Morphologic Pathology | Key Findings | Reference |
| 30-100 mg/kg (oral administration) | Dose-dependent decrease | Reduction in pathology | A high degree of BTK phosphorylation inhibition is necessary for maximal anti-inflammatory effect. | [4] |
| Various (1-100 mg/kg, b.i.d., QD, Q2D) | Not explicitly detailed | Not explicitly detailed | Study designed to evaluate various dosing schedules. | [2] |
A key finding from pharmacokinetic/pharmacodynamic modeling is that an overall 73% inhibition of BTK phosphorylation was required to achieve a 50% reduction in the rate of ankle swelling increase in the CIA rat model.[4] This suggests that a significant and sustained level of BTK inhibition is necessary for therapeutic efficacy in inflammatory arthritis.[4]
Experimental Protocols
Collagen-Induced Arthritis (CIA) Rat Model Induction
This protocol describes the induction of arthritis in female Lewis rats, a commonly used strain for this model.
Materials:
-
Female Lewis rats (specific pathogen-free)
-
Bovine type II collagen
-
Freund's Incomplete Adjuvant (IFA)
-
0.1 M acetic acid
-
Syringes and needles (26-gauge)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve bovine type II collagen in 0.1 M acetic acid at a concentration of 2 mg/mL by stirring overnight at 4°C.
-
Prepare an emulsion by mixing equal volumes of the collagen solution and Freund's Incomplete Adjuvant. Emulsify until a stable emulsion is formed (a drop of the emulsion does not disperse when placed in water).
-
-
Primary Immunization (Day 0):
-
Anesthetize the rats using isoflurane.
-
Inject 300 µL of the collagen-adjuvant emulsion intradermally at the base of the tail and at two additional sites on the back.[2]
-
-
Booster Immunization (Day 6 or 7):
-
Monitoring:
-
Monitor the animals daily for the onset of clinical signs of arthritis, which typically appear 10-14 days after the primary immunization.
-
Assess the severity of arthritis by measuring ankle diameter (caliper measurements) and/or using a clinical scoring system (e.g., scoring each paw from 0 to 4 based on erythema and swelling).
-
Administration of GDC-0834
Materials:
-
GDC-0834
-
Vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water)
-
Oral gavage needles
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a suspension of GDC-0834 in the chosen vehicle at the desired concentrations (e.g., for doses of 30, 60, and 100 mg/kg).
-
-
Dosing Regimen:
-
Initiate oral administration of GDC-0834 or vehicle on the day of the primary immunization (Day 0) and continue daily throughout the study period (e.g., until day 16).[2]
-
Administer the compound via oral gavage. Dosing can be performed once daily (QD) or twice daily (b.i.d.) at 12-hour intervals.[2]
-
Assessment of Arthritis
Methods:
-
Clinical Assessment:
-
Measure the ankle diameter of both hind paws daily or every other day using a digital caliper.
-
Calculate the change in ankle diameter from baseline (pre-disease onset).
-
-
Histopathological Analysis:
-
At the end of the study, euthanize the animals and collect the ankle joints.
-
Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
-
Biomarker Analysis:
Visualizations
Signaling Pathway of BTK in Arthritis
Caption: GDC-0834 inhibits BTK in B-cell and Fc receptor signaling pathways.
Experimental Workflow for GDC-0834 Efficacy Testing in CIA Rats
References
- 1. Bruton’s Tyrosine Kinase Inhibition for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiarthritis effect of a novel Bruton's tyrosine kinase (BTK) inhibitor in rat collagen-induced arthritis and mechanism-based pharmacokinetic/pharmacodynamic modeling: relationships between inhibition of BTK phosphorylation and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GDC-0834 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
GDC-0834: A Potent Tool for Interrogating BTK Signaling in Hematological Malignancies
Application Notes and Protocols for Researchers
Introduction
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase integral to B-cell receptor (BCR) signaling and B-cell development.[1][2] Its dysregulation is a key driver in the pathogenesis of various B-cell hematological malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL), making it a prime therapeutic target.[3][4] GDC-0834 is a potent and selective, reversible inhibitor of BTK.[5][6] Although its clinical development was halted due to rapid metabolism in humans, its well-characterized in vitro activity and preclinical efficacy make it a valuable tool compound for researchers studying BTK signaling pathways in hematological cancers.[6][7]
This document provides detailed application notes and protocols for utilizing GDC-0834 to investigate the role of BTK in hematological malignancy models.
Mechanism of Action
GDC-0834 is a highly potent and selective reversible inhibitor of BTK.[5] It exerts its effect by competing with ATP for binding to the kinase domain of BTK, thereby preventing the autophosphorylation of Tyr223 and the subsequent phosphorylation of downstream substrates.[5] This inhibition effectively blocks the BCR signaling cascade, which is crucial for the survival and proliferation of malignant B-cells.[4]
A critical consideration when using GDC-0834, particularly for in vivo studies or when translating findings to human systems, is its metabolism. In humans, GDC-0834 undergoes rapid amide hydrolysis, primarily mediated by aldehyde oxidase (AO), leading to the formation of an inactive metabolite.[1][4][8][9][10][11] This metabolic instability resulted in insufficient drug exposure in human clinical trials.[8][7][11] However, this feature is less pronounced in preclinical species such as mice and rats, allowing for its use as a tool compound in these models.[7][9][11]
Quantitative Data Summary
The following tables summarize the key quantitative data for GDC-0834, providing a reference for its potency and activity.
Table 1: In Vitro Potency of GDC-0834
| Assay Type | Target | Species | IC50 (nM) | Reference(s) |
| Biochemical Assay | BTK | Human | 5.9 | [5] |
| Cellular Assay (pBTK) | BTK | Rat | 6.4 | [5] |
Table 2: In Vivo Activity of GDC-0834
| Species | Dosing | Endpoint | Inhibition | Reference(s) |
| Mouse | 100 or 150 mg/kg, oral, 2 hours | pBTK-Tyr223 levels in blood | 96% and 97% mean inhibition, respectively | [5] |
| Rat | Dose-dependent | pBTK-Tyr223 levels in blood | IC50 of 5.6 µM | [5] |
Table 3: Aldehyde Oxidase (AO) Mediated Metabolism
| Parameter | Value | Species | Reference(s) |
| Intrinsic Clearance (CLint) - Amide Hydrolysis | 0.511 mL/min/mg protein | Human | [4][8] |
| IC50 (as an AO inhibitor) | 0.86 - 1.87 µM | Human | [4][10] |
Experimental Protocols
Here we provide detailed protocols for key experiments to study the effects of GDC-0834 on BTK signaling in hematological malignancy models.
Protocol 1: In Vitro BTK Kinase Inhibition Assay (Lanthascreen™)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of GDC-0834 against purified human BTK.
Materials:
-
Recombinant human full-length BTK (expressed in Sf9 cells)
-
Fluorescein-poly-Glu/Ala/Tyr peptide substrate
-
ATP
-
Kinase Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM MnCl₂, 2 mM DTT, 0.2 mM NaVO₄, 0.01% casein, 0.01% Triton X-100, 2.5% glycerol)
-
GDC-0834 (dissolved in DMSO)
-
Tb-PY20 anti-phosphotyrosine antibody
-
EDTA solution (60 mM)
-
384-well plates
-
Plate reader capable of TR-FRET detection (e.g., PerkinElmer Envision)
Procedure:
-
Prepare serial dilutions of GDC-0834 in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.
-
In a 384-well plate, add 2.5 µL of the GDC-0834 dilutions or vehicle control (DMSO in Kinase Buffer).
-
Add 12.5 µL of a solution containing BTK enzyme (0.075 ng/well) and the fluorescein-labeled substrate (0.4 µM) in Kinase Buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in Kinase Buffer to a final concentration of 25 µM.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of a solution containing Tb-PY20 antibody (final concentration 2 nM) in 60 mM EDTA.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm and 520 nm.
-
Calculate the ratio of the emission signals (520/495) and plot the results against the GDC-0834 concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Cellular Phospho-BTK (pBTK) Western Blot Analysis
This protocol details the procedure to assess the inhibitory effect of GDC-0834 on BTK autophosphorylation in hematological malignancy cell lines.
Materials:
-
Hematological malignancy cell line expressing BTK (e.g., TMD-8, OCI-Ly10)
-
Cell culture medium and supplements
-
GDC-0834 (dissolved in DMSO)
-
BCR-stimulus (e.g., anti-IgM antibody)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-BTK (Tyr223) and mouse anti-total BTK
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., LI-COR Odyssey or film)
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere or stabilize overnight.
-
Treat cells with varying concentrations of GDC-0834 or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with a BCR agonist (e.g., anti-IgM) for a short period (e.g., 10-15 minutes) to induce BTK phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pBTK antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with the anti-total BTK antibody, or run a parallel gel.
-
Quantify the band intensities and calculate the ratio of pBTK to total BTK.
Protocol 3: In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of GDC-0834 in a hematological malignancy xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Hematological malignancy cell line (e.g., TMD-8)
-
Matrigel (optional)
-
GDC-0834
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers
-
Tools for blood collection and tissue harvesting
Procedure:
-
Inject hematological malignancy cells (e.g., 5-10 x 10⁶ cells in PBS, with or without Matrigel) subcutaneously into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer GDC-0834 orally at desired doses (e.g., 25, 50, 100, 150 mg/kg) or vehicle daily.[5]
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (or at specific time points), collect blood samples via cardiac puncture or tail vein for pharmacokinetic analysis (LC/MS/MS) and pharmacodynamic assessment (pBTK Western blot).
-
Harvest tumors for further analysis (e.g., histology, Western blot).
-
For pharmacodynamic studies, blood samples can be collected at different time points post-dosing (e.g., 2, 4, 6 hours) to assess the inhibition of pBTK-Tyr223.[5]
Visualizations
The following diagrams illustrate key concepts related to the use of GDC-0834 as a tool compound.
Caption: BTK Signaling Pathway and the inhibitory action of GDC-0834.
Caption: Experimental workflow for evaluating GDC-0834 as a BTK inhibitor.
References
- 1. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. Research Portal [rex.libraries.wsu.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel reaction mediated by human aldehyde oxidase: amide hydrolysis of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Experimental Design Using GDC-0834 (S-enantiomer)
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial non-receptor tyrosine kinase integral to the B-cell receptor (BCR) signaling pathway, which governs B-cell development, differentiation, and proliferation.[3] Dysregulation of the BCR signaling pathway is a hallmark of various B-cell malignancies and autoimmune diseases, making BTK an attractive therapeutic target. GDC-0834 was developed as a clinical candidate for inflammatory conditions such as rheumatoid arthritis.[4][5][6]
These application notes provide a comprehensive guide for the in vitro experimental design and evaluation of GDC-0834, with a focus on its S-enantiomer. The protocols detailed below cover key assays to characterize its biochemical and cellular activity.
Mechanism of Action
GDC-0834 exerts its inhibitory effect by binding to the ATP-binding pocket of BTK, thereby preventing its phosphorylation and subsequent activation.[3] The activation of BTK is a critical step in the BCR signaling cascade. Upon antigen binding to the BCR, a signaling complex is formed, leading to the activation of SYK, which in turn phosphorylates and activates BTK. Activated BTK then initiates downstream signaling through pathways such as phospholipase Cγ2 (PLCγ2) and the PI3K-AKT pathway, culminating in the activation of transcription factors like NF-κB, which are essential for B-cell survival and proliferation.[3] By inhibiting BTK, GDC-0834 effectively blocks this entire cascade.
Data Presentation
Quantitative Inhibitory Activity of GDC-0834
| Assay Type | Target | Cell Line/System | IC50 (nM) | Reference |
| Biochemical Assay | BTK | Recombinant Human BTK | 5.9 | [1][2] |
| Cellular Assay (pBTK) | BTK | Rat Splenocytes | 6.4 |
Mandatory Visualizations
Caption: BTK Signaling Pathway and Inhibition by GDC-0834.
Experimental Protocols
Protocol 1: Biochemical BTK Kinase Assay (LanthaScreen™ TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro inhibitory activity of GDC-0834 against recombinant BTK.
Materials:
-
Recombinant full-length human BTK enzyme
-
LanthaScreen™ Certified Kinase Buffer
-
Fluorescein-labeled poly-Glu/Ala/Tyr peptide substrate
-
ATP
-
GDC-0834 (S-enantiomer)
-
DMSO
-
LanthaScreen™ Tb-PY20 Antibody (detection antibody)
-
EDTA
-
Low-volume 384-well plates (e.g., Corning 3676)
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of GDC-0834 in DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM).
-
Further dilute the compound series in Kinase Buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be ≤1%.
-
-
Reaction Setup:
-
In a 384-well plate, add the following components in a final volume of 10 µL:
-
2.5 µL of 4X GDC-0834 dilution (or DMSO for control).
-
5 µL of 2X BTK enzyme and 2X fluorescein-labeled substrate mix in Kinase Buffer.
-
2.5 µL of 4X ATP in Kinase Buffer to initiate the reaction. The final concentration of ATP should be at its Km value.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Reaction Termination and Detection:
-
Add 10 µL of a 2X solution of Tb-PY20 antibody in TR-FRET Dilution Buffer containing EDTA to stop the reaction.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm and 520 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (520 nm / 495 nm).
-
Plot the emission ratio against the logarithm of the GDC-0834 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the Biochemical BTK Kinase Assay.
Protocol 2: Cellular BTK Phosphorylation Assay (Western Blot)
This protocol is for assessing the ability of GDC-0834 to inhibit the phosphorylation of BTK at Tyr223 in a cellular context.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos, TMD8)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
GDC-0834 (S-enantiomer)
-
DMSO
-
Anti-IgM antibody (for BCR stimulation)
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-BTK (Tyr223), rabbit anti-total BTK
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture B-cell lymphoma cells to the desired density.
-
Pre-treat cells with various concentrations of GDC-0834 (or DMSO vehicle control) for 1-2 hours.
-
Stimulate the cells with anti-IgM (e.g., 10 µg/mL) for 5-10 minutes to induce BTK phosphorylation.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-BTK and total BTK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-BTK and total BTK.
-
Normalize the phospho-BTK signal to the total BTK signal for each sample.
-
Calculate the percentage inhibition of BTK phosphorylation relative to the stimulated vehicle control.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of GDC-0834 on the viability of B-cell lymphoma cell lines.
Materials:
-
B-cell lymphoma cell line
-
Complete cell culture medium
-
GDC-0834 (S-enantiomer)
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of medium.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of GDC-0834 (final volume 200 µL per well). Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C until formazan (B1609692) crystals are formed.
-
-
Solubilization:
-
Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of GDC-0834 concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Protocol 4: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol uses flow cytometry to quantify apoptosis induced by GDC-0834 by detecting the externalization of phosphatidylserine (B164497) (Annexin V) and loss of membrane integrity (Propidium Iodide).
Materials:
-
B-cell lymphoma cell line
-
Complete cell culture medium
-
GDC-0834 (S-enantiomer)
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of GDC-0834 (and a vehicle control) for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells) and pellet by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls for compensation and to set the gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Calculate the total percentage of apoptotic cells (early + late).
-
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GDC-0834 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing GDC-0834 Effects on B-cells Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction: GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a key role in B-cell development, activation, proliferation, and survival.[3][4] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases. Consequently, BTK inhibitors like GDC-0834 are valuable tools for research and potential therapeutics.[5][6]
Flow cytometry is an indispensable technology for dissecting the effects of kinase inhibitors at a single-cell level. It allows for the simultaneous measurement of multiple parameters, including cell surface markers, intracellular protein phosphorylation, and functional responses like proliferation. These application notes provide detailed protocols for utilizing flow cytometry to characterize the pharmacodynamic effects of GDC-0834 on B-cell signaling and function.
Quantitative Data Summary
The inhibitory activity of GDC-0834 has been quantified in various assays. A summary of its potency is presented below.
Table 1: In Vitro and In Vivo IC50 Values for GDC-0834
| Assay Type | Target | Species | IC50 | Reference |
|---|---|---|---|---|
| Biochemical Assay | BTK Kinase Activity | - | 5.9 nM | [1] |
| Cellular Assay | BTK Activity | - | 6.4 nM | [1] |
| In Vivo (Blood) | pBTK-Tyr223 Inhibition | Mouse | 1.1 µM | [1] |
| In Vivo (Blood) | pBTK-Tyr223 Inhibition | Rat | 5.6 µM |[1] |
Application 1: Phospho-Flow Cytometry for Direct BTK Target Engagement
Principle: This assay directly measures the inhibitory effect of GDC-0834 on the BCR signaling cascade. B-cells are stimulated to activate the BCR pathway, and the phosphorylation status of BTK and its downstream substrates is quantified using phospho-specific antibodies. A reduction in phosphorylation in the presence of GDC-0834 indicates successful target engagement and inhibition. Phospho-flow cytometry is a powerful tool for studying signaling events in distinct cell populations within a heterogeneous sample.[7][8]
B-Cell Receptor Signaling Pathway
Ligation of the B-cell receptor (BCR) by an antigen initiates a signaling cascade. This involves the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) by Src family kinases, which then recruit and activate Syk.[7] Syk, in turn, phosphorylates and activates a number of downstream targets, including Bruton's tyrosine kinase (BTK). BTK is a crucial signaling node that activates phospholipase C gamma 2 (PLCγ2), leading to downstream signaling events that promote B-cell survival, activation, and proliferation.[4][8] GDC-0834 exerts its effect by directly inhibiting the kinase activity of BTK.
Caption: GDC-0834 inhibits BTK within the BCR signaling cascade.
Experimental Protocol: Phospho-BTK Analysis
This protocol details the steps to measure the phosphorylation of BTK at tyrosine 223 (pBTK-Y223), a key autophosphorylation site.[9]
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells twice with PBS and resuspend in RPMI-1640 medium supplemented with 10% FBS at a concentration of 5 x 10^6 cells/mL.[10]
-
-
Inhibitor Treatment:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add GDC-0834 at various concentrations (e.g., 0.1 nM to 1 µM) or a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
B-Cell Stimulation:
-
Prepare a stimulant solution, such as anti-IgM F(ab')2 fragments, at a final concentration of 10 µg/mL.
-
Add the stimulant to the cell suspensions. Create an unstimulated control tube.
-
Incubate for 15 minutes at 37°C.[8]
-
-
Fixation:
-
Immediately stop the stimulation by adding an equal volume of pre-warmed Fixation Buffer (e.g., BD Cytofix).
-
Incubate for 10-15 minutes at 37°C.
-
-
Permeabilization and Staining:
-
Wash the cells twice with PBS.
-
Permeabilize the cells by adding ice-cold Perm Buffer (e.g., BD Perm Buffer III) and incubating on ice for 30 minutes.
-
Wash the cells twice with staining buffer (PBS + 2% FBS).
-
Resuspend the cells in 100 µL of staining buffer containing a cocktail of antibodies:
-
Anti-CD19 (to identify B-cells)
-
Anti-pBTK (Y223)
-
A viability dye (to exclude dead cells)
-
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells twice with staining buffer.
-
Resuspend in an appropriate volume for flow cytometry.
-
Acquire samples on a flow cytometer.
-
Gate on live, single, CD19+ B-cells and quantify the median fluorescence intensity (MFI) of the anti-pBTK signal.
-
Experimental Workflow Diagram
Caption: Workflow for assessing pBTK levels via phospho-flow.
Example Data Presentation
Table 2: Example Results for pBTK Inhibition by GDC-0834
| GDC-0834 Conc. | pBTK MFI (Stimulated) | % Inhibition |
|---|---|---|
| Vehicle Control | 15,200 | 0% |
| 1 nM | 9,850 | 35.2% |
| 10 nM | 4,100 | 73.0% |
| 100 nM | 1,850 | 87.8% |
| 1 µM | 1,200 | 92.1% |
| Unstimulated | 1,150 | - |
Application 2: B-Cell Activation Marker Analysis
Principle: BCR activation leads to the upregulation of cell surface markers such as CD69 and CD86.[11] This assay provides a functional readout of the entire proximal BCR signaling pathway. By treating cells with GDC-0834 prior to stimulation, one can measure the extent to which BTK inhibition prevents the expression of these activation markers.
Experimental Protocol: CD69 Expression
-
Cell Preparation & Inhibitor Treatment:
-
Isolate and resuspend PBMCs as described in Application 1.
-
Plate 2 x 10^5 cells per well in a 96-well plate.
-
Add GDC-0834 at desired concentrations or vehicle control and pre-incubate for 1 hour at 37°C.
-
-
B-Cell Stimulation:
-
Add anti-IgM F(ab')2 fragments (final concentration 10 µg/mL) to appropriate wells.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Staining and Acquisition:
-
Harvest the cells and wash with staining buffer.
-
Stain with a cocktail of antibodies for 30 minutes at 4°C:
-
Anti-CD19
-
Anti-CD69
-
A viability dye
-
-
Wash cells twice with staining buffer.
-
Resuspend and acquire on a flow cytometer.
-
-
Data Analysis:
-
Gate on live, single, CD19+ B-cells.
-
Determine the percentage of CD69-positive cells and the CD69 MFI for each condition.
-
Example Data Presentation
Table 3: Example Results for Inhibition of CD69 Upregulation
| GDC-0834 Conc. | % CD69+ B-cells | CD69 MFI |
|---|---|---|
| Vehicle Control | 75.4% | 8,500 |
| 1 nM | 52.1% | 5,100 |
| 10 nM | 15.8% | 1,900 |
| 100 nM | 5.2% | 850 |
| 1 µM | 4.5% | 790 |
| Unstimulated | 4.1% | 750 |
Application 3: B-Cell Proliferation Assay
Principle: The BCR signaling pathway is essential for driving B-cell proliferation.[3] This assay measures the ability of GDC-0834 to inhibit B-cell division following a mitogenic stimulus. Cell proliferation can be tracked using cell-permeant dyes like Carboxyfluorescein succinimidyl ester (CFSE), which is diluted by half with each cell division.[11][12]
Experimental Protocol: CFSE-Based Proliferation
-
Cell Labeling:
-
Isolate B-cells from PBMCs using a negative selection kit to achieve >95% purity.[11]
-
Resuspend purified B-cells at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quench the reaction by adding 5 volumes of ice-cold complete RPMI medium.
-
Wash the cells three times.
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled B-cells at 1 x 10^6 cells/mL in complete RPMI medium.
-
Plate 1 x 10^5 cells per well in a 96-well plate.
-
Add GDC-0834 at desired concentrations or vehicle control.
-
Add a B-cell mitogen, such as anti-IgM + IL-4.
-
Incubate for 72-96 hours at 37°C in a 5% CO2 incubator.[11]
-
-
Staining and Acquisition:
-
Harvest cells and stain with an anti-CD19 antibody and a viability dye.
-
Wash and acquire on a flow cytometer.
-
-
Data Analysis:
-
Gate on live, single, CD19+ B-cells.
-
Analyze the CFSE fluorescence histogram. Each successive peak of halved fluorescence intensity represents a generation of divided cells.
-
Quantify the percentage of divided cells or the proliferation index for each condition.
-
Example Data Presentation
Table 4: Example Results for Inhibition of B-Cell Proliferation
| GDC-0834 Conc. | % Divided Cells (after 96h) | Proliferation Index |
|---|---|---|
| Vehicle Control | 88.2% | 3.1 |
| 1 nM | 65.7% | 2.2 |
| 10 nM | 21.5% | 1.3 |
| 100 nM | 7.9% | 1.1 |
| 1 µM | 5.1% | 1.0 |
| Unstimulated | 4.5% | 1.0 |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GDC-0834 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. Phospho-specific flow cytometry identifies aberrant signaling in indolent B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Diverse phosphorylation patterns of B cell receptor-associated signaling in naïve and memory human B cells revealed by phosphoflow, a powerful technique to study signaling at the single cell level [frontiersin.org]
- 9. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research-based flow cytometry assays for pathogenic assessment in the human B-cell biology of gene variants revealed in the diagnosis of inborn errors of immunity: a Bruton’s tyrosine kinase case-study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. karolinska.se [karolinska.se]
Application Notes and Protocols: GDC-0834 for Immunoprecipitation of BTK
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase critical for the development and signaling of B-lymphocytes. Its role in various B-cell malignancies and autoimmune diseases has made it a significant therapeutic target. GDC-0834 is a potent and selective, reversible inhibitor of BTK. These application notes provide detailed protocols for the use of GDC-0834 in the immunoprecipitation of BTK, a technique crucial for studying protein-protein interactions, post-translational modifications, and enzymatic activity.
Note on Stereochemistry: The clinically investigated inhibitor is GDC-0834, the (R)-enantiomer . While some vendors may list an "S-enantiomer" for research purposes, the published scientific literature and clinical studies focus on the (R)-enantiomer as the active BTK inhibitor.
Data Presentation
Table 1: In Vitro Inhibitory Activity of GDC-0834 against BTK
| Parameter | Value | Assay Type | Source |
| IC50 | 5.9 ± 1.1 nM | Biochemical (Cell-free) | [1] |
| IC50 | 6.4 ± 1.6 nM | Cellular (Rat Splenocytes) | [1] |
Table 2: In Vivo Inhibition of BTK Phosphorylation by GDC-0834
| Species | IC50 | Measurement | Source |
| Mouse | 1.1 µM | pBTK-Tyr223 Inhibition in Blood | [1] |
| Rat | 5.6 ± 1.6 µM | pBTK-Tyr223 Inhibition in Blood | [1] |
Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling cascade.
Caption: BTK Signaling Pathway in B-Cells.
Experimental Protocols
Protocol 1: Immunoprecipitation of BTK from Cell Lysate using GDC-0834
This protocol describes the immunoprecipitation (IP) of BTK from cell lysates. As GDC-0834 is a reversible inhibitor, its use in IP can help stabilize BTK in a specific conformation for co-immunoprecipitation studies. For general BTK IP, a specific anti-BTK antibody is recommended.
Materials:
-
Cells expressing BTK (e.g., Ramos, THP-1)
-
GDC-0834 (R-enantiomer)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
Anti-BTK Antibody (for positive control)
-
Protein A/G magnetic beads
-
Magnetic separator
-
Elution Buffer (e.g., Glycine-HCl, pH 2.5)
-
Neutralization Buffer (e.g., 1M Tris-HCl, pH 8.5)
-
2x Laemmli sample buffer
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to the desired density.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
-
-
Pre-clearing the Lysate:
-
Add 20 µL of protein A/G magnetic bead slurry to 1 mg of protein lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Place the tube on a magnetic separator and transfer the supernatant to a fresh tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the anti-BTK antibody or GDC-0834. For GDC-0834, a concentration range of 1-10 µM can be tested.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 50 µL of pre-washed protein A/G magnetic bead slurry.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Collect the beads using a magnetic separator and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold lysis buffer.
-
Wash the beads once with 1 mL of ice-cold PBS.
-
-
Elution:
-
Elute the protein by adding 50 µL of elution buffer and incubating for 5-10 minutes at room temperature.
-
Separate the beads with a magnetic separator and collect the supernatant containing the eluted proteins.
-
Neutralize the eluate by adding neutralization buffer.
-
Alternatively, for SDS-PAGE analysis, resuspend the beads in 50 µL of 2x Laemmli sample buffer and boil for 5-10 minutes.
-
-
Analysis:
-
The eluted proteins can be analyzed by Western blotting, mass spectrometry, or kinase assays.
-
Protocol 2: Biochemical BTK Kinase Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of GDC-0834 on BTK in a biochemical assay.
Materials:
-
Recombinant BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)
-
ATP
-
Peptide substrate (e.g., Poly (4:1 Glu, Tyr))
-
GDC-0834 (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Assay Setup:
-
Add 1 µL of GDC-0834 at various concentrations (or DMSO as a vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of recombinant BTK enzyme diluted in kinase buffer.
-
Incubate for 15-30 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2 µL of a mixture of the peptide substrate and ATP (final concentration of ATP should be at or near the Km for BTK).
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Briefly, add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the luminescence.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of GDC-0834 relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Experimental Workflow
Caption: Immunoprecipitation Workflow.
References
Application Notes and Protocols for Testing the Efficacy of GDC-0834 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for evaluating the efficacy of GDC-0834, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). The protocols detailed below are based on established methodologies for inducing rheumatoid arthritis in animal models and assessing the therapeutic effects of BTK inhibitors.
Introduction to GDC-0834 and its Mechanism of Action
GDC-0834 is a small molecule inhibitor that targets BTK, a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[1] Dysregulation of BTK activity is implicated in various autoimmune diseases, including rheumatoid arthritis. GDC-0834 was investigated as a potential treatment for rheumatoid arthritis due to its ability to modulate B-cell activity.[2][3]
It is important to note that GDC-0834 exhibits significant species differences in its metabolism. In humans, it undergoes extensive amide hydrolysis, leading to low systemic exposure.[3][4] In contrast, this metabolic pathway is less prominent in preclinical species such as mice and rats, resulting in higher drug exposure.[3][4] This key difference should be considered when extrapolating preclinical efficacy data to human clinical outcomes.
Animal Model of Choice: Collagen-Induced Arthritis (CIA) in Rats
The most relevant animal model for evaluating the anti-arthritic potential of GDC-0834 is the collagen-induced arthritis (CIA) model in rats. This model shares many pathological and immunological features with human rheumatoid arthritis, including synovitis, cartilage destruction, and bone erosion.[5][6]
Key Features of the Rat CIA Model:
-
Pathology: The polyarthritis that develops is characterized by significant cartilage destruction, immune complex deposition, bone resorption, and synovial inflammation, closely mimicking human rheumatoid arthritis.[6]
-
Translatability: Clinically used anti-arthritic agents, such as corticosteroids and methotrexate, have demonstrated efficacy in this model.[6]
-
Strain Selection: Various rat strains can be used, with Wistar-Lewis, Sprague-Dawley, and Dark Agouti (DA) rats being common choices. Susceptibility and disease severity can vary between strains.
Efficacy Data of GDC-0834
The following tables summarize the key in vitro and in vivo efficacy data for GDC-0834.
Table 1: In Vitro and In Vivo Potency of GDC-0834
| Parameter | Species/System | IC50 |
| In Vitro BTK Inhibition | Biochemical Assay | 5.9 nM |
| Cellular Assay | 6.4 nM | |
| In Vivo BTK Phosphorylation Inhibition | Mouse (whole blood) | 1.1 µM |
| Rat (whole blood) | 5.6 µM |
Data sourced from publicly available research.
Table 2: Efficacy of GDC-0834 in Rat Collagen-Induced Arthritis Model
| Dose (mg/kg/day) | Route of Administration | Treatment Schedule | Primary Efficacy Endpoint | Observed Effect |
| 30 - 100 | Oral | Prophylactic or Therapeutic | Ankle Swelling | Dose-dependent reduction |
| 30 - 100 | Oral | Prophylactic or Therapeutic | Histopathology Score | Dose-dependent reduction in inflammation, pannus, cartilage damage, and bone resorption |
Data represents a summary of findings from preclinical studies.
Experimental Protocols
Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in Rats
This protocol describes the induction of arthritis using bovine type II collagen.
Materials:
-
Male Wistar or Sprague-Dawley rats (6-8 weeks old)
-
Bovine Type II Collagen (CII), sterile and in solution (e.g., 2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26-30 gauge)
-
Homogenizer or emulsifying needle
Procedure:
-
Emulsion Preparation (Day 0):
-
Prepare a 1:1 emulsion of bovine type II collagen solution and CFA.
-
Draw equal volumes of the collagen solution and CFA into two separate syringes connected by a luer lock.
-
Force the contents back and forth between the syringes until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the rats.
-
Inject 0.1 mL of the emulsion intradermally at the base of the tail. The total dose of collagen should be approximately 100-200 µg per rat.
-
-
Booster Immunization (Day 7):
-
Prepare a 1:1 emulsion of bovine type II collagen solution and IFA.
-
Inject 0.1 mL of the booster emulsion intradermally at a site distant from the primary injection site.
-
-
Monitoring:
-
Monitor the animals daily for the onset of clinical signs of arthritis, which typically appear between days 10 and 14 after the primary immunization.
-
Assess disease severity regularly using the methods described in Protocol 2.
-
Protocol 2: Assessment of Arthritis Severity
A. Clinical Assessment of Ankle Swelling:
-
Method 1: Caliper Measurement:
-
Use a digital caliper to measure the mediolateral diameter of the ankle joint.
-
Measurements should be taken 3-4 times per week.
-
The change in ankle diameter over time is a measure of inflammation.
-
-
Method 2: Plethysmometer (Water Displacement):
-
A plethysmometer can be used to measure paw volume.
-
The volume of the paw is determined by the amount of water it displaces.
-
This method provides a quantitative measure of paw swelling.
-
B. Arthritis Score:
-
Score each paw based on the degree of erythema (redness) and swelling.
-
A common scoring system is as follows:
-
0: No signs of arthritis.
-
1: Mild swelling and/or erythema of the ankle or wrist.
-
2: Moderate swelling and erythema of the ankle or wrist.
-
3: Severe swelling and erythema of the entire paw, including digits.
-
4: Very severe swelling, erythema, and/or ankylosis of the paw.
-
-
The maximum score per animal is 16.
C. Histopathological Assessment:
-
At the end of the study, euthanize the animals and collect the hind paws.
-
Fix the tissues in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) and Safranin O (for cartilage).
-
Score the following parameters by a blinded observer using a semi-quantitative scale (e.g., 0-4 or 0-5):
-
Inflammation: Infiltration of inflammatory cells into the synovium and periarticular tissues.[7][8]
-
Pannus Formation: Proliferation of synovial tissue over the articular cartilage.[7][8]
-
Cartilage Damage: Loss of Safranin O staining, chondrocyte death, and erosion of the cartilage matrix.[7][8]
-
Bone Resorption: Presence of osteoclasts and erosion of subchondral bone.[7][8]
-
Protocol 3: Western Blot Analysis of BTK Phosphorylation in Whole Blood
This protocol is for assessing the pharmacodynamic effect of GDC-0834 on its target in vivo.
Materials:
-
Whole blood collected in tubes containing an anticoagulant (e.g., EDTA).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total-BTK.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and blotting equipment.
-
Chemiluminescent substrate.
Procedure:
-
Sample Collection:
-
Collect whole blood from rats at various time points after GDC-0834 administration.
-
-
Lysate Preparation:
-
Lyse the red blood cells using a suitable lysis buffer.
-
Centrifuge to pellet the white blood cells.
-
Wash the pellet with PBS and then lyse the cells with a protein lysis buffer.
-
Determine the protein concentration of the lysate.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-BTK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane of the phospho-BTK antibody.
-
Re-probe the same membrane with the anti-total-BTK antibody to normalize the data.
-
-
Quantification:
-
Quantify the band intensities using densitometry software.
-
The level of BTK phosphorylation is expressed as the ratio of phospho-BTK to total BTK.
-
Visualizations
BTK Signaling Pathway
Caption: Simplified schematic of the BTK signaling pathway and the inhibitory action of GDC-0834.
Experimental Workflow for GDC-0834 Efficacy Testing in Rat CIA Model
Caption: Workflow for evaluating the efficacy of GDC-0834 in the rat collagen-induced arthritis model.
References
- 1. benchchem.com [benchchem.com]
- 2. chondrex.com [chondrex.com]
- 3. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
- 7. premierlab.com [premierlab.com]
- 8. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC [pmc.ncbi.nlm.nih.gov]
GDC-0834 (S-enantiomer): Application Notes for High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK). As a key mediator in the B-cell receptor (BCR) signaling pathway, BTK is a critical therapeutic target for autoimmune diseases and B-cell malignancies. The S-enantiomer of GDC-0834 has been the subject of significant investigation. These application notes provide detailed protocols and data for the use of GDC-0834 (S-enantiomer) in high-throughput screening (HTS) assays to facilitate the discovery and characterization of novel BTK inhibitors.
Mechanism of Action
GDC-0834 targets the ATP-binding site of BTK, preventing its phosphorylation and subsequent activation. This disruption of the BTK signaling cascade interferes with B-cell proliferation, differentiation, and survival.[1]
Data Presentation
The inhibitory activity of GDC-0834 (S-enantiomer) against BTK has been quantified in various HTS assays. The following table summarizes the key quantitative data.
| Assay Type | Description | GDC-0834 (S-enantiomer) IC₅₀ |
| Biochemical Kinase Assay | Measures direct inhibition of purified BTK enzyme activity. | 5.9 nM[1] |
| Cellular Assay | Measures the inhibition of BTK activity within a cellular context. | 6.4 nM[1] |
| Biochemical Kinase Assay (LanthaScreen) | Time-resolved fluorescence resonance energy transfer (TR-FRET) assay quantifying phosphorylation of a peptide substrate. | 5.9 ± 1.1 nM[2] |
| Rat Splenocytes Cellular Assay | Measures inhibition of BTK activity in rat splenocytes. | 6.4 ± 1.6 nM[2] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Figure 1: Simplified BTK Signaling Pathway and the inhibitory action of GDC-0834.
Figure 2: Generalized workflow for a LanthaScreen™ Eu Kinase Binding Assay.
Experimental Protocols
Biochemical BTK Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay to measure the inhibition of BTK by GDC-0834.[3]
Materials:
-
BTK enzyme
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer 236
-
1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
GDC-0834 (S-enantiomer)
-
384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of GDC-0834 in 1X Kinase Buffer A at 3 times the final desired concentration.
-
Kinase/Antibody Mixture Preparation: Prepare a solution of BTK enzyme and Eu-anti-GST antibody in 1X Kinase Buffer A at 3 times the final desired concentration.
-
Tracer Preparation: Prepare a solution of Kinase Tracer 236 in 1X Kinase Buffer A at 3 times the final desired concentration.
-
Assay Assembly:
-
Add 5 µL of the serially diluted GDC-0834 or control to the wells of a 384-well plate.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, exciting at 340 nm and measuring emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor 647 acceptor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the GDC-0834 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cellular BTK Inhibition Assay
This protocol outlines a general method for assessing the inhibitory effect of GDC-0834 on BTK phosphorylation in a cellular context.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
RPMI-1640 medium supplemented with 10% FBS
-
GDC-0834 (S-enantiomer)
-
Anti-IgM antibody
-
Lysis buffer
-
Antibodies for Western Blotting: anti-phospho-BTK (Tyr223) and anti-total-BTK
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed Ramos cells in a 96-well plate at a density of 1 x 10⁶ cells/mL in RPMI-1640 medium and incubate for 2 hours.
-
Compound Treatment: Treat the cells with a serial dilution of GDC-0834 for 1 hour.
-
BCR Stimulation: Stimulate the cells with anti-IgM antibody for 10 minutes to induce BTK phosphorylation.
-
Cell Lysis: Pellet the cells by centrifugation and lyse them with lysis buffer.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-phospho-BTK (Tyr223) and anti-total-BTK antibodies.
-
Detect the protein bands using an appropriate imaging system.
-
-
Data Analysis: Quantify the band intensities for phosphorylated and total BTK. Normalize the phospho-BTK signal to the total BTK signal. Plot the normalized signal against the logarithm of the GDC-0834 concentration and fit the data to determine the IC₅₀ value.
Conclusion
GDC-0834 (S-enantiomer) is a highly potent inhibitor of BTK, demonstrating low nanomolar IC₅₀ values in both biochemical and cellular high-throughput screening assays. The provided protocols offer robust methods for evaluating the activity of GDC-0834 and other potential BTK inhibitors. These application notes serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting the BTK signaling pathway.
References
Handling and storage recommendations for GDC-0834 (S-enantiomer)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed recommendations for the handling, storage, and use of GDC-0834 (S-enantiomer), a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring accurate and reproducible experimental outcomes.
Compound Information
| Parameter | Value |
| IUPAC Name | (S)-N-(3-(6-((4-(1,4-dimethyl-3-oxopiperazin-2-yl)phenyl)amino)-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide |
| Molecular Formula | C₃₃H₃₆N₆O₃S |
| Molecular Weight | 596.74 g/mol |
| CAS Number | 1133432-50-4 |
Storage Recommendations
Proper storage of GDC-0834 (S-enantiomer) is critical to prevent degradation and maintain its biological activity. Recommendations for both solid and solution forms are provided below.
Solid Form (Powder)
| Storage Condition | Recommended Temperature | Shelf Life |
| Long-term | -20°C | Up to 3 years |
| Short-term | 4°C | Up to 2 years |
It is recommended to store the solid compound in a tightly sealed container, protected from light and moisture.
In Solution
| Storage Condition | Recommended Temperature | Shelf Life |
| Long-term | -80°C | Up to 2 years |
| Short-term | -20°C | Up to 1 year |
Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.
Solubility
GDC-0834 (S-enantiomer) exhibits limited solubility in aqueous solutions. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (B87167) (DMSO).
| Solvent | Solubility |
| DMSO | ≥ 32 mg/mL (≥ 53.62 mM)[1] |
| Water | Insoluble |
Note on DMSO: Hygroscopic DMSO can significantly impact the solubility of the product. It is highly recommended to use newly opened, anhydrous DMSO for the preparation of stock solutions.
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
GDC-0834 (S-enantiomer) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
Protocol:
-
Equilibrate the vial of GDC-0834 (S-enantiomer) to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound using an analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., for a 10 mM stock solution, add 167.58 µL of DMSO per 1 mg of GDC-0834).
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol for Assessing Solution Stability
This protocol provides a general framework for assessing the stability of GDC-0834 in a specific solvent and storage condition.
Materials:
-
Prepared stock solution of GDC-0834 (S-enantiomer)
-
Solvent of interest (e.g., cell culture medium, buffer)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Incubators or environmental chambers set to desired storage temperatures
Protocol:
-
Dilute the GDC-0834 stock solution to the final working concentration in the solvent of interest.
-
Prepare multiple, identical aliquots of the solution.
-
Establish a "time zero" sample by immediately analyzing one aliquot via HPLC to determine the initial peak area of GDC-0834.
-
Store the remaining aliquots under the desired experimental conditions (e.g., 4°C, room temperature, 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), retrieve an aliquot from each storage condition.
-
Analyze the samples by HPLC using the same method as the "time zero" sample.
-
Calculate the percentage of GDC-0834 remaining at each time point relative to the "time zero" sample. The formula is: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the percentage of remaining GDC-0834 against time to determine the stability profile.
Metabolic Stability Considerations
A critical characteristic of GDC-0834 is its metabolic instability, particularly in human-derived in vitro systems. The compound undergoes rapid amide hydrolysis, primarily mediated by aldehyde oxidase (AO) and carboxylesterases (CES) present in the liver cytosol. This leads to the formation of an inactive aniline (B41778) metabolite.
This high rate of metabolism in human systems resulted in very low systemic exposure in clinical trials.[2][3][4][5] Researchers should be aware of this property when designing and interpreting in vitro and in vivo experiments, especially those involving human cells, tissues, or animal models with humanized livers.
Safety and Handling
As with any chemical compound, appropriate safety precautions should be taken when handling GDC-0834 (S-enantiomer).
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
For comprehensive safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Visualizations
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
GDC-0834 is a potent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. Inhibition of BTK blocks the downstream signaling cascade that is crucial for B-cell proliferation, differentiation, and survival.
Caption: BTK Signaling Pathway and the inhibitory action of GDC-0834.
Experimental Workflow for Solution Stability Assessment
The following diagram illustrates a typical workflow for determining the stability of GDC-0834 in a solution over time.
Caption: Workflow for assessing the stability of GDC-0834 in solution.
References
Techniques for Measuring GDC-0834 Binding to BTK: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3] Accurate and robust methods to quantify the binding of GDC-0834 to BTK are essential for understanding its mechanism of action, determining its potency and selectivity, and guiding its development as a potential therapeutic agent. These application notes provide detailed protocols for key biochemical, cellular, and biophysical assays to characterize the interaction between GDC-0834 and BTK.
Quantitative Data Summary
The following table summarizes the key quantitative data for the binding of GDC-0834 to BTK.
| Parameter | Value | Assay Type | Species | Reference |
| IC50 | 5.9 ± 1.1 nM | Biochemical (LanthaScreen) | Human | [1][2] |
| IC50 | 6.4 nM | Cellular (BTK phosphorylation) | Rat | [1][2] |
| IC50 (in vivo) | 1.1 µM | BTK phosphorylation | Mouse | [1] |
| IC50 (in vivo) | 5.6 ± 1.6 µM | BTK phosphorylation | Rat | [1][2] |
Signaling Pathway
The binding of GDC-0834 to BTK inhibits its kinase activity, thereby blocking the downstream signaling cascade initiated by the B-cell receptor. Understanding this pathway is crucial for interpreting the results of cellular assays.
Experimental Protocols
Biochemical Assay: LanthaScreen® Eu Kinase Binding Assay
This assay measures the displacement of a fluorescent tracer from the BTK active site by a competitive inhibitor like GDC-0834, using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
GDC-0834 Dilution Series: Prepare a 10-point serial dilution of GDC-0834 in a suitable buffer (e.g., 1x Kinase Buffer A containing 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The final concentration range should typically span from 1 µM to 0.05 nM.
-
BTK/Antibody Solution: Prepare a solution containing recombinant human BTK (full-length, His-tagged) and a Europium-labeled anti-His antibody in Kinase Buffer A. Final concentrations in the assay well are typically around 5 nM for BTK and 2 nM for the antibody.[4][5]
-
Tracer Solution: Prepare a solution of the appropriate Alexa Fluor® 647-labeled kinase tracer (e.g., Tracer 236) in Kinase Buffer A. The final concentration should be close to the Kd of the tracer for BTK (e.g., 30 nM).[4]
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of each GDC-0834 dilution to the assay wells.
-
Add 5 µL of the BTK/Antibody solution to all wells.
-
Initiate the binding reaction by adding 5 µL of the Tracer solution to all wells. The final reaction volume is 15 µL.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, with excitation at approximately 340 nm and emission detection at 495 nm (Europium donor) and 520 nm (Alexa Fluor® 647 acceptor).[1]
-
Calculate the emission ratio (520 nm / 495 nm).
-
Plot the emission ratio against the logarithm of the GDC-0834 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Assay: Western Blot for BTK Phosphorylation
This method measures the ability of GDC-0834 to inhibit the autophosphorylation of BTK at Tyrosine 223 (Y223) in a cellular context, which is a direct marker of its activation state.[6][7]
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable B-cell line (e.g., Ramos) in appropriate media.
-
Seed cells in a multi-well plate and starve overnight if necessary.
-
Pre-treat cells with a serial dilution of GDC-0834 for 1-2 hours.
-
Stimulate the B-cell receptor pathway to induce BTK phosphorylation, for example, by adding anti-IgM antibody for 10-15 minutes.
-
-
Sample Preparation:
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.[6]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[6][7]
-
Incubate the membrane with a primary antibody specific for phosphorylated BTK (pY223) overnight at 4°C.[6][7]
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6][7]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image using a digital imaging system.[6][7]
-
-
Data Analysis:
-
Quantify the band intensities for pBTK.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total BTK.[6]
-
Calculate the ratio of pBTK to total BTK for each treatment condition.
-
Plot the normalized pBTK signal against the logarithm of the GDC-0834 concentration to determine the cellular IC50.
-
Cellular Target Engagement: NanoBRET™ Assay
The NanoBRET™ Target Engagement Assay is a proximity-based method that measures the binding of a compound to a target protein in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged BTK and a fluorescent tracer that binds to the BTK active site.
Experimental Workflow:
Protocol:
-
Cell Preparation:
-
Transfect HEK293 cells with a vector encoding for a BTK-NanoLuc® fusion protein.
-
After 24 hours, harvest and seed the transfected cells into a white 384-well assay plate.[6]
-
-
Assay Procedure:
-
Prepare a serial dilution of GDC-0834.
-
To the cells, add the NanoBRET™ tracer (e.g., Tracer K-5) at its recommended concentration.
-
Immediately add the GDC-0834 dilutions to the wells.
-
Incubate the plate for 1-2 hours at 37°C in a CO₂ incubator.[6]
-
-
Data Acquisition and Analysis:
-
Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor to the wells.
-
Immediately measure the donor emission (NanoLuc®, ~450 nm) and the acceptor emission (Tracer, ~610 nm) using a plate reader equipped for BRET measurements.[8]
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the logarithm of the GDC-0834 concentration and fit the data to determine the cellular IC50 for target engagement.
-
Biophysical Characterization: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that can be used to measure the real-time binding kinetics (association and dissociation rates) and affinity of GDC-0834 to BTK.
Protocol Outline:
-
Surface Preparation:
-
Immobilize recombinant BTK onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Aim for a low to moderate immobilization density to avoid mass transport limitations. A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of GDC-0834 dilutions in a suitable running buffer (e.g., HBS-EP+).
-
Inject the GDC-0834 solutions over the BTK and reference surfaces at a constant flow rate, monitoring the change in response units (RU).
-
After the association phase, switch back to running buffer to monitor the dissociation of the compound.
-
Regenerate the sensor surface between cycles if necessary, using a mild regeneration solution (e.g., a short pulse of low pH buffer).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. Always follow the manufacturer's instructions for specific kits and reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
- 8. eubopen.org [eubopen.org]
Troubleshooting & Optimization
GDC-0834 Development for Rheumatoid Arthritis: A Technical Support Guide
Topic: Discontinuation of GDC-0834 Development for Rheumatoid Arthritis
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the discontinuation of the clinical development of GDC-0834 for rheumatoid arthritis (RA). The content is presented in a question-and-answer format to directly address specific issues that may be encountered during research and experimentation involving this compound.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of GDC-0834 development for rheumatoid arthritis?
The development of GDC-0834 for rheumatoid arthritis was discontinued (B1498344) primarily due to a significant species difference in its metabolism, leading to a lack of drug exposure in humans.[1][2] Specifically, GDC-0834 undergoes rapid and extensive amide hydrolysis in humans, a metabolic pathway that was not observed to the same extent in preclinical animal models.[1][2] This led to plasma concentrations of the parent drug being below the limit of quantitation (<1 ng/mL) in a single-dose human clinical trial.[3][4] The extensive metabolism was found to be mediated by aldehyde oxidase (AO).[5]
Troubleshooting Guide
Q2: We are using GDC-0834 in our preclinical animal models and see good efficacy. Why were these results not translatable to humans?
The discrepancy between preclinical efficacy and the lack of human clinical potential stems from the unforeseen species-specific metabolism. In preclinical species such as mice, rats, and dogs, GDC-0834 demonstrated favorable pharmacokinetic properties and efficacy in models of arthritis.[6] However, the primary route of metabolism in humans, amide hydrolysis by aldehyde oxidase, is not as prevalent in these preclinical models.[3] This highlights a critical challenge in drug development where metabolic pathways can differ significantly between species, leading to a failure in predicting human pharmacokinetics from animal data.
Q3: Our in vitro experiments with human liver microsomes did not predict the rapid metabolism of GDC-0834. What went wrong?
While in vitro metabolic stability assays using human liver microsomes are a standard part of preclinical drug development, they may not always predict the full metabolic profile of a compound. In the case of GDC-0834, the rapid amide hydrolysis is primarily mediated by aldehyde oxidase (AO), a cytosolic enzyme.[5] Standard microsomal stability assays are often designed to assess cytochrome P450 (CYP) enzyme activity, which is membrane-bound, and may not fully capture the metabolic capacity of cytosolic enzymes like AO.[7] For a more accurate prediction of metabolism by AO, it is recommended to use human liver cytosol or S9 fractions in the presence of specific AO cofactors and inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the preclinical and clinical evaluation of GDC-0834.
Table 1: GDC-0834 In Vitro and In Vivo Potency
| Assay Type | Species/System | Parameter | Value | Reference(s) |
| Biochemical Assay | - | BTK IC50 | 5.9 nM | [8] |
| Cellular Assay | - | BTK IC50 | 6.4 nM | [8] |
| In Vivo BTK Inhibition | Mouse | IC50 | 1.1 µM | [8] |
| In Vivo BTK Inhibition | Rat | IC50 | 5.6 µM | [8] |
Table 2: Comparative Pharmacokinetics of GDC-0834 in Preclinical Species and Humans
| Species | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | M1 Metabolite Exposure (% of Parent) | Reference(s) |
| Mouse (SCID) | - | - | - | 9.3% | [5] |
| Rat | - | - | - | 1.5% | [5] |
| Dog | - | - | - | 26% | [5] |
| Monkey | - | - | - | Negligible | [5] |
| Human | 35 mg (oral) | < 1 | - | M1 Cmax: 142 ng/mL | [3][5] |
| Human | 105 mg (oral) | < 1 | - | M1 Cmax: 390 ng/mL | [3][5] |
Table 3: Comparative In Vitro Metabolism of GDC-0834
| Species | In Vitro System | Intrinsic Clearance (CLint, Vmax/Km) | Fold Difference vs. Human | Reference(s) |
| Human | Liver Microsomes | High | - | [3] |
| Rat | Liver Microsomes | Low | 23-fold lower | [3] |
| Dog | Liver Microsomes | Low | 169-fold lower | [3] |
| Monkey | Liver Microsomes | Low | - | [3] |
Experimental Protocols & Methodologies
In Vitro Metabolic Stability Assay (Aldehyde Oxidase)
To assess the metabolic stability of a compound towards aldehyde oxidase, the following general protocol can be used:
-
Test System: Human liver cytosol or S9 fraction.
-
Compound Concentration: Typically 1 µM.
-
Protein Concentration: 0.5 to 1 mg/mL.
-
Incubation: The test compound is incubated with the liver cytosol/S9 fraction at 37°C. Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.
-
Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the intrinsic clearance.
Single-Dose Phase I Clinical Trial in Healthy Volunteers
The clinical trial to assess the human pharmacokinetics of GDC-0834 was a single-dose, ascending-dose study in healthy volunteers.
-
Participants: Healthy adult volunteers.
-
Design: Single ascending dose design.
-
Dosing: Oral administration of GDC-0834 at doses of 35 mg and 105 mg.[5]
-
Sampling: Blood samples were collected at various time points post-dose to determine the plasma concentrations of GDC-0834 and its metabolites.
-
Analytical Method: Plasma concentrations of GDC-0834 and its primary metabolite, M1, were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8]
BTK Signaling Pathway in Rheumatoid Arthritis
Bruton's Tyrosine Kinase (BTK) is a critical enzyme in the signaling pathways of B cells and myeloid cells, both of which play a significant role in the pathogenesis of rheumatoid arthritis. In B cells, BTK is activated downstream of the B-cell receptor (BCR) and is essential for B-cell proliferation, differentiation, and autoantibody production. In myeloid cells, such as macrophages, BTK is involved in Fc receptor (FcR) signaling, which leads to the production of pro-inflammatory cytokines.
Advanced Troubleshooting & Future Directions
Q4: How can we predict and mitigate the risk of rapid metabolism by aldehyde oxidase in future drug discovery projects?
Predicting and mitigating AO-mediated metabolism is a significant challenge. Here are some strategies:
-
Early In Vitro Screening: Incorporate assays with human liver cytosol or S9 fractions early in the drug discovery process to identify potential AO substrates.
-
In Silico Modeling: Computational models can help predict the likelihood of a compound being an AO substrate based on its chemical structure.[9]
-
Medicinal Chemistry Strategies:
-
Structural Modifications: Modify the chemical scaffold to block or reduce the susceptibility to AO-mediated hydrolysis. This can include introducing steric hindrance near the cleavage site or altering the electronic properties of the molecule.[10]
-
Prodrug Approach: Design a prodrug that is converted to the active compound in vivo, potentially bypassing the initial rapid metabolism.[10]
-
Q5: Are there alternative Bruton's Tyrosine Kinase (BTK) inhibitors being investigated for rheumatoid arthritis?
Yes, several other BTK inhibitors have been or are currently in clinical development for rheumatoid arthritis. These include:
-
Fenebrutinib (GDC-0853): A non-covalent, reversible BTK inhibitor that has shown promising results in Phase II clinical trials for RA.[11][12][13]
-
Evobrutinib (B607390): A covalent BTK inhibitor that has been evaluated in Phase II trials for RA.
-
Tolebrutinib: Another BTK inhibitor that has been investigated for autoimmune diseases, including RA.
Researchers interested in targeting BTK in rheumatoid arthritis should consider these alternative compounds, keeping in mind their different mechanisms of inhibition (covalent vs. non-covalent) and their respective stages of clinical development.
References
- 1. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GDC-0834 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Fenebrutinib Versus Placebo or Adalimumab in Rheumatoid Arthritis: A Randomized, Double‐Blind, Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of Fenebrutinib, a BTK Inhibitor, Compared to Placebo in Rheumatoid Arthritis Patients with Active Disease Despite TNF Inhibitor Treatment: Randomized, Double Blind, Phase 2 Study - ACR Meeting Abstracts [acrabstracts.org]
- 12. researchgate.net [researchgate.net]
- 13. Characterisation of the safety profile of evobrutinib in over 1000 patients from phase II clinical trials in multiple sclerosis, rheumatoid arthritis and systemic lupus erythematosus: an integrated safety analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing the metabolic instability of GDC-0834 in human studies
Technical Support Center: GDC-0834 Metabolic Instability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the metabolic instability of GDC-0834 observed in human studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observed extremely low or undetectable plasma concentrations of GDC-0834 in our human study subjects. Is this expected?
A: Yes, this is an expected finding. Phase I clinical trials with GDC-0834 in healthy volunteers showed that after oral administration of 35 mg and 105 mg doses, plasma concentrations were below the limit of quantitation (<1 ng/mL) in most samples.[1][2] This is attributed to extensive and rapid metabolism of the compound in humans.[2][3] Instead of the parent drug, you should expect to find substantial plasma concentrations of its primary inactive metabolite, M1.[1]
Q2: What is the primary metabolic pathway causing the rapid clearance of GDC-0834 in humans?
A: The primary metabolic pathway is amide hydrolysis.[1][4] GDC-0834 possesses a secondary-amide moiety that is highly susceptible to cleavage in humans, leading to the formation of an inactive aniline (B41778) metabolite, designated M1.[4][5] This reaction is the main driver of the drug's high clearance.[4]
References
- 1. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel reaction mediated by human aldehyde oxidase: amide hydrolysis of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
GDC-0834 Technical Support Center: Overcoming Poor Oral Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the Bruton's tyrosine kinase (BTK) inhibitor, GDC-0834. The primary focus is to address the well-documented challenge of its poor oral bioavailability in humans, offering insights into the underlying mechanisms and potential strategies to overcome this issue.
Troubleshooting Guide: A Case Study of GDC-0834
This guide uses GDC-0834 as a practical case study to diagnose and understand bioavailability issues driven by species-specific metabolism.
Issue: Extremely Low or Undetectable Plasma Concentrations of GDC-0834 After Oral Dosing in Human Studies or Humanized Models
If you have administered GDC-0834 orally in human subjects or preclinical models with humanized livers (e.g., PXB mice) and are observing plasma concentrations below the limit of quantitation (<1 ng/mL), this is a known issue. In initial human clinical trials, negligible levels of GDC-0834 were detected, while substantial plasma concentrations of its inactive metabolite, M1, were observed.[1][2][3][4]
Root Cause Analysis: Species-Specific Amide Hydrolysis
The poor oral bioavailability of GDC-0834 in humans is not due to poor absorption but to extensive first-pass metabolism.[2][5]
-
Metabolic Pathway: GDC-0834 undergoes rapid hydrolysis at its exo-cyclic amide bond.[5] This reaction cleaves the molecule, producing an inactive aniline (B41778) metabolite known as M1.[1][6]
-
Key Enzymes: This metabolic process is primarily mediated by human Aldehyde Oxidase (AO) and, to a lesser extent, Carboxylesterase (CES).[1][7][8] These enzymes are present in the soluble fraction of liver cells (cytosol).[1][7]
-
Species Differences: The amide hydrolysis of GDC-0834 is significantly more pronounced in humans than in common preclinical species like mice, rats, dogs, and monkeys.[1] This is the critical reason why preclinical pharmacokinetic studies did not predict the rapid clearance in humans.[5] In vitro studies confirmed that the intrinsic clearance (Vmax/Km) for the formation of M1 is 23- to 169-fold higher in human liver microsomes compared to those of rats, dogs, and monkeys.[2][3]
Data Presentation
Table 1: GDC-0834 Metabolism and M1 Formation Across Species
| Species | In Vitro System | Key Finding | Reference |
| Human | Liver Cytosol | Rapid hydrolysis with a CLint of 0.511 mL/min/mg protein. | [1][7] |
| Liver Microsomes | Vmax for M1 formation substantially higher than other species. | [2][3] | |
| Hepatocytes | Predicted hydrolysis as the major metabolic route. | [1][2] | |
| Clinical Study | GDC-0834 <1 ng/mL; M1 Cmax was 142 ng/mL (35 mg dose) and 390 ng/mL (105 mg dose). | [1] | |
| PXB Mouse (Humanized Liver) | In Vivo | M1 exposure ratio (M1 AUC / Parent AUC) was 74.1%. | [1] |
| SCID Mouse | In Vivo | M1 exposure ratio was 9.3%. | [1] |
| Rat | In Vivo | M1 exposure ratio was 1.5%. | [1] |
| Dog | In Vivo | M1 exposure ratio was 26%. | [1] |
| Monkey | In Vivo | M1 exposure was negligible. | [1] |
Solutions & Strategies
The documented strategy for overcoming the metabolic instability of GDC-0834 was not through formulation but through medicinal chemistry.
Primary Solution: Medicinal Chemistry Approach
The experience with GDC-0834 informed a "back-up program" focused on designing new BTK inhibitors that lacked the metabolically labile amide bond.[5]
-
Strategy: Modify the molecular structure to eliminate the site of hydrolysis. This can involve replacing the amide bond with a bioisostere that is more resistant to enzymatic cleavage.
-
Example: Strategies to mitigate amide hydrolysis in drug design include increasing steric hindrance around the amide, or replacing the amide with groups like carbamates or N-heterocycles.[9]
Hypothetical Solution: Advanced Formulation Strategies
While not the documented solution for GDC-0834, for other compounds facing high first-pass metabolism, advanced formulation strategies could be explored. These aim to either protect the drug from metabolic enzymes or enhance absorption to a rate that partially bypasses metabolism.
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance solubility and may promote lymphatic transport, which bypasses the liver's first-pass effect.
-
Nanoparticle Formulations: Encapsulating the drug in nanoparticles can protect it from degradation in the GI tract and liver, potentially altering its distribution and metabolic profile.
Frequently Asked Questions (FAQs)
Q1: Why did standard preclinical animal studies fail to predict the poor oral bioavailability of GDC-0834 in humans?
A1: The failure was due to significant species differences in the activity of the metabolizing enzyme, Aldehyde Oxidase (AO).[1][2] AO activity is highly variable between species, and the specific amide hydrolysis of GDC-0834 is a major clearance pathway in humans but a minor one in rats, dogs, and monkeys.[1][2] This highlights the risk of relying solely on standard preclinical models when non-CYP-mediated metabolism is involved.
Q2: What is the primary metabolite of GDC-0834 and is it active?
A2: The primary metabolite is M1, an aniline compound formed by the hydrolysis of the amide bond.[1][6] This metabolite is inactive as a BTK inhibitor.[2]
Q3: Which in vitro assays are most predictive for a compound like GDC-0834?
A3: For compounds susceptible to AO-mediated metabolism, in vitro assays using human liver cytosol or hepatocytes are crucial.[1][10] Standard liver microsome assays may be less predictive for this specific pathway unless they are specifically designed to assess non-NADPH dependent metabolism.[2][3] Comparing metabolic rates across hepatocytes from different species (human, rat, dog) is a key experiment to identify potential species-specific liabilities early on.[10][11]
Q4: What are some general medicinal chemistry strategies to block amide hydrolysis?
A4: Common strategies include:
-
Steric Hindrance: Introducing bulky groups near the amide bond to physically block enzyme access.[9]
-
Electronic Modification: Altering the electronic properties of the amide to make it a poorer substrate for hydrolytic enzymes.
-
Bioisosteric Replacement: Replacing the amide bond entirely with a more stable mimic, such as a reverse amide, ester, ketone, carbamate, or a stable heterocyclic ring like a triazole.[12][13]
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay in Liver Microsomes (Adapted for AO/CES activity)
This protocol is designed to assess NADPH-independent metabolism, which is characteristic of AO and CES.
-
Prepare Reagents:
-
Pooled liver microsomes (human, rat, dog, etc.)
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
GDC-0834 stock solution (e.g., 10 mM in DMSO)
-
Internal Standard (IS) in quenching solution (e.g., Acetonitrile or Methanol)
-
-
Incubation Setup (in triplicate):
-
On ice, combine buffer and liver microsomes (final protein concentration typically 0.5 mg/mL).
-
Prepare two sets of incubations: one with and one without an NADPH-regenerating system (to distinguish from CYP450 metabolism). Since AO/CES are NADPH-independent, the key reaction will occur in the "-NADPH" condition.
-
Pre-warm the microsome-buffer mixture at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Add GDC-0834 to the mixture to a final concentration of 1 µM.
-
Vortex gently to mix.
-
-
Time Course Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing cold quenching solution with the internal standard. This stops the enzymatic reaction and precipitates the protein.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining GDC-0834 using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of GDC-0834 remaining versus time.
-
Determine the slope of the linear portion of the curve to calculate the half-life (t½) and the intrinsic clearance (CLint).
-
Protocol 2: Hepatocyte Stability Assay
This assay provides a more comprehensive view of metabolism as it uses intact cells containing both Phase I and Phase II enzymes and cofactors.
-
Prepare Reagents:
-
Cryopreserved hepatocytes (human, rat, etc.)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
GDC-0834 stock solution (10 mM in DMSO)
-
Quenching solution with Internal Standard (IS)
-
-
Cell Preparation:
-
Thaw hepatocytes according to the supplier's protocol.
-
Determine cell viability and density. Adjust to the desired cell density in pre-warmed incubation medium (e.g., 1 million viable cells/mL).
-
-
Incubation:
-
Add the hepatocyte suspension to a multi-well plate.
-
Add GDC-0834 to a final concentration of 1 µM and incubate at 37°C with 5% CO2.
-
-
Time Course Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), sample the incubation mixture.
-
Quench the reaction by adding the sample to cold quenching solution with IS.
-
-
Sample Processing and Analysis:
-
Process samples as described in the microsomal stability protocol (centrifugation and supernatant analysis by LC-MS/MS).
-
-
Data Analysis:
-
Calculate the half-life and intrinsic clearance as described above. Comparing CLint values across species will reveal liabilities like that of GDC-0834.
-
Visualizations
Caption: Metabolic pathway of GDC-0834 via amide hydrolysis in humans.
Caption: Experimental workflow to diagnose species-specific metabolic liabilities.
References
- 1. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel reaction mediated by human aldehyde oxidase: amide hydrolysis of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Portal [rex.libraries.wsu.edu]
- 9. Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 12. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 13. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
GDC-0834 (S-enantiomer) off-target effects and interpretation
This technical support center provides troubleshooting guides and frequently asked questions regarding the off-target effects of GDC-0834, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. The primary off-target issue with GDC-0834 is not related to kinase selectivity but to its rapid metabolism in humans, leading to low systemic exposure.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of GDC-0834 in our humanized mouse models, significantly lower than in standard preclinical species. Is this expected?
A1: Yes, this is an expected finding and a critical characteristic of GDC-0834. There is a significant species-dependent difference in the metabolism of GDC-0834.[1][2][3][4] In humans and humanized liver models, GDC-0834 undergoes extensive and rapid amide hydrolysis to an inactive metabolite, M1.[1][4][5] This metabolic pathway is far less prominent in preclinical species such as mice, rats, dogs, and monkeys, which explains the discrepancy in plasma exposure.[1][6] In human clinical trials, plasma concentrations of GDC-0834 were found to be below the limit of quantitation (<1 ng/ml) after oral administration, while substantial levels of the inactive metabolite M1 were observed.[1][6]
Q2: What are the primary enzymes responsible for the rapid metabolism of GDC-0834 in humans?
A2: The primary enzyme responsible for the amide hydrolysis of GDC-0834 in humans is Aldehyde Oxidase (AO).[2][6][7] Carboxylesterase (CES) has also been implicated in this metabolic conversion, although AO appears to be the main contributor.[6][7] This metabolism is not dependent on cytochrome P450 (CYP) enzymes.[5]
Q3: What are the known off-target interactions of GDC-0834?
A3: The most significant off-target interaction of GDC-0834 is its potent inhibition of Aldehyde Oxidase (AO).[6][7][8] GDC-0834 acts as a reversible inhibitor of several known AO substrates.[6][8] While GDC-0834 is a potent BTK inhibitor, its clinical utility was hampered by this off-target interaction with metabolic enzymes leading to poor pharmacokinetic properties in humans.[2][5]
Q4: We are planning in vitro experiments with GDC-0834. What should we consider regarding its stability?
A4: When working with human-derived in vitro systems, such as human liver cytosol or hepatocytes, be aware of the rapid degradation of GDC-0834 to its inactive metabolite, M1.[6][7] The intrinsic clearance (CLint) in human liver cytosol has been reported to be high (0.511 mL/min/mg protein).[6][7] It is advisable to include appropriate controls and time-point measurements to account for this instability. For experiments aiming to study the direct effects of GDC-0834 on its intended target, BTK, using cell lines with low AO and CES activity or using enzyme inhibitors may be necessary.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the on-target potency and off-target interactions of GDC-0834.
| Target/Enzyme | Assay Type | Species | IC50 | Reference |
| BTK | Biochemical | - | 5.9 nM | [8] |
| BTK | Cellular | - | 6.4 nM | [8] |
| Aldehyde Oxidase (AO) | Inhibition of various AO substrates | Human | 0.86 - 1.87 µM | [6][7][8] |
Experimental Protocols
Protocol 1: Assessment of GDC-0834 Metabolic Stability in Human Liver Cytosol
This protocol is designed to determine the rate of GDC-0834 metabolism in vitro.
Materials:
-
GDC-0834
-
Human liver cytosol (commercially available)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Internal standard for LC-MS/MS analysis
-
Incubator/water bath at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of GDC-0834 in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture by adding human liver cytosol to the potassium phosphate buffer. The final protein concentration should be optimized (e.g., 0.5 mg/mL).
-
Pre-warm the incubation mixture to 37°C.
-
Initiate the reaction by adding GDC-0834 to the incubation mixture to a final concentration of 1 µM.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.
-
Vortex the samples and centrifuge to precipitate the protein.
-
Analyze the supernatant for the concentration of GDC-0834 using a validated LC-MS/MS method.
-
Calculate the rate of disappearance of GDC-0834 to determine the in vitro half-life and intrinsic clearance.
Visualizations
Metabolic Pathway of GDC-0834
Caption: Metabolic inactivation of GDC-0834 via amide hydrolysis.
Experimental Workflow for Assessing Metabolic Stability
Caption: Workflow for in vitro metabolic stability assessment.
References
- 1. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GDC-0834 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel reaction mediated by human aldehyde oxidase: amide hydrolysis of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
GDC-0834 Metabolism & Pharmacokinetics: A Technical Support Guide
This technical support center provides detailed information for researchers, scientists, and drug development professionals on the species-specific metabolism and pharmacokinetics of GDC-0834, a potent Bruton's tyrosine kinase (BTK) inhibitor. The significant differences in metabolic pathways between preclinical species and humans are a critical consideration for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of GDC-0834 in humans and how does it differ from preclinical species?
A1: The primary metabolic pathway for GDC-0834 in humans is amide hydrolysis, which converts the parent compound into an inactive aniline (B41778) metabolite, M1.[1][2][3] This metabolic route is substantially more pronounced in humans than in common preclinical species such as rats, dogs, mice, and monkeys.[1][2][4] In these animal models, GDC-0834 is significantly more stable, and the parent drug is the main component found in plasma following administration.[2][4]
Q2: Which enzymes are responsible for the metabolism of GDC-0834?
A2: In humans, the rapid amide hydrolysis of GDC-0834 is primarily mediated by Aldehyde Oxidase (AO) with a smaller contribution from Carboxylesterase (CES).[1][5][6] Xanthine Oxidase (XO) has been shown not to be involved in this metabolic process.[1] The enzymatic activity responsible for this hydrolysis is located in the soluble cytosolic fraction of liver cells.[1] In dogs, CES contributes to the metabolism, but AO does not appear to play a significant role.[1]
Q3: Why are plasma concentrations of GDC-0834 undetectable in humans after oral administration?
A3: Following oral administration in human clinical trials, GDC-0834 undergoes extensive first-pass metabolism in the liver.[1][3] The rapid conversion to the inactive metabolite M1 by Aldehyde Oxidase results in little to no parent compound reaching systemic circulation.[1] Plasma concentrations of GDC-0834 were found to be below the limit of quantitation (<1 ng/mL) in most samples from clinical trial participants.[1][2] In contrast, substantial plasma concentrations of the M1 metabolite were observed.[1][2]
Q4: What are the key pharmacokinetic differences observed between species?
A4: There are significant species-dependent differences in the pharmacokinetics of GDC-0834. In humans, the drug exhibits high clearance due to extensive metabolism.[1] In preclinical species, GDC-0834 shows lower clearance and much greater stability.[3][4] This discrepancy led to challenges in predicting human pharmacokinetics based on preclinical data.[3][7]
Troubleshooting Experimental Discrepancies
Issue: Inconsistent or low GDC-0834 exposure in human-derived in vitro systems compared to animal-derived systems.
-
Probable Cause: This is an expected finding and reflects the significant species differences in metabolism. The high activity of Aldehyde Oxidase in human liver cytosol and hepatocytes leads to rapid degradation of GDC-0834.[1][4]
-
Recommendation: When using human-derived in vitro systems (e.g., hepatocytes, liver microsomes, cytosol), ensure experimental time points are sufficiently short to capture the rapid metabolism. It is also crucial to quantify the formation of the M1 metabolite as a primary endpoint. For comparative studies, using liver fractions from various species will highlight these metabolic differences.
Issue: Difficulty in detecting the parent GDC-0834 in plasma samples from human studies.
-
Probable Cause: Extensive and rapid amide hydrolysis in humans leads to plasma concentrations of GDC-0834 that are often below the lower limit of quantification of standard analytical methods.[1][2]
-
Recommendation: Focus analytical methods on the quantification of the M1 metabolite, which is the major drug-related component in human circulation.[1][2] To attempt to measure the parent compound, an ultra-sensitive bioanalytical LC-MS/MS method would be required.
Data Summary
In Vitro Metabolism of GDC-0834 in Hepatocytes
| Species | Percent Turnover (3-hour incubation) |
| Human | 80% |
| Mouse | 56% |
| Cynomolgus Monkey | 53% |
| Rat | 20% |
| Dog | 17% |
Data sourced from in vitro studies in hepatocytes.[4]
In Vitro M1 Metabolite Formation in Liver Microsomes
| Species | Intrinsic Clearance (Vmax/Km) Fold-Difference vs. Human |
| Human | 1x |
| Rat, Dog, Monkey | 23x to 169x lower than human |
This table illustrates the significantly higher intrinsic clearance for M1 formation in human liver microsomes compared to preclinical species.[2]
In Vitro M1 Metabolite Formation in Blood and Plasma
| Species | M1 Formed in Blood (µM) | M1 Formed in Plasma (µM) |
| Mouse | 0.016 | 0.120 |
| Human | 0.003 | 0.010 |
| Rat | 0.002 | 0.006 |
| Dog | <0.001 | 0.003 |
| Monkey | <0.001 | 0.001 |
Concentrations of M1 metabolite formed after 180-minute incubation of 0.8 µM GDC-0834 at 37°C.[1]
Human Pharmacokinetic Parameters of M1 Metabolite
| GDC-0834 Oral Dose | Mean Peak Plasma Concentration (Cmax) of M1 |
| 35 mg | 142 ng/mL |
| 105 mg | 390 ng/mL |
Following single oral doses of GDC-0834 to healthy volunteers, plasma concentrations of the parent compound were <1 ng/mL.[1]
Experimental Protocols
In Vitro Metabolic Stability in Hepatocytes
-
Cell Culture: Cryopreserved hepatocytes from human, rat, dog, mouse, and cynomolgus monkey are thawed and suspended in incubation medium.
-
Incubation: GDC-0834 (typically at a concentration of 1 µM) is added to the hepatocyte suspension and incubated at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 180 minutes).
-
Reaction Termination: The metabolic reaction in the collected aliquots is stopped by the addition of a quenching solvent, such as cold acetonitrile (B52724) or methanol, which may contain an internal standard for analytical quantification.
-
Analysis: Samples are centrifuged to pellet precipitated proteins. The supernatant is then analyzed by LC-MS/MS to determine the remaining concentration of GDC-0834 and the formation of metabolites like M1.
M1 Formation Kinetics in Liver Microsomes
-
Reaction Mixture: A reaction mixture is prepared containing liver microsomes from the species of interest (human, rat, dog, monkey) in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Substrate Addition: The reaction is initiated by adding GDC-0834 at various concentrations to determine enzyme kinetics (Km and Vmax). These studies are conducted in the absence of NADPH to specifically measure the activity of hydrolytic enzymes.
-
Incubation and Sampling: The mixture is incubated at 37°C, and samples are collected at multiple time points.
-
Quenching and Processing: The reaction is terminated with a cold organic solvent containing an internal standard. Samples are then processed for analysis.
-
LC-MS/MS Analysis: The rate of M1 formation is quantified using a validated LC-MS/MS method. The kinetic parameters, Vmax and Km, are then calculated from the concentration-versus-rate data.
Visualizations
Caption: Metabolic pathway of GDC-0834 to its inactive M1 metabolite.
Caption: Workflow for assessing GDC-0834 metabolism and pharmacokinetics.
References
- 1. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel reaction mediated by human aldehyde oxidase: amide hydrolysis of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Portal [rex.libraries.wsu.edu]
- 7. scispace.com [scispace.com]
Troubleshooting GDC-0834 (S-enantiomer) solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Bruton's tyrosine kinase (BTK) inhibitor, GDC-0834 (S-enantiomer).
Troubleshooting Guide: GDC-0834 (S-enantiomer) Solubility Issues
This guide addresses common solubility challenges encountered during experiments with GDC-0834.
Initial Assessment of Solubility
A primary challenge with GDC-0834 is its low aqueous solubility.[1] Visual inspection is the first step in identifying a solubility problem. If you observe visible particles, cloudiness, or a film in your solution after attempting to dissolve the compound, it is a clear indicator of poor solubility.[1]
Issue 1: Compound Crashes Out of Solution When Diluting from a DMSO Stock into Aqueous Buffer
This is a common phenomenon known as "precipitation upon dilution."[1] Dimethyl sulfoxide (B87167) (DMSO) is a powerful organic solvent that can dissolve GDC-0834 at high concentrations.[1][2] However, when this concentrated DMSO stock is diluted into an aqueous buffer (e.g., PBS or cell culture media), the compound may precipitate as it encounters an environment where it is not readily soluble.[1]
Solutions:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, typically below 0.5%, to minimize its effect on the solubility of GDC-0834 and to avoid solvent-induced artifacts in your experiment.[3]
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform intermediate dilution steps. For example, dilute the high-concentration DMSO stock into a smaller volume of your aqueous buffer first, ensuring it stays in solution, before adding it to the final, larger volume.
-
Increase the Temperature: Gentle warming of the aqueous buffer (e.g., to 37°C) before and after adding the GDC-0834 stock can help increase its solubility.[3] However, be cautious about the thermal stability of the compound and other components in your experiment.
-
Incorporate Surfactants or Co-solvents: For in vitro assays, consider the inclusion of a low concentration of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, in your aqueous buffer.[4] These agents can help to maintain the solubility of hydrophobic compounds. Alternatively, co-solvents like ethanol (B145695) or PEG-400 can be used, but their compatibility with the specific experimental system must be verified.[4]
Issue 2: Inconsistent or No Inhibitory Effect in Cellular Assays
Inconsistent results with GDC-0834 can often be traced back to solubility issues. If the compound is not fully dissolved, the actual concentration in solution will be lower than intended, leading to a reduced or absent biological effect.
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure your GDC-0834 stock solution in DMSO is completely dissolved. If you observe any precipitate in the stock vial, gently warm it in a 37°C water bath or use a sonicator bath to aid dissolution.[3]
-
Prepare Fresh Dilutions: Prepare fresh dilutions from your stock solution for each experiment. Avoid using old dilutions, as the compound may precipitate over time.
-
Check for Compound Adsorption: Highly lipophilic compounds can adsorb to plasticware. Consider using low-adhesion microplates or glassware to minimize this effect.
-
Confirm Cell Permeability: While poor solubility is a primary suspect, ensure that the lack of effect is not due to low cell permeability.[3] This is less likely to be the primary issue for this class of compounds but can be a contributing factor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing GDC-0834 stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of GDC-0834 is high-purity, anhydrous DMSO.[1][2] GDC-0834 is soluble in DMSO at concentrations of at least 32 mg/mL (53.62 mM).[2] It is important to use newly opened or properly stored anhydrous DMSO, as hygroscopic DMSO (which has absorbed water) can negatively impact the solubility of the compound.[2]
Q2: What is the aqueous solubility of GDC-0834?
Q3: Can I use sonication to dissolve GDC-0834?
A3: Yes, sonication can be a useful technique to help dissolve GDC-0834, particularly if you observe particulate matter in your stock solution or during the preparation of aqueous dilutions.[3] Use a sonicator bath for a short period to avoid excessive heating of the sample.
Q4: How should I store GDC-0834 solutions?
A4: For long-term storage, GDC-0834 should be stored as a solid at -20°C or -80°C, protected from light.[3] Stock solutions in DMSO should be aliquoted into small volumes to minimize freeze-thaw cycles and stored at -80°C.[2]
Q5: Does the solid form of GDC-0834 affect its solubility?
A5: Yes, the solid-state properties of a compound can significantly influence its solubility. Amorphous forms of a compound are generally more soluble than their crystalline counterparts because of a lower crystal lattice energy.[1] If you are experiencing persistent solubility issues, the solid form of your GDC-0834 batch could be a contributing factor.
Data Presentation
Table 1: Solubility of GDC-0834 (S-enantiomer)
| Solvent | Solubility | Molar Concentration |
| DMSO | ≥ 32 mg/mL | ≥ 53.62 mM[2] |
| Water | Insoluble | Not Applicable[1] |
| Aqueous Buffers (e.g., PBS) | Very Low | Not Determined |
Table 2: Common Solvents and Formulation Aids for Poorly Soluble Inhibitors
| Type | Examples | Application Notes |
| Organic Solvents (for stock solutions) | DMSO, Ethanol | DMSO is the preferred solvent for high concentration stocks of GDC-0834. Ethanol can be used as a co-solvent. |
| Co-solvents (for aqueous dilutions) | Polyethylene Glycol (PEG-300, PEG-400), Propylene Glycol | Can improve solubility in aqueous solutions, but may have biological effects at higher concentrations.[4] |
| Surfactants | Tween-80, Polysorbate 80, Pluronic F-68 | Used at low concentrations (typically 0.01-0.1%) to increase solubility and prevent precipitation in in vitro assays.[4] |
| Complexation Agents | Cyclodextrins (e.g., HP-β-CD) | Can form inclusion complexes with hydrophobic molecules to enhance their aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM GDC-0834 Stock Solution in DMSO
-
Materials:
-
GDC-0834 (S-enantiomer) solid (Molecular Weight: 596.74 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out the desired amount of GDC-0834 solid in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.97 mg of GDC-0834.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If any particulate matter is visible, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing. Alternatively, sonicate the tube in a bath sonicator for 5 minutes.
-
Once the solid is completely dissolved, aliquot the stock solution into smaller volumes in amber tubes to protect from light and minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of Working Dilutions in Aqueous Buffer for Cellular Assays
-
Materials:
-
10 mM GDC-0834 stock solution in DMSO
-
Pre-warmed (37°C) sterile aqueous buffer (e.g., PBS or cell culture medium)
-
Sterile polypropylene (B1209903) tubes
-
-
Procedure (Example for preparing a 10 µM final concentration with 0.1% DMSO):
-
Perform a serial dilution of the 10 mM stock solution in DMSO to create an intermediate stock (e.g., 1 mM).
-
Prepare a 2X working solution. For a final concentration of 10 µM, prepare a 20 µM solution. To do this, dilute the 1 mM intermediate stock 1:50 in the pre-warmed aqueous buffer (e.g., 4 µL of 1 mM stock into 196 µL of buffer). Vortex immediately after adding the DMSO stock.
-
Add an equal volume of this 2X working solution to your cells in culture medium. This will result in a final GDC-0834 concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Visually inspect the final solution for any signs of precipitation.
-
Mandatory Visualizations
Caption: Simplified BTK signaling pathway and the inhibitory action of GDC-0834.
Caption: Workflow for troubleshooting GDC-0834 solubility issues.
References
Technical Support Center: GDC-0834 Preclinical Dosing Regimen Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing the Bruton's tyrosine kinase (BTK) inhibitor, GDC-0834, in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is GDC-0834 and what is its mechanism of action?
A1: GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and activation.[1] By inhibiting BTK, GDC-0834 can modulate B-cell and myeloid cell function, making it a candidate for the treatment of autoimmune diseases like rheumatoid arthritis.[3][4]
Q2: What are the recommended storage conditions and stability of GDC-0834?
A2: For long-term storage, GDC-0834 should be stored at -20°C for up to one year or -80°C for up to two years. It is soluble in DMSO but not in water. The stability of GDC-0834 in a dosing vehicle should be assessed prior to in vivo studies, especially for extended experiments.
Q3: What are the key differences in GDC-0834 metabolism between preclinical species and humans?
A3: A critical consideration when working with GDC-0834 is the significant species difference in its metabolism. In humans, GDC-0834 undergoes rapid amide hydrolysis to an inactive metabolite, M1, leading to very low systemic exposure of the parent drug.[2][5][6] This metabolic pathway is much less prominent in preclinical species such as mice, rats, dogs, and monkeys.[4][6] This discrepancy can lead to an overestimation of the compound's efficacy and exposure in humans based on preclinical data. Aldehyde oxidase has been identified as one of the key enzymes involved in this amide hydrolysis in humans.[3]
Q4: What are the known off-target effects of GDC-0834?
A4: While GDC-0834 is a selective BTK inhibitor, it is important to consider potential off-target effects. Covalent BTK inhibitors carry a risk of off-target effects due to the presence of similar cysteine residues in other kinases.[4] Although GDC-0834 is a reversible inhibitor, comprehensive kinase profiling is recommended to fully characterize its selectivity and identify any potential off-target activities that could confound experimental results.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Inconsistent or lower-than-expected efficacy in vivo | 1. Suboptimal Dosing Regimen: The dose or frequency may be insufficient to maintain adequate BTK inhibition over time. 2. Poor Bioavailability: Issues with the vehicle formulation can lead to poor absorption. 3. Species-Specific Metabolism: Although less of an issue in rodents compared to humans, metabolism can still influence exposure. 4. Model-Specific Factors: The chosen preclinical model may not be optimally responsive to BTK inhibition. | 1. Dose-Ranging Studies: Conduct dose-escalation studies (e.g., 1, 3, 10, 30, 100 mg/kg) and evaluate different dosing frequencies (e.g., once daily vs. twice daily).[1] 2. Formulation Optimization: Ensure complete dissolution of GDC-0834 in the vehicle. Consider using a vehicle such as 10% Solutol HS-15 in PEG 600 for high-dose oral administration.[7] For intraperitoneal injections, a vehicle containing DMSO (0.5-5%) and PBS can be considered, ensuring the final DMSO concentration is non-toxic.[8] 3. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measure plasma concentrations of GDC-0834 and assess BTK phosphorylation in blood or target tissues to correlate exposure with target engagement.[1] 4. Model Selection: Carefully review the literature to ensure the chosen animal model is appropriate and has demonstrated sensitivity to BTK inhibitors. |
| High variability in animal responses | 1. Inconsistent Dosing Technique: Variability in oral gavage or injection technique can lead to inconsistent drug delivery. 2. Animal Health Status: Underlying health issues in individual animals can affect drug metabolism and response. 3. Vehicle Instability: The compound may be precipitating out of the dosing solution over time. | 1. Standardize Procedures: Ensure all personnel are thoroughly trained in the chosen administration technique. For oral gavage, use appropriate needle sizes and techniques to minimize stress and ensure accurate delivery.[9] For IP injections, use a consistent location in the lower right abdominal quadrant.[10] 2. Health Monitoring: Closely monitor animal health and exclude any animals showing signs of illness. 3. Vehicle Preparation: Prepare fresh dosing solutions regularly and visually inspect for any precipitation before each administration. |
| Unexpected Toxicity or Adverse Events | 1. Vehicle Toxicity: The dosing vehicle itself may be causing adverse effects, especially at high concentrations of solvents like DMSO. 2. Off-Target Effects: GDC-0834 may be inhibiting other kinases or cellular processes, leading to toxicity. 3. Dose is too high: The administered dose may be exceeding the maximum tolerated dose (MTD). | 1. Vehicle Controls: Always include a vehicle-only control group to assess the effects of the formulation. 2. Literature Review: Investigate the known off-target profile of GDC-0834 and other BTK inhibitors.[11] 3. Dose-Response Toxicity Studies: Perform a dose-ranging study to determine the MTD in the specific animal model and strain being used.[12] |
| Difficulty in assessing target engagement in vivo | 1. Inadequate sample collection/processing: Improper handling of blood or tissue samples can lead to degradation of phosphorylated proteins. 2. Low-quality antibodies for Western blot: The antibodies used to detect phosphorylated BTK (pBTK) or total BTK may not be specific or sensitive enough. 3. Timing of sample collection: The time point of sample collection may not align with the peak of BTK inhibition. | 1. Standardized Protocols: Use a validated protocol for blood and tissue collection and immediately process or flash-freeze samples. 2. Antibody Validation: Use well-validated antibodies for pBTK (e.g., Tyr223) and total BTK.[1] 3. Time-Course Studies: Collect samples at multiple time points after dosing to capture the dynamics of BTK phosphorylation.[1] |
Data Presentation
In Vitro and In Vivo Potency of GDC-0834
| Parameter | Species/System | Value | Reference |
| IC50 (Biochemical Assay) | Human BTK | 5.9 nM | [1] |
| IC50 (Cellular Assay) | Rat Splenocytes | 6.4 nM | [13] |
| In Vivo IC50 (pBTK inhibition) | Mouse (blood) | 1.1 µM | [1] |
| In Vivo IC50 (pBTK inhibition) | Rat (blood) | 5.6 µM | [1] |
Pharmacokinetic Parameters of GDC-0834 in Preclinical Species
| Species | Dose and Route | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Reference |
| Mouse | Data not available in the provided search results | ||||
| Rat | Data not available in the provided search results | ||||
| Dog | Data not available in the provided search results | ||||
| Monkey | Data not available in the provided search results |
Experimental Protocols
Rat Collagen-Induced Arthritis (CIA) Model
This protocol is a summary of the methodology used in preclinical efficacy studies of GDC-0834.
1. Animals:
-
Female Lewis rats are typically used for this model.[1]
2. Induction of Arthritis:
-
On day 0, animals are anesthetized and injected with an emulsion of bovine type II collagen in Freund's incomplete adjuvant at the base of the tail and two other sites on the back.[1]
-
A booster injection is given on day 6.[1]
3. Dosing Regimen:
-
Oral dosing of GDC-0834 or vehicle is initiated on day 0 and continues daily or twice daily until the end of the study (e.g., day 16).[1]
-
A range of doses can be tested, for example: 1, 3, 10, 30, and 100 mg/kg, administered twice daily (b.i.d.).[1]
-
Different dosing schedules can also be evaluated, such as once daily (QD) or every other day (Q2D).[1]
4. Efficacy Assessment:
-
Ankle diameter is measured daily from day 9 to day 17 using calipers.[1]
-
The area under the curve (AUC) for the change in ankle diameter over time is calculated to quantify the anti-arthritic effect.[1]
5. Pharmacodynamic Assessment:
-
At the end of the study, blood samples are collected to measure plasma levels of GDC-0834 and to assess the level of BTK phosphorylation (pBTK-Tyr223) by Western blot.[1]
Western Blot for BTK Phosphorylation
This protocol provides a general workflow for assessing BTK target engagement.
1. Sample Preparation:
-
Collect blood samples into tubes containing an anticoagulant.
-
Lyse whole blood or isolated peripheral blood mononuclear cells (PBMCs) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
2. SDS-PAGE and Western Blot:
-
Load equal amounts of protein (20-50 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST.
3. Antibody Incubation:
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated BTK (e.g., anti-phospho-BTK Y223).[5]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
4. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total BTK to normalize the phosphorylation signal.[5]
-
Quantify band intensities using densitometry software.[1][5]
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GDC-0834 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 9. nal.usda.gov [nal.usda.gov]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 12. wjpsronline.com [wjpsronline.com]
- 13. researchgate.net [researchgate.net]
GDC-0834 In Vitro Experiments: A Technical Support Guide on Amide Hydrolysis
SOUTH SAN FRANCISCO, CA – December 17, 2025 – For researchers and drug development professionals utilizing the Bruton's tyrosine kinase (BTK) inhibitor, GDC-0834, in in vitro experiments, understanding its susceptibility to amide hydrolysis is critical for accurate data interpretation and troubleshooting. This technical support guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice related to the impact of amide hydrolysis on GDC-0834's performance in laboratory settings.
GDC-0834 is a potent and selective, reversible ATP-competitive inhibitor of BTK.[1][2] However, it is known to undergo extensive metabolism via amide hydrolysis, which can significantly impact its effective concentration and lead to variable results in in vitro assays.[3][4] This hydrolysis is particularly pronounced in systems containing human-derived enzymes.[5]
Troubleshooting Guide: Inconsistent or Lower-Than-Expected GDC-0834 Activity
Researchers encountering variability or unexpectedly low potency of GDC-0834 in their in vitro experiments may be observing the effects of amide hydrolysis. The following table outlines potential issues, their likely causes related to hydrolysis, and recommended solutions.
| Problem | Potential Cause Related to Amide Hydrolysis | Recommended Solution |
| High variability in IC50 values across replicate experiments. | Inconsistent levels of hydrolytic enzymes (Aldehyde Oxidase, Carboxylesterases) in different batches of cell lysates, cytosol, or S9 fractions.[3] | - Use a consistent source and lot of biological matrix.- Pre-screen matrix batches for hydrolytic activity.- Consider using recombinant enzymes or enzyme-deficient matrices for mechanistic studies. |
| Observed IC50 is significantly higher than the reported biochemical IC50 (~5.9 nM).[2] | Rapid degradation of GDC-0834 in the assay medium, leading to a lower effective concentration of the active inhibitor. | - Minimize incubation times where possible.- Prepare fresh stock solutions of GDC-0834 for each experiment.- Quantify GDC-0834 concentration at the beginning and end of the experiment using LC-MS/MS. |
| Potency of GDC-0834 decreases with longer pre-incubation times. | Time-dependent hydrolysis of the compound before the addition of the target kinase or substrate. | - Reduce or eliminate pre-incubation steps.- If pre-incubation is necessary, perform it at a lower temperature (e.g., 4°C) to slow enzymatic activity. |
| Discrepancy in activity between human-derived and non-human preclinical species-derived in vitro systems. | Significant species differences in the rate of amide hydrolysis.[5][6] Human enzymes, particularly Aldehyde Oxidase (AO), are much more efficient at hydrolyzing GDC-0834.[3][7] | - Be aware of the species origin of your in vitro system.- When extrapolating data to humans, consider the higher potential for hydrolysis.- Use human-derived systems (e.g., human liver microsomes, cytosol) to get a more accurate picture of its metabolic stability. |
Quantitative Data Summary: GDC-0834 Amide Hydrolysis
The primary metabolite of GDC-0834 via amide hydrolysis is the inactive aniline (B41778) metabolite, M1.[5] The formation of M1 is significantly more pronounced in human-derived liver fractions compared to those from other preclinical species.[5][8]
Table 1: In Vitro Kinetics of GDC-0834 Amide Hydrolysis (M1 Formation) in Liver Microsomes (NADPH-independent) [5][8]
| Species | Vmax (pmol/min/mg protein) | Km (µM) | Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) |
| Human | 1520 ± 90 | 1.8 ± 0.2 | 844 |
| Monkey | 90 ± 20 | 2.1 ± 0.8 | 43 |
| Dog | 180 ± 20 | 3.0 ± 0.5 | 60 |
| Rat | 30 ± 10 | 0.8 ± 0.4 | 37 |
Table 2: Inhibition of Aldehyde Oxidase (AO) Substrates by GDC-0834 in Human Liver Cytosol [1]
| AO Substrate | IC50 (µM) |
| Carbazeran | 0.86 |
| DACA | 1.87 |
| O6-benzylguanine | 1.25 |
| Phthalazine | 1.35 |
| Zaleplon | 1.12 |
| Zoniporide | 1.05 |
Experimental Protocols
Protocol 1: Assessing GDC-0834 Stability in Human Liver Microsomes
This protocol is designed to determine the rate of GDC-0834 hydrolysis in a common in vitro system.
Materials:
-
GDC-0834
-
Pooled human liver microsomes (HLMs)
-
Phosphate (B84403) buffer (pH 7.4)
-
Internal standard (e.g., a structurally similar but stable compound)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of GDC-0834 in DMSO.
-
Dilute the GDC-0834 stock solution in phosphate buffer to the desired final concentration (e.g., 1 µM).
-
Pre-warm the HLM suspension (final protein concentration e.g., 0.5 mg/mL) and the GDC-0834 solution at 37°C for 5 minutes.
-
Initiate the reaction by adding the GDC-0834 solution to the HLM suspension.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentration of GDC-0834 and its metabolite M1 using a validated LC-MS/MS method.
-
Calculate the rate of disappearance of GDC-0834 and the formation of M1.
Visualizations
Caption: Simplified signaling pathway of BTK and the inhibitory action of GDC-0834.
Caption: Troubleshooting workflow for unexpected GDC-0834 in vitro results.
Caption: Metabolic pathway of GDC-0834 via amide hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of GDC-0834 degradation in vitro?
A1: The primary degradation pathway for GDC-0834 in biological systems is amide hydrolysis.[4] This reaction is catalyzed by enzymes such as Aldehyde Oxidase (AO) and Carboxylesterases (CES), leading to the formation of an inactive aniline metabolite known as M1.[1][3]
Q2: Why is GDC-0834's activity lower in human-derived in vitro systems compared to rodent systems?
A2: There is a significant species difference in the rate of GDC-0834 amide hydrolysis.[5] Human liver fractions metabolize GDC-0834 to its inactive M1 metabolite at a much higher rate (23- to 169-fold higher intrinsic clearance) than those from rats, dogs, or monkeys.[5][8] This leads to a faster depletion of the active compound and consequently, lower apparent potency in human-derived systems.
Q3: Is the M1 metabolite of GDC-0834 active?
A3: No, the M1 metabolite, formed via amide hydrolysis, is considered inactive.[5][6] Its formation represents a loss of the pharmacologically active compound.
Q4: How can I minimize the impact of amide hydrolysis in my experiments?
A4: To minimize hydrolysis, you can reduce incubation times, perform incubations at lower temperatures, and ensure you are using fresh solutions of GDC-0834. For mechanistic studies, using systems with low or absent hydrolytic enzyme activity can be beneficial. It is also advisable to quantify the concentration of GDC-0834 at the end of the experiment to understand the extent of degradation.
Q5: Besides being a substrate, does GDC-0834 interact with Aldehyde Oxidase in other ways?
A5: Yes, GDC-0834 is also a potent reversible inhibitor of Aldehyde Oxidase, with IC50 values for known AO substrates ranging from 0.86 to 1.87 µM.[1][3] This dual interaction as both a substrate and an inhibitor can complicate the interpretation of drug-drug interaction studies involving other AO substrates.
Q6: Why was the clinical development of GDC-0834 terminated?
A6: The clinical development of GDC-0834 was halted due to its rapid amide hydrolysis in humans.[4][9] This led to insufficient plasma exposure of the active parent drug to achieve a therapeutic effect.[5][6]
References
- 1. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel reaction mediated by human aldehyde oxidase: amide hydrolysis of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bioivt.com [bioivt.com]
- 8. scispace.com [scispace.com]
- 9. GDC-0834 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Strategies to improve the pharmacokinetic profile of GDC-0834 analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in improving the pharmacokinetic profile of GDC-0834 analogs.
Frequently Asked Questions (FAQs)
Q1: My GDC-0834 analog shows good potency in vitro but has poor exposure in human in vitro systems. What is the likely cause?
A1: The primary liability of GDC-0834 is its susceptibility to rapid amide hydrolysis, which is significantly more pronounced in human liver preparations compared to preclinical species like mice and rats.[1][2][3] This metabolic instability leads to the formation of an inactive acid metabolite (M1), resulting in low parent drug exposure.[1][3] Your analog likely shares this vulnerability. The enzyme primarily responsible for this hydrolysis in humans is aldehyde oxidase (AO), with potential minor contributions from carboxylesterases (CES).[2]
Q2: Why did my preclinical animal studies (mouse, rat) not predict the poor pharmacokinetic profile observed in human in vitro models?
A2: There is a significant species-dependent difference in the metabolism of GDC-0834.[2][3] The amide hydrolysis that is rampant in human liver cytosol is much less prevalent in the liver preparations of commonly used preclinical species such as mice, rats, dogs, and cynomolgus monkeys.[1][3] This discrepancy leads to a failure of standard allometric scaling to accurately predict human clearance and exposure based on animal data.[4]
Q3: What is the primary enzyme responsible for the metabolic instability of GDC-0834?
A3: Aldehyde oxidase (AO) has been identified as the key enzyme responsible for the non-CYP-mediated amide hydrolysis of GDC-0834 in human liver cytosol.[2][5] While other enzymes like carboxylesterases might contribute, AO appears to be the major driver of the rapid metabolism observed in humans.[2]
Q4: What are the key metabolites of GDC-0834 that I should be looking for?
A4: The principal metabolite, designated as M1, is the product of the hydrolysis of the exo-cyclic amide bond.[1][3] This metabolite is inactive. Subsequent metabolites of M1 may also be present in plasma and urine.[3]
Troubleshooting Guides
Issue 1: Low Metabolic Stability in Human Liver Microsomes/Cytosol
-
Problem: Your GDC-0834 analog shows high clearance and rapid disappearance when incubated with human liver microsomes or cytosol.
-
Probable Cause: The amide bond in your analog is likely being hydrolyzed by human aldehyde oxidase (AO).
-
Solutions & Strategies:
-
Structural Modification to Block Hydrolysis:
-
Steric Hindrance: Introduce bulky substituents near the amide bond to sterically hinder the approach of the hydrolytic enzyme.
-
Electronic Modification: Alter the electronic properties of the amide bond to make it less susceptible to nucleophilic attack. This can be achieved by modifying adjacent aromatic rings or introducing electron-withdrawing/donating groups.
-
Bioisosteric Replacement: Replace the labile amide bond with a non-hydrolyzable bioisostere. Examples include fluoro-olefins, triazoles, or other stable linkers.
-
-
In Vitro Screening Cascade:
-
Implement a tiered screening approach. Start with human liver cytosol to quickly identify analogs with high susceptibility to AO-mediated hydrolysis.
-
For promising candidates, proceed to more complex systems like human hepatocytes to assess overall metabolic stability, including both Phase I and Phase II metabolism.
-
-
Issue 2: Poor Oral Bioavailability in In Vivo Studies
-
Problem: Despite good cell permeability, your GDC-0834 analog exhibits low oral bioavailability in animal models, particularly those with "humanized" livers.
-
Probable Cause: In addition to potential first-pass metabolism in the liver, poor solubility could be a contributing factor.
-
Solutions & Strategies:
-
Improve Solubility:
-
Salt Formation: If your compound has ionizable groups, forming a salt can significantly improve its aqueous solubility.
-
Formulation Strategies: Explore formulation approaches such as creating solid lipid nanoparticles, nanoemulsions, or cyclodextrin (B1172386) inclusion complexes to enhance solubility and dissolution rate.[6]
-
-
Address First-Pass Metabolism:
-
The strategies outlined in Issue 1 to improve metabolic stability will also help to reduce first-pass metabolism.
-
Consider the possibility of gut wall metabolism and design analogs with improved stability in intestinal fractions.
-
-
Data Presentation
Table 1: In Vitro Metabolic Stability of GDC-0834 in Liver Fractions of Different Species
| Species | Liver Fraction | Intrinsic Clearance (CLint) of GDC-0834 (mL/min/mg protein) | Reference |
| Human | Cytosol | 0.511 | [2] |
| Human | Microsomes | Vmax/Km = 23- to 169-fold higher than preclinical species | [3] |
| Rat | Microsomes | - | [3] |
| Dog | Microsomes | - | [3] |
| Monkey | Microsomes | - | [3] |
Table 2: In Vivo Pharmacokinetic Parameters of GDC-0834 in Preclinical Species
| Species | Dose (mg/kg) | Route | Plasma Exposure (AUC) | M1/Parent AUC Ratio | Reference |
| SCID Mice | - | Oral | - | 9.3% | [2] |
| Rats | - | Oral | - | 1.5% | [2] |
| Dogs | - | Oral | - | 26% | [2] |
| Monkeys | - | Oral | - | Negligible | [2] |
| PXB Mice (humanized liver) | - | Oral | Low | 74.1% | [2] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Cytosol
-
Objective: To determine the rate of hydrolytic metabolism of a GDC-0834 analog.
-
Materials:
-
Test compound (GDC-0834 analog)
-
Pooled human liver cytosol (commercially available)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (for quenching)
-
Internal standard for LC-MS/MS analysis
-
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the stock solution in phosphate buffer to achieve the desired final concentrations (e.g., 1 µM).
-
Pre-warm the human liver cytosol and the test compound solution at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound to the cytosol preparation. The final protein concentration should be in the linear range (e.g., 0.5 mg/mL).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a 2-3 fold excess of cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL protein).
-
Protocol 2: Aldehyde Oxidase (AO) Inhibition Assay
-
Objective: To determine if a GDC-0834 analog is an inhibitor of AO.
-
Materials:
-
Test compound (GDC-0834 analog)
-
Known AO substrates (e.g., zaleplon, phthalazine)
-
Pooled human liver cytosol
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard for LC-MS/MS analysis
-
-
Procedure:
-
Prepare stock solutions of the test compound and the AO substrate.
-
In a 96-well plate, add human liver cytosol, phosphate buffer, and varying concentrations of the test compound.
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the AO substrate.
-
Incubate at 37°C for a predetermined time (within the linear range of metabolite formation).
-
Stop the reaction with cold acetonitrile containing the internal standard.
-
Centrifuge and analyze the supernatant by LC-MS/MS to quantify the formation of the AO-mediated metabolite.
-
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
Caption: Metabolic pathway of GDC-0834 analogs in human liver.
Caption: Experimental workflow for selecting stable GDC-0834 analogs.
Caption: Strategies to overcome the poor pharmacokinetic profile.
References
- 1. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GDC-0834 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. encyclopedia.pub [encyclopedia.pub]
GDC-0834 (S-enantiomer) stability in different experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of the Bruton's tyrosine kinase (BTK) inhibitor, GDC-0834, with a focus on its S-enantiomer in common experimental buffers. Given that GDC-0834 is known for its metabolic instability due to amide hydrolysis, understanding its chemical stability in various in vitro settings is critical for obtaining reliable and reproducible experimental results.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for GDC-0834 in our kinase assays. Could this be related to compound stability?
A1: Yes, inconsistent results are a strong indicator of compound instability. GDC-0834 possesses an amide bond that is susceptible to hydrolysis, and its stability can be influenced by several factors within your assay, including the pH of the buffer, temperature, and incubation time.[1][4] Degradation of the compound would lead to a lower effective concentration, resulting in variable IC50 values. It is crucial to assess the stability of GDC-0834 under your specific experimental conditions.
Q2: What is the primary cause of GDC-0834 instability?
A2: The primary chemical liability of GDC-0834 is its exo-cyclic amide bond. This bond can undergo hydrolysis, breaking the molecule into inactive metabolites.[4] While this degradation is rapidly accelerated by enzymes like aldehyde oxidase in human plasma, non-enzymatic hydrolysis can also occur in aqueous buffers, a process that is often dependent on pH and temperature.[1][6]
Q3: How does pH affect the stability of GDC-0834 in experimental buffers?
A3: The rate of amide bond hydrolysis is generally pH-dependent. Both acidic and alkaline conditions can catalyze the cleavage of amide bonds. For many small molecules, maximum stability is often found at a neutral or near-neutral pH. However, the optimal pH is compound-specific. It is recommended to empirically determine the stability of GDC-0834 across a range of pH values relevant to your experiments.[6]
Q4: Is there a difference in stability between the S-enantiomer and the R-enantiomer of GDC-0834?
A4: In a non-chiral environment (such as a standard experimental buffer), the chemical stability of enantiomers is expected to be identical. Differences in stability would only arise in the presence of a chiral agent, such as an enzyme that selectively metabolizes one enantiomer over the other. The primary literature on GDC-0834's metabolism focuses on the R-enantiomer, the active BTK inhibitor.
Q5: What are the best practices for preparing and storing GDC-0834 solutions to minimize degradation?
A5: To ensure maximum stability, it is recommended to:
-
Prepare fresh stock solutions in a suitable organic solvent like DMSO and store them at -80°C.
-
Minimize the number of freeze-thaw cycles for stock solutions.
-
Prepare working solutions in your aqueous experimental buffer immediately before use.
-
Minimize the time the compound spends in aqueous buffer before the experiment begins.
Troubleshooting Guides
Issue 1: Loss of Inhibitory Activity Over Time in a Multi-Day Experiment
Potential Cause: The GDC-0834 (S-enantiomer) is degrading in the aqueous cell culture or assay buffer over the course of the experiment.
Troubleshooting Workflow:
Caption: Workflow to diagnose and address compound instability.
Issue 2: High Variability Between Replicate Wells or Experiments
Potential Cause: The compound is precipitating out of the aqueous buffer upon dilution from the DMSO stock, leading to inconsistent concentrations.
Troubleshooting Steps:
-
Visual Inspection: After diluting the DMSO stock into your buffer, visually inspect the solution for any cloudiness or precipitate.
-
Solubility Test: Determine the maximum solubility of GDC-0834 in your experimental buffer.
-
Modify Dilution:
-
Ensure rapid mixing when adding the stock solution to the buffer.
-
Consider a serial dilution approach rather than a single large dilution.
-
Slightly increasing the percentage of DMSO (if tolerated by the assay, typically <0.5%) might improve solubility.
-
-
Work at Lower Concentrations: If solubility is a persistent issue, perform experiments at concentrations well below the determined solubility limit.
Data on GDC-0834 (S-enantiomer) Stability
Table 1: Hypothetical Stability of GDC-0834 (S-enantiomer) in Different Buffers at 37°C
| Buffer (50 mM) | pH | % Remaining after 8h | % Remaining after 24h |
| Citrate | 5.0 | ~85% | ~65% |
| MES | 6.0 | ~92% | ~80% |
| HEPES | 7.4 | ~95% | ~88% |
| Tris | 8.0 | ~90% | ~75% |
| CAPS | 9.0 | ~80% | ~55% |
| This data is illustrative and should be confirmed experimentally. |
Table 2: Common Buffers for Kinase Assays and Stability Considerations
| Buffer | Typical pH Range | Key Considerations |
| HEPES | 6.8 - 8.2 | Commonly used for kinase assays; generally good for maintaining stability of many compounds around physiological pH.[7] |
| Tris-HCl | 7.5 - 9.0 | Widely used, but its pH is temperature-dependent. Can chelate metal ions, which might interfere with some kinase assays.[7] |
| MOPS | 6.5 - 7.9 | A "Good's" buffer with good stability and low metal binding capacity.[7] |
| Phosphate (PBS) | 5.8 - 8.0 | Can inhibit some kinases and may precipitate with certain divalent cations.[7] |
| Always verify buffer compatibility with your specific kinase and assay format. |
Experimental Protocols
Protocol 1: Assessing GDC-0834 (S-enantiomer) Stability in an Experimental Buffer
This protocol provides a framework for determining the chemical stability of GDC-0834 in your buffer of choice.
Caption: Experimental workflow for stability testing.
Methodology Details:
-
Stock Solution: Prepare a 10 mM stock solution of GDC-0834 (S-enantiomer) in anhydrous DMSO.
-
Working Solution: Dilute the stock solution into your pre-warmed experimental buffer to the final desired concentration (e.g., 1 µM or 10 µM).
-
Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the working solution.
-
Quenching: Immediately stop potential degradation by adding the aliquot to a tube containing a quenching solution (e.g., ice-cold acetonitrile) and store at -80°C until analysis.
-
Analysis: Analyze the samples using a validated HPLC or LC-MS method to quantify the remaining percentage of intact GDC-0834. The method must be able to separate the parent compound from its degradation products.
Protocol 2: Forced Degradation Study
Forced degradation studies are used to understand the intrinsic stability of a compound and to ensure your analytical method is "stability-indicating."
-
Acid Hydrolysis: Incubate the compound in 0.1 N HCl at 60°C for various time points (e.g., 2, 8, 24 hours). Neutralize before analysis.
-
Base Hydrolysis: Incubate the compound in 0.1 N NaOH at 60°C for various time points. Neutralize before analysis.
-
Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photostability: Expose a solution of the compound to light according to ICH Q1B guidelines.
Signaling Pathway
GDC-0834 is an inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway. Understanding this pathway is essential for interpreting experimental results.
Caption: Simplified BTK signaling pathway inhibited by GDC-0834.
References
- 1. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel reaction mediated by human aldehyde oxidase: amide hydrolysis of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
Technical Support Center: Aldehyde Oxidase and GDC-0834 Metabolism
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the critical role of aldehyde oxidase (AO) in the metabolism of the Bruton's tyrosine kinase (BTK) inhibitor, GDC-0834.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of GDC-0834 in humans?
The primary metabolic pathway of GDC-0834 in humans is extensive amide hydrolysis, leading to the formation of an inactive aniline (B41778) metabolite, M1.[1][2] This rapid metabolism results in very low systemic exposure of the parent compound after oral administration.[1][3]
Q2: Which enzyme is responsible for the amide hydrolysis of GDC-0834?
In vitro studies have identified aldehyde oxidase (AO) as a key enzyme responsible for the amide hydrolysis of GDC-0834 in human liver cytosol.[1][4][5] Carboxylesterase (CES) has also been implicated in this metabolic process.[1][4][5] Xanthine oxidase (XO) is not considered to be involved.[1][4][5]
Q3: Are there significant species differences in GDC-0834 metabolism?
Yes, there are significant species differences in the amide hydrolysis of GDC-0834. The metabolism is much more pronounced in humans compared to preclinical species such as rats, dogs, and cynomolgus monkeys.[2][3] This species difference led to challenges in predicting human pharmacokinetics from preclinical data and ultimately contributed to the discontinuation of GDC-0834's clinical development.[2]
Q4: What is the clinical significance of aldehyde oxidase in GDC-0834's development?
The extensive metabolism of GDC-0834 by aldehyde oxidase in humans led to insufficient exposure to the active drug, rendering it clinically ineffective.[1][6] This case highlights the critical importance of considering non-CYP-mediated metabolic pathways, such as those involving AO, early in the drug discovery and development process.[7][8]
Q5: Can GDC-0834 inhibit aldehyde oxidase activity?
Yes, GDC-0834 has been shown to be a potent reversible inhibitor of several known aldehyde oxidase substrates.[1][4][5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in in vitro GDC-0834 metabolism rates. | 1. Inconsistent enzyme activity in liver fractions. 2. Variability in the source of human liver cytosol (HLC). 3. Pipetting errors or incorrect substrate/cofactor concentrations. | 1. Ensure proper storage and handling of HLC to maintain enzyme stability. 2. Use pooled HLC from multiple donors to average out individual variability. 3. Calibrate pipettes regularly and prepare fresh solutions for each experiment. |
| Difficulty distinguishing between AO and CES activity. | Both enzymes contribute to GDC-0834 amide hydrolysis. | Use selective chemical inhibitors in your in vitro assays. For example, hydralazine (B1673433) is a selective inhibitor for AO, while bis-p-nitrophenyl phosphate (B84403) (BNPP) can be used to inhibit CES.[1] Compare the inhibition profiles to determine the relative contribution of each enzyme. |
| Low or undetectable levels of GDC-0834 in in vivo animal studies. | While less extensive than in humans, metabolism still occurs in preclinical species.[2] | 1. Increase the dose of GDC-0834 administered. 2. Use a more sensitive analytical method (e.g., LC-MS/MS) for quantification.[9] 3. Consider using a species with lower AO activity if the goal is to study the parent compound. |
| Unexpectedly low formation of the M1 metabolite in an in vitro assay. | 1. Inactivation of aldehyde oxidase during the experiment. 2. Absence of necessary cofactors. 3. Incorrect pH or temperature of the incubation. | 1. Minimize pre-incubation times and keep enzyme preparations on ice. 2. Ensure the reaction buffer is properly prepared and at the optimal pH for AO activity. 3. Confirm that the incubator is maintaining the correct temperature (typically 37°C). |
Quantitative Data Summary
Table 1: In Vitro Metabolism Kinetics of GDC-0834
| Parameter | Value | Species/System | Reference |
| Intrinsic Clearance (CLint) | 0.511 mL/min/mg protein | Human Liver Cytosol | [1][4][5] |
| Michaelis-Menten Constant (Km) | 0.8 µM | Human Liver Cytosol | [1] |
| Maximum Rate of M1 Formation (Vmax) | ~400 pmol/min/mg protein | Human Liver Cytosol | [1] |
Table 2: IC50 Values for Inhibition of GDC-0834 Metabolism (M1 Formation) in Human Liver Cytosol
| Inhibitor | Target Enzyme(s) | IC50 Value (µM) | Reference |
| AO Inhibitors | Aldehyde Oxidase | 0.33 - 2.14 | [1] |
| Loperamide | AO/CES | 0.15 | [1] |
| BNPP | Carboxylesterase | 0.50 | [1] |
| Allopurinol | Xanthine Oxidase | >50 | [1] |
Table 3: IC50 Values for GDC-0834 as an Inhibitor of Aldehyde Oxidase Substrates
| AO Substrate | IC50 of GDC-0834 (µM) | Reference |
| Carbazeran | 0.86 - 1.87 | [1] |
| DACA | 0.86 - 1.87 | [1] |
| O6-benzylguanine | 0.86 - 1.87 | [1] |
| Phthalazine | 0.86 - 1.87 | [1] |
| Zaleplon | 0.86 - 1.87 | [1] |
| Zoniporide | 0.86 - 1.87 | [1] |
Experimental Protocols
1. Determination of GDC-0834 Intrinsic Clearance in Human Liver Cytosol (HLC)
-
Objective: To quantify the rate of GDC-0834 metabolism in a key in vitro system.
-
Materials: GDC-0834, pooled human liver cytosol, potassium phosphate buffer, acetonitrile, LC-MS/MS system.
-
Procedure:
-
Prepare a stock solution of GDC-0834 in a suitable solvent (e.g., DMSO).
-
Thaw pooled HLC on ice.
-
Prepare incubation mixtures containing HLC (e.g., 0.5 mg/mL protein) in potassium phosphate buffer (e.g., 100 mM, pH 7.4).
-
Pre-incubate the HLC mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding GDC-0834 (final concentration, e.g., 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining GDC-0834 concentration using a validated LC-MS/MS method.
-
Calculate the intrinsic clearance (CLint) from the rate of disappearance of GDC-0834.
-
2. Enzyme Inhibition Assay to Differentiate AO and CES Activity
-
Objective: To determine the relative contribution of AO and CES to GDC-0834 metabolism.
-
Materials: GDC-0834, HLC, selective inhibitors (e.g., hydralazine for AO, BNPP for CES), appropriate buffers and solvents, LC-MS/MS system.
-
Procedure:
-
Follow the protocol for the intrinsic clearance assay described above.
-
In parallel incubations, pre-incubate the HLC with a range of concentrations of the selective inhibitor for a specified time (e.g., 15 minutes) before adding GDC-0834.
-
Initiate the reaction with GDC-0834 and incubate for a fixed time point within the linear range of metabolite formation.
-
Stop the reaction and analyze the formation of the M1 metabolite by LC-MS/MS.
-
Calculate the IC50 value for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizations
Caption: Metabolic pathway of GDC-0834 via amide hydrolysis.
Caption: Workflow for investigating GDC-0834 metabolism.
Caption: Logical flow for troubleshooting GDC-0834 metabolism experiments.
References
- 1. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel reaction mediated by human aldehyde oxidase: amide hydrolysis of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [rex.libraries.wsu.edu]
- 6. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. bioivt.com [bioivt.com]
- 9. medchemexpress.com [medchemexpress.com]
How to control for GDC-0834's non-CYP-mediated metabolism
Technical Support Center: GDC-0834 Metabolism
This technical support guide provides researchers, scientists, and drug development professionals with detailed information and protocols for understanding and controlling the non-CYP-mediated metabolism of GDC-0834, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of GDC-0834 in humans?
A1: The primary metabolic pathway of GDC-0834 in humans is extensive non-CYP-mediated amide hydrolysis.[1] This reaction converts the parent compound into an inactive aniline (B41778) metabolite, M1, and an acid metabolite, M2.[2][3] This pathway is significantly more pronounced in humans compared to preclinical species like mice, rats, dogs, and monkeys, which led to challenges in predicting its human pharmacokinetics.[1][4]
Q2: Which enzymes are responsible for the non-CYP-mediated metabolism of GDC-0834?
A2: The amide hydrolysis of GDC-0834 is primarily mediated by Aldehyde Oxidase (AO) and, to a lesser extent, Carboxylesterase (CES).[2][5][6] Studies using human liver cytosol (HLC) have confirmed the involvement of these enzymes, while ruling out the contribution of Xanthine Oxidase (XO).[2] The reaction is NADPH-independent, consistent with the activity of these cytosolic enzymes.[1][4]
Q3: Why is it crucial to control for this metabolic pathway in my experiments?
A3: Due to the rapid metabolism of GDC-0834 in humans, in vitro experiments using human-derived systems (like liver cytosol or hepatocytes) will show a rapid disappearance of the parent compound and the appearance of its metabolites.[2] This can significantly impact the interpretation of your experimental results, especially in target engagement and efficacy studies. Controlling for this metabolism allows for a more accurate assessment of GDC-0834's direct effects on its target, BTK.
Q4: How can I control for the non-CYP-mediated metabolism of GDC-0834 in my in vitro experiments?
A4: You can control for the metabolism of GDC-0834 by using selective chemical inhibitors of the enzymes responsible for its hydrolysis. This approach, known as reaction phenotyping, helps to identify the contribution of each enzyme to the overall metabolism.[5] See the troubleshooting guide and experimental protocols below for specific inhibitors and their working concentrations.
Q5: Are there species differences I should be aware of when studying GDC-0834 metabolism?
A5: Yes, there are significant species differences. The amide hydrolysis of GDC-0834 is a major clearance pathway in humans but is only a minor route in common preclinical species such as rats, dogs, and monkeys.[4] This discrepancy was a key challenge in the clinical development of GDC-0834.[7][8] Therefore, extrapolating metabolic data from these animal models to humans is not recommended for this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid loss of GDC-0834 in my human cell-based assay. | GDC-0834 is being rapidly metabolized by Aldehyde Oxidase (AO) and/or Carboxylesterases (CES) present in the cell lysate. | Include selective inhibitors for AO (e.g., raloxifene, menadione) and CES (e.g., bis-(p-nitrophenyl) phosphate (B84403) - BNPP) in your incubation medium. Refer to the experimental protocols for suggested concentrations.[2] |
| Inconsistent results between different batches of human liver cytosol (HLC). | There is known to be high inter-individual variability in AO activity among human donors.[5] | Test multiple lots of HLC with a known AO substrate to select a batch with high activity for your definitive experiments. Alternatively, consider using a pooled HLC from a reputable supplier. |
| My results with chemical inhibitors are unclear. | The inhibitor concentrations may be suboptimal, or there might be off-target effects. | Perform a dose-response experiment for each inhibitor to determine the optimal concentration for your specific experimental system. Always include a vehicle control. |
| I am seeing metabolism in the absence of NADPH. | This is expected, as AO and CES are NADPH-independent enzymes.[1][4] | To differentiate from CYP-mediated metabolism, you can run parallel experiments with and without NADPH. The absence of NADPH will isolate the contribution of non-CYP enzymes like AO and CES.[5] |
Quantitative Data
The following tables summarize key quantitative data related to the metabolism of GDC-0834.
Table 1: Kinetic Parameters for the Formation of Metabolite M1 [2][4]
| Species | Enzyme Source | Vmax (pmol/min/mg protein) | Km (µM) | Intrinsic Clearance (CLint, Vmax/Km) (mL/min/mg protein) |
| Human | Liver Cytosol (HLC) | 409 ± 29 | 0.800 ± 0.027 | 0.511 |
| Dog | Liver Cytosol (DLC) | 20.3 ± 9.6 | 63 ± 5 | 0.00025 |
This data highlights the significantly more efficient amide hydrolysis of GDC-0834 in human liver cytosol compared to dog liver cytosol.
Table 2: IC50 Values of Chemical Inhibitors for M1 Formation in Human Liver Cytosol (HLC) [2]
| Inhibitor | Target Enzyme(s) | IC50 (µM) |
| Raloxifene | AO | 0.33 |
| Menadione | AO | 1.83 |
| β-Estradiol | AO | 2.14 |
| 2,6-Dichlorophenolindophenol (DCPIP) | AO | 1.05 |
| Loperamide | AO/CES | 0.15 |
| Bis-(p-nitrophenyl) phosphate (BNPP) | CES | 0.50 |
| Allopurinol | XO (Negative Control) | >50 |
Experimental Protocols
Protocol 1: Reaction Phenotyping of GDC-0834 Metabolism using Chemical Inhibitors
This protocol is adapted from Sodhi et al., 2015 and is designed to identify the enzymes responsible for GDC-0834 metabolism in human liver cytosol (HLC).[2]
Materials:
-
GDC-0834
-
Human Liver Cytosol (HLC)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Selective inhibitors (see Table 2 for examples: raloxifene, BNPP, allopurinol) dissolved in a suitable solvent (e.g., DMSO)
-
Acetonitrile (B52724) (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of GDC-0834 in a suitable solvent.
-
Prepare working solutions of the chemical inhibitors.
-
In a microcentrifuge tube, pre-incubate HLC (e.g., 0.5 mg/mL final concentration) with either a chemical inhibitor or vehicle control in potassium phosphate buffer at 37°C for 10 minutes.
-
Initiate the reaction by adding GDC-0834 (e.g., 1 µM final concentration).
-
Incubate at 37°C for a predetermined time (e.g., 15 minutes, ensure you are within the linear range of metabolite formation).
-
Terminate the reaction by adding 2 volumes of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the formation of metabolite M1 using a validated LC-MS/MS method.
-
Calculate the percent inhibition of M1 formation for each inhibitor relative to the vehicle control.
Visualizations
Diagram 1: GDC-0834 Metabolic Pathway
Caption: Metabolic conversion of GDC-0834 to its inactive metabolites.
Diagram 2: Experimental Workflow for Inhibitor Screening
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Challenges and Opportunities with Non-CYP Enzymes Aldehyde oxidase, Carboxylesterase and UDP-glucuronosyl transferase: Focus on Reaction Phenotyping and Prediction of Human Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GDC-0834 | CAS:1133432-50-4 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. rcsb.org [rcsb.org]
- 8. Discovery of highly potent and selective Bruton's tyrosine kinase inhibitors: Pyridazinone analogs with improved metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in GDC-0834 experiments
Welcome to the technical support center for GDC-0834. This resource is designed for researchers, scientists, and drug development professionals to navigate and interpret unexpected results during their experiments with this Bruton's tyrosine kinase (BTK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: We observe potent GDC-0834 activity in biochemical assays, but see minimal to no effect in our human cell-based assays. Why is there a discrepancy?
A1: This is a commonly encountered issue and is likely due to the rapid metabolism of GDC-0834 in human cells. GDC-0834 undergoes extensive and rapid amide hydrolysis, primarily mediated by human aldehyde oxidase (AO), to form an inactive metabolite, M1.[1][2][3] This metabolic process is significantly more pronounced in human-derived cells and systems compared to those from preclinical species like mice or rats.[3][4] Consequently, the active parent compound's concentration is quickly depleted in the cell culture medium, leading to a lack of efficacy.
Troubleshooting Steps:
-
Confirm Metabolism: Use LC-MS/MS to analyze the cell culture supernatant over time to measure the concentrations of both GDC-0834 and its inactive metabolite, M1. A rapid decrease in GDC-0834 and a corresponding increase in M1 would confirm metabolic instability.
-
Consider Species: If possible, compare results in human cell lines versus cell lines from species where GDC-0834 is more stable (e.g., mouse, rat) to see if the effect is species-specific.
-
Use an AO Inhibitor: Co-incubation with a known aldehyde oxidase inhibitor may help to reduce the metabolism of GDC-0834 and restore its activity in human cell lines.
Q2: After administering GDC-0834 orally in human subjects, plasma concentrations of the parent drug were unexpectedly low or undetectable. What is the cause?
A2: This finding is consistent with early clinical trial results.[1][4][5] The low systemic exposure of GDC-0834 in humans is due to extensive first-pass metabolism in the liver.[3][6][7] The primary metabolic pathway is amide hydrolysis, catalyzed by aldehyde oxidase (AO) and to a lesser extent, carboxylesterases (CES), leading to the formation of the inactive aniline (B41778) metabolite M1.[1][2] In a single-dose human clinical trial, plasma concentrations of GDC-0834 were below the limit of quantitation (<1 ng/ml) for most samples, while substantial plasma concentrations of the M1 metabolite were observed.[4][7][8]
Q3: We are seeing unexpected off-target effects in our experiments. What other cellular targets does GDC-0834 interact with?
A3: Besides its potent inhibition of BTK, GDC-0834 is a potent inhibitor of aldehyde oxidase (AO).[2] It has been shown to inhibit the metabolism of known AO substrates with IC50 values in the range of 0.86 to 1.87 µM.[1][9] Therefore, if your experimental system relies on AO activity or involves substrates metabolized by AO, you may observe unexpected effects. It is also a good practice to consider that while GDC-0834 is a selective BTK inhibitor, like other kinase inhibitors, it may have a broader off-target profile that is not fully characterized. General off-target effects of BTK inhibitors can include impacts on other kinases, which may lead to unforeseen cellular responses.[10]
Q4: How can we develop resistance to GDC-0834 in our long-term cell culture experiments?
A4: While GDC-0834 is a reversible BTK inhibitor, mechanisms of resistance observed for other non-covalent BTK inhibitors may be relevant. Resistance to BTK inhibitors can arise through on-target mutations in the BTK kinase domain that interfere with inhibitor binding.[11] Additionally, mutations in downstream signaling molecules, such as Phospholipase C gamma 2 (PLCγ2), can lead to autonomous B-cell receptor activity, bypassing the need for BTK signaling.[9][11]
Troubleshooting Guides
Issue 1: Poor or No Inhibition of BTK Phosphorylation in Human Cells
-
Symptom: Western blot analysis shows no decrease in phosphorylated BTK (pBTK-Tyr223) in human B-cells treated with GDC-0834, despite success in biochemical assays.
-
Potential Cause: Rapid metabolic inactivation of GDC-0834 by aldehyde oxidase present in human cells.
-
Troubleshooting Workflow:
Issue 2: Inconsistent GDC-0834 Quantification in Plasma Samples
-
Symptom: High variability in GDC-0834 concentrations measured by LC-MS/MS in plasma samples from preclinical models.
-
Potential Cause: Issues with sample collection, processing, or the analytical method.
-
Troubleshooting Steps:
-
Review Blood Collection: Ensure blood samples are collected at consistent time points and immediately processed to plasma. Use appropriate anticoagulants.
-
Check Sample Stability: GDC-0834 may be unstable in plasma at room temperature. Ensure samples are kept on ice after collection and frozen at -80°C as soon as possible.
-
Validate LC-MS/MS Method:
-
Confirm the linearity of the standard curve.
-
Assess matrix effects by comparing calibration curves in solvent and in plasma.
-
Ensure the internal standard is appropriate and added consistently.
-
Verify the protein precipitation method is efficient and reproducible.
-
-
Quantitative Data Summary
Table 1: GDC-0834 Potency and Activity
| Target / Assay | Species | IC50 | Reference |
|---|---|---|---|
| BTK (Biochemical Assay) | N/A | 5.9 nM | [9][12] |
| BTK (Cellular Assay) | N/A | 6.4 nM | [9] |
| pBTK-Tyr223 Inhibition (in vivo) | Mouse | 1.1 µM | [9][12] |
| pBTK-Tyr223 Inhibition (in vivo) | Rat | 5.6 µM | [9][12] |
| Aldehyde Oxidase (AO) Substrates | Human | 0.86 - 1.87 µM |[1][9] |
Table 2: GDC-0834 Metabolite (M1) Formation Kinetics in Liver Microsomes
| Species | Vmax (pmol/min/mg) | Km (µM) | Intrinsic Clearance (Vmax/Km) (µL/min/mg) | Reference |
|---|---|---|---|---|
| Human | 1330 ± 70 | 7.9 ± 1.0 | 169 | [4][7] |
| Monkey | 102 ± 2 | 10.1 ± 0.9 | 10.1 | [4][7] |
| Dog | 45 ± 4 | 6.0 ± 1.3 | 7.4 | [4][7] |
| Rat | 10.4 ± 0.5 | 10.4 ± 1.4 | 1.0 |[4][7] |
Experimental Protocols
Protocol 1: Western Blot for BTK Phosphorylation
This protocol is for detecting phosphorylated BTK (pBTK) at Tyr223 in B-cell lysates.
-
Sample Preparation:
-
Culture B-cells to the desired density and treat with GDC-0834 or vehicle control for the specified time.
-
Harvest cells and wash with ice-cold PBS containing phosphatase inhibitors.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane. Pre-wet the PVDF membrane in methanol (B129727) before transfer.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12][14]
-
Incubate the membrane with a primary antibody against pBTK-Tyr223 (diluted in 5% BSA/TBST) overnight at 4°C.[12]
-
Wash the membrane three times for 10 minutes each with TBST.[13]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply an ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Reprobing:
-
To normalize, the membrane can be stripped and reprobed with an antibody for total BTK.[12]
-
Protocol 2: LC-MS/MS for GDC-0834 Quantification in Plasma
This protocol provides a general workflow for quantifying GDC-0834 and its M1 metabolite in plasma.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new plate or vial for analysis.[4]
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column. The mobile phase can consist of a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Detection: Use Selected Reaction Monitoring (SRM) to monitor specific precursor-to-product ion transitions for GDC-0834, the M1 metabolite, and the internal standard.
-
-
Quantification:
-
Generate a standard curve by spiking known concentrations of GDC-0834 and M1 into blank plasma and processing as described above.
-
Calculate the concentration in unknown samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.[15]
-
Visualizations
BTK Signaling Pathway
The B-cell receptor (BCR) signaling cascade is crucial for B-cell survival and proliferation. GDC-0834 targets BTK, a key kinase in this pathway.
GDC-0834 Metabolic Pathway in Humans
The primary reason for the low exposure of GDC-0834 in humans is its rapid metabolism via amide hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. journals.plos.org [journals.plos.org]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Selectivity of GDC-0834 and Zanubrutinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profiles of two Bruton's tyrosine kinase (BTK) inhibitors: GDC-0834 and zanubrutinib (B611923). While both compounds potently inhibit BTK, a critical mediator in B-cell receptor (BCR) signaling, their off-target profiles differ significantly, impacting their translational potential. This document summarizes key quantitative data, outlines experimental methodologies for assessing selectivity, and provides visual representations of relevant biological pathways and experimental workflows.
Executive Summary
GDC-0834 is a potent and selective BTK inhibitor that demonstrated promising preclinical activity.[1][2] However, its clinical development was halted due to a significant species-dependent metabolic liability.[3][4] Specifically, GDC-0834 is rapidly metabolized via amide hydrolysis in humans, a reaction mediated by aldehyde oxidase (AO), leading to insufficient drug exposure.[3][5]
Zanubrutinib, a next-generation BTK inhibitor, was designed for greater selectivity to minimize off-target effects associated with first-generation inhibitors like ibrutinib (B1684441).[6][7] It exhibits a more favorable safety profile due to its reduced activity against other kinases, such as those in the TEC and EGFR families.[8][9] Clinical studies have demonstrated zanubrutinib's efficacy and a lower incidence of certain adverse events compared to ibrutinib.[10]
Quantitative Data Summary
The following table summarizes the available quantitative data for GDC-0834 and zanubrutinib, highlighting their potency against BTK and key off-target interactions.
| Compound | Target | Assay Type | IC50 (nM) | Notes |
| GDC-0834 | BTK | Biochemical | 5.9 | Potent inhibition of the primary target.[1] |
| BTK | Cellular | 6.4 | Demonstrates cellular activity against BTK.[1] | |
| Aldehyde Oxidase (AO) substrates | Cellular | 860 - 1870 | Potent reversible inhibitor of multiple AO substrates, indicating a significant off-target liability.[1] | |
| Zanubrutinib | BTK | Biochemical | <1 | High potency against the primary target. |
| REC-1 (MCL cell line) | Cellular | 0.9 | Demonstrates potent anti-proliferative activity in a cancer cell line.[6] | |
| TMD8 (ABC-DLBCL cell line) | Cellular | 0.4 | Shows strong activity in another malignant B-cell line.[6] | |
| OCI-Ly-10 (ABC-DLBCL cell line) | Cellular | 1.5 | Consistent potent activity across relevant cell lines.[6] | |
| EGFR | Kinase Assay | 8-fold higher than ibrutinib | Reduced off-target activity compared to ibrutinib, potentially leading to fewer skin and gastrointestinal side effects.[8] | |
| ITK | Kinase Assay | 26-fold higher than ibrutinib | Lower inhibition of ITK may result in less impact on T-cell and NK-cell function.[8][9] | |
| JAK3 | Kinase Assay | 51-fold higher than ibrutinib | Minimized off-target effects on JAK3, potentially reducing immunosuppressive effects.[8] | |
| HER2 | Kinase Assay | 70-fold higher than ibrutinib | Significantly less inhibition of HER2 compared to ibrutinib.[8] | |
| TEC | Kinase Assay | 2.4-fold higher than ibrutinib | Reduced, though still present, off-target activity against a member of the TEC kinase family, which may contribute to a lower bleeding risk.[8] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the B-cell receptor signaling pathway and a general workflow for assessing kinase inhibitor selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. The Bruton tyrosine kinase inhibitor zanubrutinib (BGB-3111) demonstrated synergies with other anti-lymphoma targeted agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Differential effects of BTK inhibitors ibrutinib and zanubrutinib on NK-cell effector function in patients with mantle cell lymphoma | Haematologica [haematologica.org]
- 10. ashpublications.org [ashpublications.org]
Comparative Efficacy Analysis: GDC-0834 (R-enantiomer) in Preclinical Models
A Note on the Comparison: Direct comparative efficacy data between the S-enantiomer and the racemic mixture of GDC-0834 is not publicly available. The development of GDC-0834, the (R)-enantiomer of a potent Bruton's tyrosine kinase (BTK) inhibitor, was discontinued (B1498344) after Phase I clinical trials.[1][2] This decision was due to its rapid amide hydrolysis in humans, leading to insufficient drug exposure.[1][2] Consequently, further clinical development, including studies on the racemate or the S-enantiomer, was not pursued. This guide, therefore, focuses on the preclinical efficacy of the extensively studied R-enantiomer, GDC-0834.
GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways.[3][4] It was investigated as a potential therapeutic agent for rheumatoid arthritis.[3][4]
Quantitative Efficacy Data of GDC-0834 (R-enantiomer)
The preclinical efficacy of GDC-0834 has been demonstrated in various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Inhibition of BTK by GDC-0834
| Assay Type | System | IC₅₀ (nM) |
| Biochemical Assay | Human BTK enzyme | 5.9 ± 1.1 |
| Cellular Assay | Rat Splenocytes | 6.4 ± 1.6 |
| [Source: Journal of Pharmacology and Experimental Therapeutics, 2011][4] |
Table 2: In Vivo Efficacy of GDC-0834 in a Rat Collagen-Induced Arthritis (CIA) Model
| Dosing Regimen (mg/kg) | Outcome Measure | Result |
| 30 - 100 | Dose-dependent decrease in ankle swelling | Statistically significant reduction observed |
| 30 - 100 | Reduction of morphologic pathology | Significant improvement in joint architecture |
| - | Inhibition of BTK phosphorylation (pBTK) needed to reduce ankle swelling increase by half | 73% |
| [Source: Journal of Pharmacology and Experimental Therapeutics, 2011][4] |
Table 3: In Vivo Inhibition of BTK Phosphorylation by GDC-0834
| Species | IC₅₀ (µM) |
| Mouse | 1.1 |
| Rat | 5.6 |
| [Source: Journal of Pharmacology and Experimental Therapeutics, 2011][4] |
Experimental Protocols
1. In Vitro BTK Inhibition Assay (Biochemical)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of GDC-0834 against purified human BTK enzyme.
-
Methodology: A Lanthascreen assay was utilized to quantify the phosphorylation of an exogenous peptide substrate by full-length human BTK.
-
Procedure:
-
The BTK enzyme (0.075 ng) was incubated in a 25 µL reaction volume containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM MnCl₂, 2 mM dithiothreitol, 0.2 mM NaVO₄, 0.01% casein, 0.01% Triton X-100, 2.5% glycerol, and 0.4 µM of a fluorescein-labeled poly-Glu/Ala/Tyr peptide.[5]
-
The enzymatic reaction was initiated by adding ATP to a final concentration of 25 µM.[5]
-
The reaction mixture was incubated for 60 minutes at room temperature.[5]
-
The reaction was terminated by adding a Tb-PY20 detection antibody (2 nM final concentration) in 60 mM EDTA.[5]
-
After a 30-minute incubation at room temperature, the fluorescence was measured on a PerkinElmer Envision plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm and 520 nm.[5]
-
The IC₅₀ values were calculated by fitting the response versus inhibitor concentration data using GraphPad Prism.[5]
-
2. In Vivo Rat Collagen-Induced Arthritis (CIA) Model
-
Objective: To evaluate the anti-arthritic efficacy of GDC-0834 in a preclinical model of rheumatoid arthritis.
-
Methodology: Arthritis was induced in female Lewis rats by immunization with bovine type II collagen. The efficacy of GDC-0834 was assessed by measuring ankle swelling and histopathological changes.
-
Procedure:
-
Female Lewis rats were immunized at the base of the tail and two sites on the back with 300 µL of Freund's incomplete adjuvant containing 2 mg/mL of bovine type II collagen on days 0 and 6.
-
Oral administration of GDC-0834 (at doses of 30 and 100 mg/kg) or vehicle was initiated on day 0 and continued through day 16.[4]
-
Ankle diameter was measured daily from day 9 to day 17.
-
On day 17, terminal serum samples were collected, and animals were euthanized for tissue collection and histopathological analysis of the joints.
-
The anti-arthritic effect was determined by the reduction in ankle swelling and improvement in morphological pathology compared to the vehicle-treated group.[4]
-
Visualizations
Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway and the inhibitory action of GDC-0834.
Caption: Experimental workflow for evaluating GDC-0834 in the rat collagen-induced arthritis model.
References
- 1. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiarthritis effect of a novel Bruton's tyrosine kinase (BTK) inhibitor in rat collagen-induced arthritis and mechanism-based pharmacokinetic/pharmacodynamic modeling: relationships between inhibition of BTK phosphorylation and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Reversible BTK Inhibitors: GDC-0834 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that serves as a critical signaling element in B-cell and myeloid cell pathways.[1][2][3] Its essential role in the B-cell receptor (BCR) signaling cascade has made it a prime therapeutic target for B-cell malignancies and autoimmune diseases.[4][5] While first-generation BTK inhibitors irreversibly bind to cysteine 481 (Cys481) in the BTK active site, a newer class of reversible inhibitors has emerged to address challenges such as acquired resistance and off-target effects.[2][6][7]
This guide provides a detailed comparison of GDC-0834, an early reversible BTK inhibitor, with next-generation reversible inhibitors, including the "reversible covalent" inhibitor rilzabrutinib (B1431308) and the non-covalent inhibitors pirtobrutinib (B8146385) and fenebrutinib (B560142). We will examine their mechanisms of action, biochemical potency, selectivity, and pharmacokinetic profiles, supported by experimental data and protocols.
Mechanism of Action: A Shift from Reversible to Non-Covalent and Reversible Covalent Binding
GDC-0834 was developed as a potent, selective, and reversible ATP-competitive inhibitor of BTK.[8] However, its clinical development was halted due to a significant metabolic liability.[9][10][11] Newer reversible inhibitors have been designed with improved properties. Pirtobrutinib, a non-covalent inhibitor, binds reversibly to the ATP-binding site, a mechanism that allows it to be effective against both wild-type BTK and the C481S mutant, which confers resistance to irreversible inhibitors.[6][12] Rilzabrutinib employs a unique "reversible covalent" mechanism, forming a covalent bond that allows for durable target engagement while still permitting dissociation, aiming to balance efficacy with safety.[1]
Figure 1: BTK Signaling Pathway and Inhibitor Action.
Comparative Performance Data
The following tables summarize key quantitative data, comparing the biochemical potency, cellular activity, and pharmacokinetic properties of GDC-0834 with other selected reversible BTK inhibitors.
Table 1: Biochemical and Cellular Potency of Reversible BTK Inhibitors
| Inhibitor | Type | Target | IC50 (Biochemical) | IC50 (Cellular) | Reference(s) |
| GDC-0834 | Reversible | BTK | 5.9 nM | 6.4 nM (BTK activity) | [13] |
| Rilzabrutinib | Reversible Covalent | BTK | 1.3 nM | N/A | [14] |
| Pirtobrutinib | Non-covalent | BTK (WT) | N/A | 5.69 nM (pBTK Y223) | [15] |
| BTK (C481S) | N/A | Potent Inhibition | [12][16] | ||
| Fenebrutinib | Non-covalent | BTK (WT) | 0.91 nM (Ki) | 8.4 nM (CD69) | [17] |
| Branebrutinib * | Covalent | BTK | 0.1 nM | 11 nM (CD69) | [18][19] |
*Note: Branebrutinib is an irreversible covalent inhibitor included for potency context.
Table 2: Pharmacokinetic and Metabolic Profile Comparison
| Inhibitor | Key Pharmacokinetic Characteristics | Primary Metabolic Pathway | Clinical Status | Reference(s) |
| GDC-0834 | Poor oral exposure in humans. Low bioavailability. | Rapid amide hydrolysis, predominantly in humans, mediated by Aldehyde Oxidase (AO).[8][20] | Development Terminated | [9][10][21] |
| Rilzabrutinib | Rapidly absorbed. Long BTK residence time with low systemic exposure. | N/A | Phase 3 Trials | [1][14][22][23] |
| Pirtobrutinib | Favorable absorption, distribution, metabolism, and excretion (ADME) properties. | N/A | FDA Approved | [6] |
| Fenebrutinib | Developed to overcome the PK liabilities of GDC-0834. | Designed for improved metabolic stability. | Clinical Trials | [11][24] |
The Critical Flaw of GDC-0834: Species-Dependent Metabolism
The clinical failure of GDC-0834 serves as a critical case study in drug development. While it showed promising potency, selectivity, and pharmacokinetics in preclinical animal models (mouse, rat, dog), it was rapidly metabolized in humans.[9][21] In vitro studies using human liver cytosol and hepatocytes revealed that GDC-0834 undergoes extensive and rapid amide hydrolysis to form an inactive metabolite, a process much more pronounced in humans than in preclinical species.[8][21][25] This reaction is primarily mediated by aldehyde oxidase (AO).[10][20] Consequently, when administered to healthy volunteers, plasma concentrations of the parent drug were below the limit of quantitation (<1 ng/ml), leading to insufficient drug exposure and termination of its development.[8][9][21]
Figure 2: GDC-0834 Metabolic Hydrolysis Pathway.
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing comparative data. Below are representative protocols for key assays used in the characterization of BTK inhibitors.
1. Biochemical BTK Enzyme Inhibition Assay
-
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of purified BTK by 50% (IC50).
-
Methodology:
-
Reagents: Purified recombinant BTK enzyme, ATP, a suitable peptide substrate.
-
Procedure: The inhibitor, at various concentrations, is pre-incubated with the BTK enzyme in a reaction buffer.
-
The kinase reaction is initiated by adding ATP and the substrate.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., Kinase-Glo®) or radioisotope labeling.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the dose-response curve using non-linear regression.[13]
-
2. Cellular BTK Autophosphorylation Assay
-
Objective: To measure an inhibitor's ability to block BTK activity within a cellular context by quantifying the phosphorylation of BTK at Tyr223.
-
Methodology:
-
Cell Line: A relevant cell line, such as Ramos B-cells or HEK293T cells expressing BTK, is used.
-
Procedure: Cells are incubated with varying concentrations of the BTK inhibitor for a set period.
-
B-cell receptor signaling is stimulated (e.g., using anti-IgM) to induce BTK autophosphorylation.
-
Cells are lysed to release cellular proteins.
-
Detection: Levels of phosphorylated BTK (pBTK-Tyr223) and total BTK are determined via Western blot or ELISA.[13]
-
Data Analysis: The pBTK signal is normalized to the total BTK signal for each sample. The percentage of inhibition is calculated relative to stimulated cells treated with vehicle only. The cellular IC50 is derived from the resulting dose-response curve.[13]
-
Figure 3: Workflow for Cellular BTK Autophosphorylation Assay.
3. In Vitro Metabolic Stability Assay in Liver Microsomes
-
Objective: To assess the rate at which a compound is metabolized by liver enzymes, identifying potential liabilities like that of GDC-0834.
-
Methodology:
-
Reagents: Pooled liver microsomes (human and preclinical species), NADPH (for CYP-mediated metabolism), and the test compound (GDC-0834).
-
Procedure: GDC-0834 was incubated with liver microsomes in the presence and absence of NADPH to distinguish between oxidative and non-oxidative metabolism.[21]
-
Samples are taken at various time points (e.g., 0, 15, 30, 60 minutes).
-
The reaction is quenched (e.g., with acetonitrile).
-
Analysis: The concentration of the parent compound remaining at each time point is quantified using LC-MS/MS.[13]
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate parameters like intrinsic clearance (CLint), which for GDC-0834 was found to be 23- to 169-fold higher in humans compared to preclinical species.[21]
-
Conclusion
GDC-0834 was a potent and selective reversible BTK inhibitor in preclinical studies, but its journey highlights the critical importance of understanding species-specific metabolism. Its rapid amide hydrolysis in humans, a pathway largely absent in preclinical models, rendered it clinically unviable.[8][9][21]
The subsequent development of reversible BTK inhibitors has successfully addressed this and other challenges. Non-covalent inhibitors like the FDA-approved pirtobrutinib and fenebrutinib offer the dual advantages of a favorable pharmacokinetic profile and efficacy against C481S resistance mutations.[6][11][17] Meanwhile, compounds like rilzabrutinib are exploring novel reversible covalent mechanisms to optimize the balance of durable target engagement and safety.[1] This evolution underscores a sophisticated approach to drug design, moving beyond simple potency to engineer molecules with the metabolic stability and refined binding kinetics necessary for clinical success.
References
- 1. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of Pirtobrutinib? [synapse.patsnap.com]
- 7. BTK Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GDC-0834 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. selleckchem.com [selleckchem.com]
- 19. researchgate.net [researchgate.net]
- 20. A novel reaction mediated by human aldehyde oxidase: amide hydrolysis of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Press Release: ASH: rilzabrutinib demonstrated significant patient benefit in the first positive phase 3 study of a BTK inhibitor in ITP [sanofi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Anti-Inflammatory Effects of GDC-0834
This guide provides an objective comparison of the anti-inflammatory properties of GDC-0834, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. The following sections detail its performance through quantitative data from key experiments, comparisons with alternative BTK inhibitors, and comprehensive experimental protocols. This information is intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation: Performance of GDC-0834
GDC-0834 has demonstrated significant inhibitory effects on BTK both in laboratory assays and in living organisms. The data below summarizes its potency and efficacy in various preclinical models.
Table 1: In Vitro and In Vivo Potency of GDC-0834
| Assay Type | Species/System | IC50 Value | Citation |
| In Vitro | Biochemical Assay | 5.9 nM | [1][2] |
| Cellular Assay | 6.4 nM | [1][2] | |
| In Vivo | Mouse | 1.1 µM | [1][2] |
| Rat | 5.6 µM | [1][2] |
Table 2: In Vivo Efficacy of GDC-0834 in Rat Collagen-Induced Arthritis (CIA) Model
| Dosage (Oral) | Effect | Citation |
| 30-100 mg/kg (once or twice daily) | Dose-dependent decrease in ankle swelling and reduction of morphological pathology. | [1][2] |
| Not Specified | A 73% inhibition of BTK phosphorylation was required to reduce the rate of ankle swelling increase by half. | [1] |
Comparative Analysis with Alternative BTK Inhibitors
The development of GDC-0834 was ultimately halted due to its rapid amide hydrolysis in humans, leading to insufficient drug exposure.[3][4] This metabolic instability highlighted significant species differences in its metabolism.[5] The landscape of BTK inhibitors has since evolved, with several alternatives reaching clinical application. These alternatives primarily differ in their binding mechanism (covalent vs. non-covalent) and their selectivity profile.
Table 3: Comparison of GDC-0834 with Other BTK Inhibitors
| Inhibitor | Mechanism of Action | Key Characteristics | Citation |
| GDC-0834 | Reversible, Non-covalent | Potent and selective, but has poor pharmacokinetic properties in humans due to rapid metabolism.[3][6] | [3][6] |
| Ibrutinib (B1684441) | Irreversible, Covalent | First-in-class BTK inhibitor; also inhibits other kinases like TEC and EGFR, which can lead to off-target effects.[6][7] | [6][7] |
| Acalabrutinib | Irreversible, Covalent | More selective than ibrutinib with less off-target activity on TEC and EGFR, potentially leading to a better safety profile.[6][7] | [6][7] |
| Zanubrutinib | Irreversible, Covalent | Designed for greater BTK occupancy and higher selectivity over other kinases compared to ibrutinib.[7][8] | [7][8] |
| Fenebrutinib (GDC-0853) | Reversible, Non-covalent | A non-covalent inhibitor developed to overcome resistance mutations (e.g., C481S) that affect covalent inhibitors.[7][8] | [7][8] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
1. In Vitro BTK Inhibition Assays
-
Biochemical Assay: The kinase activity of BTK was measured to determine the half-maximal inhibitory concentration (IC50). The response of the enzyme to varying concentrations of GDC-0834 was fitted using software such as GraphPad Prism to calculate the IC50 value.[2]
-
Cellular Assay: Cellular inhibition of BTK was assessed by measuring the phosphorylation of BTK at tyrosine 223 (pBTK-Tyr223). Blood samples were treated with different concentrations of GDC-0834. The levels of pBTK and total BTK were determined by Western blot analysis. The pBTK signal was normalized to the total BTK in each sample, and these normalized values were compared to vehicle-treated samples to calculate the percentage of inhibition.[2]
2. In Vivo BTK Phosphorylation Inhibition
-
Animal Models: BALB/c mice and Lewis rats were used.[2]
-
Dosing: GDC-0834 was administered orally to the animals at various doses (e.g., 25, 50, 100, and 150 mg/kg in mice).[2]
-
Sample Collection: Terminal blood samples were collected at different time points (e.g., 2, 4, or 6 hours post-dose).[2]
-
Analysis: Plasma levels of GDC-0834 were quantified using Liquid Chromatography with tandem mass spectrometry (LC/MS/MS). The levels of pBTK-Tyr223 and total BTK in the blood were determined by Western blot. The percentage of pBTK inhibition was calculated using the following formula: % Inhibition = (1 - (Normalized pBTK of test sample / Normalized pBTK of vehicle-treated sample)) * 100[2]
3. Rat Collagen-Induced Arthritis (CIA) Model
-
Animals: Female Lewis rats were used for this model.[2]
-
Induction of Arthritis: Arthritis was induced by injecting an emulsion of Freund's incomplete adjuvant containing bovine type II collagen at the base of the tail and two additional sites on the back on days 0 and 6.[2][9] This immunization process triggers an autoimmune response against collagen, leading to arthritis.[10]
-
Treatment Protocol: Oral dosing of GDC-0834 at various concentrations (e.g., 1, 3, 10, 30, and 100 mg/kg) was initiated on day 0 and continued through day 16. Different dosing schedules were tested, including twice daily, once daily, and every other day.[2]
-
Efficacy Evaluation: The primary endpoint for efficacy was the measurement of ankle swelling (diameter). The severity of arthritis was also assessed through morphological and pathological evaluation of the joints.[1][11]
Visualizations: Signaling Pathways and Experimental Workflows
BTK Signaling Pathway in B-Cells
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway.[1] Its inhibition by GDC-0834 blocks the downstream signaling cascade that leads to B-cell proliferation and activation, which are key events in the pathogenesis of rheumatoid arthritis.
Caption: BTK signaling pathway and the inhibitory action of GDC-0834.
Experimental Workflow for the Rat Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used preclinical model to evaluate the efficacy of anti-inflammatory compounds for treating rheumatoid arthritis. The workflow involves immunization to induce the disease, followed by treatment and subsequent evaluation of arthritic symptoms.
Caption: Workflow of the rat collagen-induced arthritis (CIA) model.
References
- 1. Antiarthritis effect of a novel Bruton's tyrosine kinase (BTK) inhibitor in rat collagen-induced arthritis and mechanism-based pharmacokinetic/pharmacodynamic modeling: relationships between inhibition of BTK phosphorylation and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GDC-0834 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 8. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating On-Target Effects of GDC-0834: A Comparative Guide with BTK Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Bruton's tyrosine kinase (BTK) inhibitor GDC-0834, with a focus on methodologies for validating its on-target effects using BTK knockout models. While GDC-0834's clinical development was halted due to rapid metabolism in humans, its potent and selective preclinical profile serves as a valuable case study. This document outlines the key characteristics of GDC-0834 in comparison to other notable BTK inhibitors and presents the experimental frameworks necessary for rigorous on-target validation.
Introduction to GDC-0834
GDC-0834 is a potent and selective, reversible ATP-competitive inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling protein in the B-cell receptor (BCR) pathway.[1][2] Unlike covalent inhibitors such as ibrutinib (B1684441) and acalabrutinib, which form an irreversible bond with a cysteine residue (C481) in the BTK active site, GDC-0834 binds non-covalently.[3][4] This distinction is significant, particularly in the context of acquired resistance to covalent inhibitors often mediated by mutations at the C481 site.[4]
Despite promising preclinical efficacy and selectivity, GDC-0834 demonstrated high susceptibility to amide hydrolysis in humans, leading to insufficient drug exposure and termination of its clinical development.[1][5] Nevertheless, the principles for validating its on-target effects remain a cornerstone of kinase inhibitor drug development.
Performance Comparison of BTK Inhibitors
The following tables summarize the key quantitative data for GDC-0834 in comparison to the first-generation covalent inhibitor ibrutinib and the second-generation covalent inhibitor acalabrutinib.
| Parameter | GDC-0834 | Ibrutinib | Acalabrutinib | Reference |
| Mechanism of Action | Reversible, Non-Covalent | Irreversible, Covalent | Irreversible, Covalent | [1][3] |
| Binding Target | BTK ATP-binding pocket | BTK Cys481 | BTK Cys481 | [3][4] |
| BTK IC50 (Biochemical) | 5.9 nM | ~0.5 nM | ~5 nM | [6] |
| BTK IC50 (Cellular) | 6.4 nM | Not specified | Not specified | [6] |
Table 1: Comparison of Biochemical and Cellular Potency.
| Parameter | GDC-0834 | Ibrutinib | Acalabrutinib | Reference |
| In Vivo Model | Mouse | Canine | Canine | [6][7] |
| Effect | Dose-dependent inhibition of pBTK-Tyr223 | Inhibition of BTK and downstream targets | Potent inhibition of BTK activity | [6][7] |
| Key In Vivo IC50 | 1.1 µM (Mouse) | Not specified | Not specified | [6] |
Table 2: In Vivo Pharmacodynamic Effects.
Signaling Pathway and Experimental Workflows
To understand the validation process, it is crucial to visualize the underlying biological and experimental frameworks.
Caption: BTK Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for On-Target Validation.
Caption: Logical Framework for On-Target Effect Validation.
Experimental Protocols
Detailed methodologies are essential for the replication and verification of experimental findings.
Protocol 1: Biochemical BTK Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of isolated BTK.
-
Materials : Recombinant human BTK enzyme, biotinylated peptide substrate, ATP, GDC-0834 (or other inhibitors), kinase buffer, and a detection system (e.g., LANCE® Ultra time-resolved fluorescence resonance energy transfer - TR-FRET).
-
Procedure :
-
Prepare serial dilutions of GDC-0834 in DMSO.
-
In a 384-well plate, add BTK enzyme, the peptide substrate, and the diluted compound.
-
Incubate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding ATP to a final concentration equivalent to its Km value.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the europium-labeled anti-phosphotyrosine antibody and the streptavidin-allophycocyanin (SA-APC) acceptor bead solution.
-
Incubate for 60 minutes to allow for antibody binding.
-
-
Data Analysis : Measure the TR-FRET signal. The signal is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition at each compound concentration relative to DMSO controls and fit the data to a four-parameter logistic equation to determine the IC50 value.[6]
Protocol 2: In Vivo BTK Phosphorylation Assay
This method assesses the ability of an inhibitor to engage and inhibit BTK in a living organism.
-
Model : BALB/c mice or Sprague-Dawley rats.
-
Procedure :
-
Administer GDC-0834 orally at various doses (e.g., 25, 50, 100, 150 mg/kg).
-
At specified time points post-dosing (e.g., 2, 4, 6 hours), collect whole blood samples.
-
Immediately lyse the blood cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Western Blot Analysis :
-
Probe the membrane with a primary antibody specific for phosphorylated BTK at tyrosine 223 (pBTK-Tyr223).
-
Strip and re-probe the membrane with an antibody for total BTK as a loading control.
-
Use secondary antibodies conjugated to a reporter (e.g., HRP) for chemiluminescent detection.
-
-
Data Analysis : Quantify the band intensities for pBTK and total BTK. Normalize the pBTK signal to the total BTK signal for each sample. Calculate the percent inhibition of BTK phosphorylation relative to vehicle-treated control animals to determine the in vivo IC50.[6]
Protocol 3: On-Target Validation with BTK Knockout Cells (General Methodology)
This protocol describes a definitive method to confirm that a drug's cellular activity is mediated through its intended target.
-
Cell Models :
-
A B-cell line with endogenous BTK expression (e.g., Ramos, TMD8).
-
A corresponding BTK knockout (KO) or knockdown (shRNA/siRNA) version of the same cell line, generated using CRISPR/Cas9 or other gene-editing technologies.
-
-
Validation of Knockout : Confirm the absence of BTK protein expression in the KO cell line via Western blot.
-
Cellular Assay :
-
Culture both wild-type (WT) and BTK KO cells under identical conditions.
-
Treat both cell lines with a dose range of GDC-0834.
-
Stimulate the B-cell receptor pathway using an appropriate agonist (e.g., anti-IgM antibody).
-
Measure a key downstream signaling event that is BTK-dependent, such as:
-
Phosphorylation of PLCγ2.
-
Calcium flux using a fluorescent indicator (e.g., Fluo-4 AM).
-
Cell proliferation using a viability assay (e.g., CellTiter-Glo®).
-
-
-
Data Analysis and Interpretation :
-
On-Target Effect : If GDC-0834 inhibits the downstream signaling event in WT cells but has no, or a significantly diminished, effect in BTK KO cells, the activity is confirmed to be on-target.
-
Off-Target Effect : If GDC-0834 inhibits the signaling event to a similar degree in both WT and BTK KO cells, this indicates the presence of a significant off-target mechanism of action.
-
Conclusion
GDC-0834 is a potent, reversible BTK inhibitor that showed significant promise in preclinical models. Its clinical failure underscores the importance of early and robust ADME (absorption, distribution, metabolism, and excretion) profiling across species. For drug development professionals, the validation of a compound's on-target effects is paramount. The use of genetically defined models, such as BTK knockout cell lines or animals, provides the most unequivocal evidence that the biological activity of a molecule is directly attributable to the inhibition of its intended target.[4] The experimental protocols and logical frameworks presented here offer a guide to performing such critical validation studies, ensuring the rigorous assessment of novel kinase inhibitors.
References
- 1. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel mouse model resistant to irreversible BTK inhibitors: a tool identifying new therapeutic targets and side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Preclinical Evaluation of the Novel BTK Inhibitor Acalabrutinib in Canine Models of B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of GDC-0834 in different autoimmune disease models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Bruton's tyrosine kinase (Btk) inhibitor, GDC-0834, in the context of preclinical autoimmune disease models. While GDC-0834 showed initial promise, its development was ultimately halted due to unfavorable pharmacokinetics in humans. This analysis focuses on its performance in the well-established rat collagen-induced arthritis (CIA) model, drawing comparisons with other Btk inhibitors and standard-of-care treatments to offer valuable insights for ongoing research and development in this therapeutic area.
The Role of Bruton's Tyrosine Kinase (Btk) in Autoimmunity
Bruton's tyrosine kinase is a critical enzyme in the signaling pathways of various immune cells, most notably B cells. It plays a pivotal role in B cell development, differentiation, and activation.[1][2] Dysregulation of B cell signaling is a key factor in the pathogenesis of numerous autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus, where autoantibody production and inflammatory responses are prominent features.[3] Btk is activated downstream of the B-cell receptor (BCR) and is essential for relaying signals that lead to cell proliferation, survival, and the production of inflammatory mediators.[4][5] Its involvement in these crucial processes makes it a compelling target for therapeutic intervention in autoimmune disorders.[1]
Below is a diagram illustrating the central role of Btk in the B-cell receptor signaling pathway.
Caption: Btk signaling cascade initiated by B-cell receptor activation.
Comparative Efficacy of GDC-0834 in a Rheumatoid Arthritis Model
GDC-0834 demonstrated efficacy in the rat collagen-induced arthritis (CIA) model, a widely used preclinical model that mimics many aspects of human rheumatoid arthritis.
Performance Data of GDC-0834 and Comparators
The following table summarizes the key performance data for GDC-0834 and provides context with data from other Btk inhibitors and a standard-of-care drug, methotrexate, in rheumatoid arthritis models.
| Compound | Target | In Vitro IC50 (Btk) | Animal Model | Key Efficacy Findings | Reference |
| GDC-0834 | Btk (reversible) | 5.9 nM (biochemical), 6.4 nM (cellular) | Rat CIA | Dose-dependent decrease in ankle swelling and reduction of pathology. Efficacy comparable to methotrexate. | [4][6] |
| Ibrutinib (B1684441) | Btk (irreversible) | 0.5 nM | Rodent CIA & CAIA | Dose-dependent therapeutic effects in arthritis models. | [7] |
| Fenebrutinib (B560142) (GDC-0853) | Btk (non-covalent) | Not specified | Rat Inflammatory Arthritis | Dose-dependent activity. | [8] |
| Methotrexate | Dihydrofolate reductase | N/A | Rat CIA | Reduced arthritis severity. | [4] |
CIA: Collagen-Induced Arthritis; CAIA: Collagen Antibody-Induced Arthritis
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the protocol for the rat collagen-induced arthritis model, a key experiment cited in the evaluation of GDC-0834.
Rat Collagen-Induced Arthritis (CIA) Model Protocol
This protocol is a standard method for inducing an autoimmune arthritis that resembles human rheumatoid arthritis in rats.
Caption: Experimental workflow for the rat collagen-induced arthritis model.
Detailed Steps:
-
Animal Model: Male Lewis rats are typically used for this model.
-
Immunization:
-
Primary Immunization (Day 0): Rats are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 7): A second immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.
-
-
Onset of Arthritis: Clinical signs of arthritis, such as paw swelling and redness, typically appear between days 10 and 12 post-primary immunization.
-
Treatment Administration:
-
Upon the onset of arthritis, animals are randomized into treatment groups.
-
GDC-0834, a vehicle control, and any comparator drugs are administered daily via the appropriate route (e.g., oral gavage).
-
-
Monitoring and Assessment:
-
Clinical Scoring: The severity of arthritis in each paw is scored daily on a scale of 0-4.
-
Paw Swelling: Paw volume or thickness is measured regularly using a plethysmometer or calipers.
-
Body Weight: Monitored as a general indicator of health.
-
-
Endpoint Analysis:
-
At the end of the study, animals are euthanized.
-
Histopathology: Ankle joints are collected for histological examination to assess inflammation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Blood samples may be collected to measure levels of inflammatory cytokines and autoantibodies.
-
Discussion and Conclusion
GDC-0834 demonstrated clear efficacy in a preclinical model of rheumatoid arthritis, showing a dose-dependent reduction in disease severity.[6] Its performance was noted to be comparable to that of methotrexate, a widely used disease-modifying antirheumatic drug.[4] This highlights the potential of Btk inhibition as a therapeutic strategy for autoimmune arthritis.
However, the clinical development of GDC-0834 was terminated due to its rapid metabolism in humans, which resulted in insufficient systemic exposure.[9] This underscores the critical importance of pharmacokinetic and metabolic profiling in drug development.
While direct comparative data for GDC-0834 in other autoimmune disease models is lacking, the broader success of other Btk inhibitors like ibrutinib and fenebrutinib in preclinical models of both arthritis and lupus suggests that the therapeutic principle of Btk inhibition is applicable across a range of autoimmune conditions.[7][8] Future development of Btk inhibitors for autoimmune diseases will need to focus on optimizing both potency and metabolic stability to achieve clinical success.
References
- 1. Bruton’s tyrosine kinase deficiency inhibits autoimmune arthritis but fails to block immune complex-mediated inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton’s Tyrosine Kinase Inhibition for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chondrex.com [chondrex.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Discovery of GDC-0853: A Potent, Selective, and Noncovalent Bruton's Tyrosine Kinase Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GDC-0834 (S-enantiomer) and Next-Generation BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in B-cell malignancies and autoimmune diseases. The development of BTK inhibitors has revolutionized treatment paradigms, with next-generation agents demonstrating improved efficacy and safety profiles over the first-in-class inhibitor, ibrutinib (B1684441). This guide provides a detailed comparison of the preclinical reversible BTK inhibitor GDC-0834 (S-enantiomer) against three clinically approved next-generation inhibitors: the covalent inhibitors acalabrutinib (B560132) and zanubrutinib (B611923), and the non-covalent (reversible) inhibitor pirtobrutinib (B8146385).
Executive Summary
GDC-0834 is a potent and selective reversible BTK inhibitor that showed promise in preclinical studies.[1][2] However, its clinical development was halted due to rapid amide hydrolysis in humans, leading to poor pharmacokinetic properties and insufficient drug exposure.[3][4][5] In contrast, the next-generation inhibitors acalabrutinib, zanubrutinib, and pirtobrutinib have demonstrated significant clinical success, offering improved selectivity and tolerability. Acalabrutinib and zanubrutinib are covalent inhibitors that form an irreversible bond with the Cys481 residue of BTK, while pirtobrutinib is a non-covalent inhibitor that binds reversibly, providing an option for patients who have developed resistance to covalent inhibitors.[6][7][8]
This guide will delve into the biochemical potency, kinase selectivity, and preclinical efficacy of these compounds, supported by experimental data and detailed methodologies.
Data Presentation
Table 1: Biochemical and Cellular Potency of BTK Inhibitors
| Compound | Mechanism of Action | Biochemical IC50 (BTK) | Cellular IC50 (BTK) |
| GDC-0834 (S-enantiomer) | Reversible | 5.9 nM[1] | 6.4 nM[1] |
| Acalabrutinib | Covalent, Irreversible | 5.1 nM[6][9] | Not specified in provided results |
| Zanubrutinib | Covalent, Irreversible | 0.3 nM[10][11] | 0.4 nM (TMD8 cells), 1.5 nM (OCI-Ly-10 cells)[8] |
| Pirtobrutinib | Non-covalent, Reversible | Low nanomolar range[12] | Not specified in provided results |
Table 2: Kinase Selectivity Profile
| Compound | Kinase Panel Size | % Kinases Inhibited >50% at 100 nM | Key Off-Target Kinases with Significant Inhibition |
| GDC-0834 (S-enantiomer) | Data not available in a comparable format | Data not available | Data not available |
| Acalabrutinib | 362 | 1.1% (4 kinases)[13] | Minimal off-target activity reported[7] |
| Zanubrutinib | 367 | 1.6% (6 kinases)[13] | Lower off-target activity than ibrutinib[8][11] |
| Pirtobrutinib | 371 | 1.1% (4 kinases)[13] | Highly selective, >300-fold selectivity for BTK over 98% of other kinases[12] |
Table 3: Preclinical In Vivo Efficacy
| Compound | Animal Model | Disease | Key Findings |
| GDC-0834 | Rat Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis | Dose-dependent decrease in ankle swelling and reduction of pathology.[2][14] |
| Acalabrutinib | Mouse models of Chronic Lymphocytic Leukemia (CLL) | Chronic Lymphocytic Leukemia | Significantly reduced tumor burden and increased survival.[9][15] |
| Zanubrutinib | OCI-LY10 DLBCL tumor xenograft mice | Diffuse Large B-cell Lymphoma | Significant tumor growth inhibition (76% and 88% at 2.5 and 7.5 mg/kg, respectively).[10] |
| Pirtobrutinib | Human lymphoma xenografts | B-cell Lymphoma | Significantly inhibits tumor growth.[13] |
Signaling Pathways and Experimental Workflows
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway and the points of inhibition by the compared compounds.
Caption: Simplified BTK signaling pathway and inhibitor action.
Experimental Workflow: In Vitro Kinase Inhibition Assay
This diagram outlines a typical workflow for determining the half-maximal inhibitory concentration (IC50) of a BTK inhibitor.
Caption: Workflow for a typical in vitro BTK kinase inhibition assay.
Experimental Protocols
In Vitro BTK Kinase Inhibition Assay (Biochemical)
Objective: To determine the concentration of an inhibitor required to inhibit 50% of BTK kinase activity (IC50).
Materials:
-
Recombinant human BTK enzyme
-
Peptide substrate (e.g., poly-Glu,Tyr 4:1)
-
Adenosine triphosphate (ATP), radio-labeled ([γ-33P]ATP) or non-labeled for detection methods like ADP-Glo™
-
Test inhibitors (GDC-0834, acalabrutinib, zanubrutinib, pirtobrutinib)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
96-well or 384-well plates
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assay; ADP-Glo™ Kinase Assay reagents for luminescence-based assay)
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In the wells of the assay plate, add the BTK enzyme in assay buffer.
-
Add the diluted inhibitors to the respective wells. A DMSO control (vehicle) should be included.
-
Incubate the enzyme and inhibitor for a pre-determined period (e.g., 10-60 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction (e.g., by adding phosphoric acid for radiometric assays).
-
Detect the kinase activity. For radiometric assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing, and measuring incorporated radioactivity. For luminescence-based assays, follow the manufacturer's protocol for the detection reagents.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Cellular BTK Target Engagement Assay
Objective: To measure the ability of an inhibitor to bind to BTK within a cellular context.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Cell culture medium
-
Test inhibitors
-
Anti-IgM antibody for B-cell receptor stimulation
-
Lysis buffer
-
Antibodies for Western blotting: anti-phospho-BTK (Tyr223) and anti-total BTK
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed the B-cell lymphoma cells in a multi-well plate.
-
Treat the cells with serial dilutions of the test inhibitors for a specified time.
-
Stimulate the B-cell receptor by adding anti-IgM antibody for a short period (e.g., 15 minutes).
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phospho-BTK and total BTK.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities to determine the level of BTK autophosphorylation inhibition at different inhibitor concentrations.
-
Calculate the cellular IC50 value.
Conclusion
GDC-0834 (S-enantiomer) demonstrated potent and selective BTK inhibition in preclinical models. However, its unfavorable pharmacokinetic profile in humans, characterized by rapid metabolic degradation, ultimately prevented its clinical advancement. The next-generation BTK inhibitors—acalabrutinib, zanubrutinib, and pirtobrutinib—have overcome such challenges and represent significant progress in the field. They exhibit high potency and improved kinase selectivity, which translates to better safety and tolerability in clinical settings.[7][11][13] The development of both covalent and non-covalent next-generation inhibitors provides valuable therapeutic options for a broader range of patients with B-cell malignancies. This comparative guide highlights the critical importance of not only in vitro potency and selectivity but also in vivo pharmacokinetics in the successful development of targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Bruton tyrosine kinase inhibitor zanubrutinib (BGB-3111) demonstrated synergies with other anti-lymphoma targeted agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. Zanubrutinib for the treatment of lymphoid malignancies: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the therapeutic class of Pirtobrutinib? [synapse.patsnap.com]
- 13. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bruton’s Tyrosine Kinase Inhibition for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Bruton Tyrosine Kinase (BTK) Inhibitor Acalabrutinib Demonstrates Potent On-Target Effects and Efficacy in Two Mouse Models of Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Preclinical Therapeutic Window of GDC-0834: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the therapeutic window of a drug candidate is paramount. This guide provides a comparative analysis of the preclinical data for GDC-0834, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, alongside the established BTK inhibitors ibrutinib (B1684441) and acalabrutinib (B560132). This analysis aims to offer an objective overview of GDC-0834's potential therapeutic index based on available experimental data.
GDC-0834 emerged as a promising candidate for the treatment of rheumatoid arthritis due to its high potency in inhibiting BTK, a key enzyme in B-cell signaling pathways implicated in autoimmune diseases. However, its development was halted due to unforeseen metabolic challenges in humans. This guide delves into the preclinical efficacy and safety data to contextualize its therapeutic window, a critical factor for any drug's success.
Comparative Efficacy and Potency
GDC-0834 demonstrated significant efficacy in preclinical models of rheumatoid arthritis. In a rat collagen-induced arthritis (CIA) model, oral administration of GDC-0834 at doses ranging from 30 to 100 mg/kg resulted in a dose-dependent reduction in ankle swelling and overall joint pathology[1]. This in vivo efficacy is supported by its potent inhibition of BTK in both biochemical and cellular assays.
| Compound | In Vitro IC50 (BTK) | Cellular Assay IC50 (BTK) | In Vivo IC50 (Mouse) | In Vivo IC50 (Rat) |
| GDC-0834 | 5.9 nM[1] | 6.4 nM[1] | 1.1 µM[1] | 5.6 µM[1] |
| Ibrutinib | ~0.5 nM | - | - | - |
| Acalabrutinib | ~5.1 nM | - | - | - |
Preclinical Safety and Tolerability
A comprehensive assessment of the therapeutic window requires a thorough evaluation of a compound's safety profile. For GDC-0834, specific preclinical toxicology data, such as the maximum tolerated dose (MTD) or no-observed-adverse-effect-level (NOAEL) in arthritis models, is not extensively published. However, a study on a structurally related successor compound, GDC-0853, revealed pancreatic toxicity in rats, which was suggested to be a potential class effect for BTK inhibitors[2]. This finding underscores the importance of careful safety assessment for this class of drugs.
In comparison, ibrutinib, the first-in-class BTK inhibitor, is known to have off-target effects leading to adverse events such as cardiotoxicity and bleeding[3]. Acalabrutinib, a second-generation inhibitor, was designed for greater selectivity and has demonstrated a more favorable safety profile in preclinical and clinical studies for B-cell malignancies[4][5]. Toxicology studies of acalabrutinib in healthy dogs have been conducted, though direct comparisons in a rheumatoid arthritis model are limited[4].
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are outlined below.
In Vitro BTK Inhibition Assay
The half-maximal inhibitory concentration (IC50) of GDC-0834 against the BTK enzyme was determined using a biochemical assay. This typically involves incubating the purified BTK enzyme with the inhibitor at various concentrations and measuring the enzyme's activity, often through phosphorylation of a substrate. The reduction in enzyme activity is then plotted against the inhibitor concentration to calculate the IC50 value.
Cellular BTK Inhibition Assay
Cellular IC50 values were determined by treating cells (e.g., B-cells) with varying concentrations of the inhibitor and then stimulating a BTK-dependent signaling pathway. The inhibition of a downstream event, such as the phosphorylation of a substrate or the expression of a specific marker, is measured to determine the concentration of the inhibitor required to achieve 50% inhibition within a cellular context.
Rat Collagen-Induced Arthritis (CIA) Model
The in vivo efficacy of GDC-0834 was assessed in a widely used animal model for rheumatoid arthritis.
In this model, female Lewis rats are immunized with an emulsion of bovine type II collagen and Freund's adjuvant to induce an autoimmune response that mimics human rheumatoid arthritis[1]. Following the onset of arthritis, animals are treated with GDC-0834 or a vehicle control. Efficacy is evaluated by measuring changes in ankle swelling and through histopathological analysis of the joints at the end of the study[1].
In Vivo BTK Phosphorylation Assay
To assess the in vivo target engagement of GDC-0834, the phosphorylation of BTK at Tyr223 in blood samples from treated animals was measured.
Following oral administration of GDC-0834, blood samples are collected at various time points. Proteins are then extracted from the blood cells, and the levels of phosphorylated BTK (pBTK) and total BTK are determined by Western blot analysis. The ratio of pBTK to total BTK is then calculated to determine the extent of target inhibition.
Signaling Pathway
GDC-0834 exerts its therapeutic effect by inhibiting the B-cell receptor (BCR) signaling pathway, a critical pathway for B-cell proliferation, differentiation, and survival.
Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn triggers downstream signaling pathways that are crucial for B-cell function. GDC-0834, as a BTK inhibitor, blocks this critical step, thereby dampening the B-cell mediated inflammatory response.
Conclusion
GDC-0834 demonstrated potent and selective inhibition of BTK and showed promising efficacy in a preclinical model of rheumatoid arthritis. However, the lack of comprehensive, publicly available preclinical toxicology data makes a definitive assessment of its therapeutic window challenging. While its development was ultimately halted due to species-specific metabolism, the preclinical data for GDC-0834 provides valuable insights for the development of future BTK inhibitors for autoimmune diseases. A thorough evaluation of both on-target and off-target effects in relevant preclinical models remains a critical step in predicting the therapeutic index and ultimate clinical success of this class of inhibitors.
References
- 1. Antiarthritis effect of a novel Bruton's tyrosine kinase (BTK) inhibitor in rat collagen-induced arthritis and mechanism-based pharmacokinetic/pharmacodynamic modeling: relationships between inhibition of BTK phosphorylation and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bruton's Tyrosine Kinase Small Molecule Inhibitors Induce a Distinct Pancreatic Toxicity in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Evaluation of the Novel BTK Inhibitor Acalabrutinib in Canine Models of B-Cell Non-Hodgkin Lymphoma | PLOS One [journals.plos.org]
- 5. Preclinical Evaluation of the Novel BTK Inhibitor Acalabrutinib in Canine Models of B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
GDC-0834: A Comparative Analysis of a Highly Selective BTK Inhibitor in Kinase Panel Screening
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of GDC-0834's Kinase Profile with Alternative Bruton's Tyrosine Kinase (BTK) Inhibitors.
GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK) with in vitro IC50 values of 5.9 nM in biochemical assays and 6.4 nM in cellular assays.[1] Developed as a potential therapeutic agent for autoimmune disorders, its clinical progression was halted due to rapid amide hydrolysis into an inactive metabolite in humans, a metabolic instability not observed in preclinical models.[2][3] Despite its discontinued (B1498344) clinical development, the high selectivity of GDC-0834 remains a significant point of interest for researchers studying BTK signaling and developing next-generation kinase inhibitors. This guide provides a comparative analysis of GDC-0834's performance in kinase panel screening assays, supported by experimental data and detailed methodologies.
Kinase Selectivity Profile: GDC-0834 in Context
Comprehensive kinase panel screening is crucial for evaluating the specificity of a kinase inhibitor and predicting potential off-target effects. While direct kinase panel screening data for GDC-0834 is not extensively published, its discovery and development were based on the highly selective predecessor, CGI-1746. Crucially, GDC-0834 was designed to retain the potent and selective profile of CGI-1746.[3][4]
Studies on CGI-1746 demonstrate its exceptional selectivity. It was found to be approximately 1,000-fold more selective for BTK than for other kinases in extensive panel screenings of up to 385 kinases.[5] One study reported that at a concentration of 1 µM, CGI-1746 did not inhibit any other kinases tested, highlighting its remarkable specificity.[6] Given that GDC-0834 mirrors the selectivity of CGI-1746, it stands as one of the most selective BTK inhibitors designed.
For a clear comparison, the table below summarizes the selectivity of GDC-0834 (based on CGI-1746 data) alongside other well-characterized BTK inhibitors, ibrutinib, acalabrutinib (B560132), and zanubrutinib, as determined by the KINOMEscan™ platform at a 1 µM concentration.
| Inhibitor | Class | Number of Off-Target Kinases Inhibited (>65% at 1 µM) | Primary Target (BTK) IC50 (nM) |
| GDC-0834 (via CGI-1746) | Reversible | 0 [6] | 5.9[1] |
| Ibrutinib | Covalent | ~37 (9.4% of kinome)[7] | 0.5 |
| Acalabrutinib | Covalent | ~6 (1.5% of kinome)[7] | 3.0 |
| Zanubrutinib | Covalent | ~17 (4.3% of kinome)[7] | <1.0 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of BTK inhibitors, providing a framework for reproducible research.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the inhibitor to the kinase active site.
Workflow:
Biochemical Kinase Assay Workflow
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of GDC-0834 in DMSO. Further dilute this series into the kinase buffer.[8]
-
Prepare a 2X kinase/antibody solution containing the BTK enzyme and a europium-labeled anti-tag antibody in the kinase buffer.[8]
-
Prepare a 2X tracer solution containing an Alexa Fluor™ 647-labeled ATP-competitive tracer in the kinase buffer.[8]
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the diluted GDC-0834 solution to each well.
-
Add 5 µL of the 2X kinase/antibody mixture to each well.
-
Initiate the binding reaction by adding 5 µL of the 2X tracer solution to each well.[8]
-
-
Data Acquisition:
-
Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a microplate reader. The signal is inversely proportional to the amount of inhibitor bound to the kinase.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor and donor emission signals.
-
Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular BTK Autophosphorylation Assay (Western Blot)
This assay measures the ability of an inhibitor to block the autophosphorylation of BTK at Tyr223 within a cellular context, a key step in its activation.
Workflow:
Cellular BTK Autophosphorylation Assay Workflow
Methodology:
-
Cell Culture and Treatment:
-
Culture a B-cell lymphoma cell line (e.g., Ramos) to an appropriate density.
-
Treat the cells with a serial dilution of GDC-0834 or vehicle control (DMSO) for 1-2 hours at 37°C.[9]
-
-
BCR Stimulation and Cell Lysis:
-
Stimulate the B-cell receptor by adding anti-IgM antibody and incubate for a short period (e.g., 10 minutes).[9]
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Determine the protein concentration of the lysates using a BCA assay.[3]
-
-
Western Blotting:
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.[9]
-
Block the membrane with 5% BSA in TBST and then incubate with a primary antibody specific for phosphorylated BTK (Tyr223).
-
After washing, incubate the membrane with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[3]
-
-
Data Analysis:
-
Quantify the band intensities for phosphorylated BTK.
-
Strip the membrane and re-probe with an antibody for total BTK to normalize for protein loading.
-
Calculate the percentage of inhibition of BTK autophosphorylation at each GDC-0834 concentration relative to the vehicle-treated control.
-
BTK Signaling Pathway
GDC-0834 exerts its effect by inhibiting BTK, a critical kinase in the B-cell receptor (BCR) signaling pathway. The following diagram illustrates the central role of BTK in this cascade.
BTK Signaling Pathway and Inhibition by GDC-0834
Upon B-cell receptor (BCR) engagement by an antigen, the SRC family kinases LYN and SYK are activated, leading to the recruitment of BTK to the plasma membrane via its interaction with PIP3.[10] Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2).[11] This leads to the generation of second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn trigger downstream signaling cascades involving calcium mobilization and protein kinase C (PKC) activation, ultimately resulting in the activation of transcription factors like NF-κB that promote B-cell proliferation, survival, and differentiation.[11] GDC-0834, by selectively inhibiting BTK, effectively blocks these downstream signaling events.
References
- 1. researchgate.net [researchgate.net]
- 2. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Kinase Selectivity | CALQUENCE® (acalabrutinib) 100 mg tablets | For HCPs [calquencehcp.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of proteolytic and ATPase activities of the proteasome by the BTK inhibitor CGI-1746 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
GDC-0834: A Comparative Analysis of its Effects in Human versus Rodent Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of GDC-0834, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, in human versus rodent cells. The significant species-specific differences in metabolism, which ultimately led to the discontinuation of its clinical development, serve as a critical case study for drug development professionals.
Mechanism of Action: Targeting the BTK Signaling Pathway
GDC-0834 is a reversible, ATP-competitive inhibitor of Bruton's tyrosine kinase, a non-receptor tyrosine kinase crucial for B cell development, activation, and survival.[1][2] BTK is a key component of the B cell receptor (BCR) signaling pathway and is also involved in signaling cascades initiated by other receptors, including Toll-like receptors (TLRs) and Fc receptors.[3][4] By inhibiting BTK, GDC-0834 effectively modulates the functions of B cells and other myeloid cells.[1][4]
Caption: Simplified BTK signaling pathway and the inhibitory action of GDC-0834.
Comparative Pharmacokinetics and Metabolism
The most striking difference between the effects of GDC-0834 in humans and rodents lies in its metabolic stability and resulting pharmacokinetic profile.
In preclinical rodent models, GDC-0834 demonstrated favorable pharmacokinetic properties.[5] However, in human clinical trials, it was found to be extensively and rapidly metabolized.[5][6] This discrepancy is primarily due to a significant species difference in amide hydrolysis.[6] In humans, GDC-0834 undergoes rapid hydrolysis of its exo-cyclic amide bond, leading to the formation of an inactive aniline (B41778) metabolite, M1.[5][6] This metabolic pathway is far less prominent in mice and rats.[6][7]
The primary enzyme responsible for this rapid metabolism in humans is aldehyde oxidase (AO), with some contribution from carboxylesterases (CES).[7][8] The intrinsic clearance of GDC-0834 to form M1 was found to be 23- to 169-fold higher in human liver microsomes compared to those from rats, dogs, and monkeys.[6]
| Parameter | Human | Rodent (Rat) |
| Primary Metabolic Pathway | Rapid Amide Hydrolysis | Minimal Amide Hydrolysis |
| Key Metabolizing Enzyme(s) | Aldehyde Oxidase (AO), Carboxylesterases (CES) | Not a major pathway |
| Major Metabolite | M1 (inactive) | GDC-0834 (parent drug) is major component |
| Systemic Exposure (Oral) | Very Low (<1 ng/mL)[6] | Sufficient for efficacy[5] |
| Metabolic Stability in Hepatocytes | 80% turnover in 3h[9] | 20% turnover in 3h[9] |
Table 1: Comparison of GDC-0834 Metabolism in Human vs. Rodent Systems.
Caption: Metabolic fate of GDC-0834 in human versus rodent systems.
Comparative In Vitro and In Vivo Efficacy
Despite the metabolic differences, GDC-0834 is a potent inhibitor of BTK in both human and rodent systems at the cellular level.
| Assay | Species | IC50 |
| Biochemical BTK Inhibition | Not specified (likely human) | 5.9 nM[10] |
| Cellular BTK Inhibition | Not specified (likely human) | 6.4 nM[10] |
| In Vivo BTK Phosphorylation Inhibition | Mouse | 1.1 µM[10] |
| In Vivo BTK Phosphorylation Inhibition | Rat | 5.6 µM[10] |
Table 2: In Vitro and In Vivo Potency of GDC-0834.
In a rat model of collagen-induced arthritis (CIA), administration of GDC-0834 resulted in a dose-dependent reduction in ankle swelling and pathological scores, demonstrating in vivo efficacy in a rodent model of autoimmune disease.[11] This preclinical success, however, did not translate to humans due to the rapid clearance of the compound.
Experimental Protocols
In Vitro Metabolism in Liver Microsomes
-
Objective: To determine the rate of GDC-0834 metabolism in liver microsomes from different species.
-
Method: GDC-0834 was incubated with liver microsomes from humans, rats, dogs, and monkeys in the absence of NADPH to specifically assess hydrolytic metabolism.[6] The final concentration of GDC-0834 was 0.8 µM.[7] Incubations were carried out at 37°C and terminated at various time points by the addition of methanol.[7] The formation of the M1 metabolite was quantified using LC-MS/MS.[7] Kinetic parameters (Vmax and Km) were then determined to calculate intrinsic clearance.[6]
BTK Phosphorylation Assay (In Vivo)
-
Objective: To measure the inhibition of BTK activity in whole blood after GDC-0834 administration.
-
Method: Rodents were dosed with GDC-0834.[10] At specified times, whole blood was collected. Levels of phosphorylated BTK (pBTK-Tyr223) and total BTK were determined by Western blot analysis.[10] The ratio of pBTK to total BTK was calculated and compared to vehicle-treated animals to determine the percentage of inhibition.[10]
Caption: Workflow for key in vitro and in vivo experiments.
Conclusion
The case of GDC-0834 underscores the critical importance of evaluating inter-species differences in metabolism during preclinical drug development. While GDC-0834 demonstrated potent and selective inhibition of BTK and promising efficacy in rodent models, its rapid amide hydrolysis in humans, mediated by aldehyde oxidase, resulted in insufficient systemic exposure for therapeutic effect. This led to the discontinuation of its clinical development. This guide highlights that while rodent models are invaluable for assessing on-target effects and potential efficacy, they may not always predict the metabolic fate of a drug candidate in humans. Therefore, early in vitro metabolic studies using human-derived systems are essential to de-risk drug candidates and inform the selection of appropriate preclinical species.
References
- 1. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel reaction mediated by human aldehyde oxidase: amide hydrolysis of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Validating Bruton's Tyrosine Kinase (BTK) in Rheumatoid Arthritis: A Comparative Guide to GDC-0834 and Other BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Bruton's Tyrosine Kinase (BTK) inhibitor GDC-0834 with other commercially successful BTK inhibitors, focusing on its utility as a tool for validating the role of BTK in rheumatoid arthritis (RA). While GDC-0834 showed promise in preclinical models, its clinical development was halted due to its pharmacokinetic profile. This guide presents supporting experimental data, detailed protocols, and a comparative analysis of GDC-0834 against Ibrutinib (B1684441), Acalabrutinib, and Zanubrutinib to aid researchers in selecting the appropriate tools for their BTK-related studies.
Executive Summary
Bruton's tyrosine kinase is a critical signaling protein in B cells and myeloid cells, making it a compelling therapeutic target for autoimmune diseases like rheumatoid arthritis and various B-cell malignancies.[1] GDC-0834 was developed as a potent and selective, reversible BTK inhibitor.[2] Preclinical studies in a rat model of collagen-induced arthritis demonstrated that GDC-0834 could dose-dependently reduce ankle swelling and joint pathology.[2] However, a single-dose Phase I clinical trial in healthy volunteers revealed that GDC-0834 is extensively and rapidly metabolized in humans through amide hydrolysis, resulting in insufficient exposure to the active drug.[3][4] This led to the discontinuation of its clinical development.[5]
Despite its clinical failure, GDC-0834 remains a valuable research tool for in vitro and in vivo animal studies to validate the role of BTK in disease, owing to its high potency and selectivity. This guide compares GDC-0834 with the approved irreversible BTK inhibitors Ibrutinib, Acalabrutinib, and Zanubrutinib, which are primarily used in oncology.[6] The comparison focuses on their biochemical potency, selectivity, and the methodologies to validate BTK as a therapeutic target.
Comparative Analysis of BTK Inhibitors
The selection of a BTK inhibitor for research purposes depends on the specific experimental goals. GDC-0834's reversible binding and high selectivity make it a good tool for studying the direct consequences of BTK inhibition in vitro and in preclinical models where it is not rapidly metabolized. In contrast, the approved covalent inhibitors offer a different modality for studying the effects of sustained, irreversible BTK inhibition.
Quantitative Data Presentation
The following table summarizes the in vitro potency (IC50) of GDC-0834 and its alternatives against BTK and a selection of off-target kinases. Lower IC50 values indicate higher potency.
| Inhibitor | BTK IC50 (nM) | Select Off-Target Kinase IC50 (nM) | Mechanism of Action | Clinical Status |
| GDC-0834 | 5.9 (biochemical), 6.4 (cellular)[2] | High selectivity, specific off-target IC50s not widely published. | Reversible | Discontinued in Phase I[3] |
| Ibrutinib | 0.5[6] | TEC: 3.2-78, EGFR: >1000[6][7] | Covalent, Irreversible | Approved (B-cell malignancies)[8] |
| Acalabrutinib | <10 (cellular)[9] | Low off-target rate, EGFR: >1000[7][9] | Covalent, Irreversible | Approved (B-cell malignancies) |
| Zanubrutinib | <10 (cellular)[9] | TEC: ~2, lower off-target vs. Ibrutinib[6][9] | Covalent, Irreversible | Approved (B-cell malignancies) |
Experimental Protocols for BTK Validation
Validating the role of BTK in a specific disease context requires a multi-faceted approach. Below are detailed protocols for key experiments.
Western Blot for BTK Phosphorylation
This assay directly measures the activation state of BTK by detecting its phosphorylation at key tyrosine residues (e.g., Y223).
1. Sample Preparation:
-
Culture cells of interest (e.g., primary B cells, synovial fibroblasts from RA patients) to a density of 1-5 x 10^6 cells/mL.
-
Starve cells in serum-free media for 2-4 hours.
-
Pre-treat cells with desired concentrations of BTK inhibitor (e.g., GDC-0834) or vehicle (DMSO) for 1-2 hours.
-
Stimulate cells with an appropriate agonist (e.g., anti-IgM for B cells, immune complexes for macrophages) for 10-15 minutes.
-
Immediately place cells on ice and wash once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on an 8-10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-BTK (e.g., p-BTK Y223) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL detection reagent and an imaging system.
-
Strip the membrane and re-probe for total BTK and a loading control (e.g., GAPDH) for normalization.
Cell Proliferation Assay
This assay assesses the impact of BTK inhibition on the proliferation of immune cells.
1. Cell Preparation and Labeling (CFSE Method):
-
Isolate primary immune cells (e.g., B cells) from blood or tissue.
-
Resuspend cells at 1 x 10^6 cells/mL in PBS.
-
Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quench the labeling reaction by adding 5 volumes of complete culture medium.
-
Wash cells twice with complete medium.
2. Cell Culture and Treatment:
-
Plate CFSE-labeled cells at 1-2 x 10^5 cells/well in a 96-well plate.
-
Add a stimulating agent (e.g., anti-CD40 and IL-4 for B cells).
-
Add serial dilutions of the BTK inhibitor or vehicle control.
-
Incubate for 3-5 days at 37°C in a 5% CO2 incubator.
3. Flow Cytometry Analysis:
-
Harvest cells and wash with PBS.
-
Analyze cells on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.
-
Cell proliferation is indicated by the serial halving of CFSE fluorescence in daughter cells.
-
Quantify the percentage of proliferated cells in each treatment condition.
Cytokine Release Assay
This assay measures the effect of BTK inhibition on the production of inflammatory cytokines.
1. Cell Culture and Treatment:
-
Plate immune cells (e.g., peripheral blood mononuclear cells [PBMCs] or macrophages) at a density of 2-5 x 10^5 cells/well in a 96-well plate.
-
Pre-treat cells with various concentrations of the BTK inhibitor or vehicle for 1-2 hours.
-
Stimulate cells with an appropriate stimulus (e.g., LPS for macrophages, immune complexes).
-
Incubate for 24-48 hours.
2. Cytokine Measurement:
-
Centrifuge the plate to pellet the cells.
-
Collect the culture supernatant.
-
Measure the concentration of cytokines of interest (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an ELISA or a multiplex bead-based immunoassay (e.g., Luminex).
Genetic Validation of BTK
Pharmacological inhibition should be complemented with genetic approaches to confirm the on-target effects.
siRNA-mediated Knockdown:
-
Design and synthesize siRNA duplexes targeting BTK.
-
Transfect the cells of interest with the BTK-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent.
-
After 48-72 hours, validate the knockdown efficiency by Western blot or qRT-PCR for BTK expression.
-
Perform functional assays (e.g., cell proliferation, cytokine release) with the knockdown cells to assess the phenotypic consequences of reduced BTK expression.[10]
CRISPR-Cas9-mediated Knockout:
-
Design a guide RNA (gRNA) targeting a critical exon of the BTK gene.
-
Deliver the gRNA and Cas9 nuclease into the target cells via plasmid transfection, lentiviral transduction, or ribonucleoprotein (RNP) electroporation.
-
Select for single-cell clones and expand them.
-
Screen for clones with successful gene knockout by DNA sequencing and confirm the absence of BTK protein by Western blot.
-
Use the validated BTK knockout cell lines in functional assays to determine the effect of complete BTK ablation.
Mandatory Visualizations
Signaling Pathways
Caption: BTK Signaling Pathway in Rheumatoid Arthritis.
Caption: BTK Signaling in B-Cell Malignancies.
Experimental Workflow
Caption: Western Blot Workflow for BTK Phosphorylation.
Logical Relationships
Caption: Logical Workflow for BTK Target Validation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel strategies for the mitigation of cytokine release syndrome induced by T cell engaging therapies with a focus on the use of kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medium.com [medium.com]
Structural differences between GDC-0834 and other BTK inhibitors in the ATP-binding pocket
A detailed comparison for researchers and drug development professionals, providing insights into the structural nuances that govern the potency, selectivity, and binding mechanisms of Bruton's tyrosine kinase inhibitors.
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in B-cell malignancies and autoimmune diseases. The development of inhibitors targeting its ATP-binding pocket has revolutionized treatment paradigms. This guide provides a comprehensive comparison of the structural and functional differences between GDC-0834, a reversible BTK inhibitor, and other prominent covalent and non-covalent inhibitors, with a focus on their interactions within the ATP-binding pocket.
At a Glance: Comparative Performance of BTK Inhibitors
The following table summarizes key quantitative data for GDC-0834 and other notable BTK inhibitors, offering a clear comparison of their biochemical potency and selectivity.
| Inhibitor | Type | BTK IC50 (nM) | Key Off-Target Kinases Inhibited (>65% at 1 µM) |
| GDC-0834 | Reversible, Non-covalent | 5.9 | Data not available in comprehensive screen |
| Ibrutinib (B1684441) | Irreversible, Covalent | 1.5 - 3.7 | EGFR, ITK, TEC, SRC, and 12 others[1][2] |
| Acalabrutinib (B560132) | Irreversible, Covalent | 3 - 5.1 | 6 kinases[1] |
| Zanubrutinib (B611923) | Irreversible, Covalent | <1 - 2.9 | 7 kinases[2][3] |
Delving into the ATP-Binding Pocket: A Structural Comparison
The ATP-binding pocket of BTK is the site of action for all currently approved and most investigational inhibitors. However, the precise binding modes and resulting interactions differ significantly, influencing their efficacy and off-target effects.
GDC-0834: A Reversible Approach
GDC-0834 is a potent and selective reversible inhibitor of BTK.[4] Its clinical development was halted due to rapid amide hydrolysis in humans, leading to insufficient drug exposure.[5][6][7][8] Despite this, its structural interaction with BTK provides valuable insights into non-covalent inhibition.
The co-crystal structure of GDC-0834 in complex with BTK (PDB ID: 5P9F) reveals that it occupies the ATP-binding site without forming a covalent bond.[9] Key interactions include:
-
Hinge Region: GDC-0834 forms hydrogen bonds with the hinge region residues of BTK, a common feature for many kinase inhibitors.
-
Hydrophobic Pockets: The inhibitor extends into hydrophobic pockets within the active site, contributing to its binding affinity.
-
Conformational State: GDC-0834 binding stabilizes an inactive conformation of BTK, preventing its catalytic activity.[10]
Covalent Inhibitors: Ibrutinib, Acalabrutinib, and Zanubrutinib
First and second-generation BTK inhibitors like ibrutinib, acalabrutinib, and zanubrutinib are covalent inhibitors. They form an irreversible bond with the cysteine residue at position 481 (Cys481) in the ATP-binding pocket.[11] This covalent modification leads to sustained inhibition of BTK activity.
The co-crystal structure of ibrutinib with BTK (PDB ID: 5P9J) showcases the hallmark covalent interaction.[12][13] While also interacting with the hinge region and hydrophobic pockets, the defining feature is the covalent bond with Cys481.[13][14] This irreversible binding is highly effective but can also contribute to off-target effects if other kinases possess a similarly accessible cysteine.
Structural Differences in Binding:
A key structural difference lies in how these inhibitors occupy the various sub-pockets within the larger ATP-binding site. For instance, acalabrutinib is designed to have a more compact structure and optimized interactions to increase its selectivity and reduce off-target binding compared to ibrutinib.[15] Zanubrutinib was also designed for greater selectivity and has shown a different off-target profile than ibrutinib.[3][11][16]
The following diagram illustrates the different binding modes of covalent and non-covalent inhibitors within the BTK ATP-binding pocket.
Signaling Pathways and Experimental Workflows
Understanding the B-cell receptor (BCR) signaling pathway is crucial for appreciating the mechanism of action of BTK inhibitors. The following diagram illustrates this pathway and the point of intervention for these drugs.
The following diagram outlines a general workflow for assessing the potency of BTK inhibitors in a biochemical assay.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of BTK inhibitors. Below are summarized protocols for key in vitro and cellular assays.
Biochemical Kinase Assay (e.g., ADP-Glo™)
This assay quantifies the enzymatic activity of BTK by measuring the amount of ADP produced during the phosphorylation reaction.
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed in a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The light output is proportional to the ADP concentration and, therefore, the kinase activity.[17][18][19][20][21]
-
Materials:
-
Recombinant human BTK enzyme
-
Kinase substrate (e.g., poly(Glu,Tyr) 4:1)
-
ATP
-
BTK inhibitor (e.g., GDC-0834)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[17]
-
384-well plates
-
Luminometer
-
-
Procedure:
-
Reagent Preparation: Dilute the BTK enzyme, substrate, ATP, and inhibitor to their final desired concentrations in kinase buffer.
-
Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor or vehicle (DMSO) control.[17]
-
Add 2 µL of the BTK enzyme solution.[17]
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.[17]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[17]
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[17]
-
Signal Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[17]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
-
Cellular BTK Phosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block BTK activation within a cellular context by measuring the phosphorylation of BTK at key tyrosine residues (e.g., Y223).
-
Principle: Western blotting is used to detect the levels of phosphorylated BTK (pBTK) and total BTK in cell lysates. A decrease in the pBTK/total BTK ratio in the presence of an inhibitor indicates target engagement and inhibition.[22][23][24][25]
-
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Cell culture medium and supplements
-
BTK inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-pBTK (Y223) and anti-total BTK
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose)
-
Western blot imaging system
-
-
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired density and treat with various concentrations of the BTK inhibitor for a specified time.
-
Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.[23]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-pBTK or anti-total BTK) overnight at 4°C.[22]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.[22]
-
Data Analysis: Quantify the band intensities for pBTK and total BTK. Normalize the pBTK signal to the total BTK signal for each sample.
-
Cellular Target Engagement Assay (NanoBRET™)
This assay provides a quantitative measure of compound binding to BTK in living cells.
-
Principle: The NanoBRET™ Target Engagement Assay is based on Bioluminescence Resonance Energy Transfer (BRET). The target protein (BTK) is fused to a NanoLuc® luciferase (the energy donor), and a cell-permeable fluorescent tracer that binds to BTK is used as the energy acceptor. When the tracer binds to the BTK-NanoLuc fusion protein, BRET occurs. A test compound that binds to BTK will compete with the tracer, leading to a decrease in the BRET signal.[6][26][27][28][29]
-
Materials:
-
HEK293 cells
-
Expression vector for BTK-NanoLuc fusion protein
-
Transfection reagent
-
NanoBRET™ Tracer K-5 (for BTK)
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
BTK inhibitor
-
384-well plates
-
BRET-capable plate reader
-
-
Procedure:
-
Cell Transfection: Transiently transfect HEK293 cells with the BTK-NanoLuc fusion vector.[26]
-
Cell Seeding: Seed the transfected cells into 384-well plates.[26]
-
Compound and Tracer Addition: Pre-treat the cells with the NanoBRET Tracer K-5, followed by the addition of the test inhibitor at various concentrations.[26]
-
Incubation: Incubate the plate for a defined period (e.g., 1 hour) to allow for compound binding and tracer displacement.[26]
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor.
-
Data Acquisition: Measure the BRET signal using a plate reader capable of detecting both the donor and acceptor emission wavelengths.[26]
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The decrease in the BRET ratio is proportional to the displacement of the tracer by the inhibitor. Determine the IC50 value for target engagement.
-
Conclusion
The structural and functional comparison of GDC-0834 with other BTK inhibitors highlights the diverse strategies employed to target the ATP-binding pocket of this critical kinase. While covalent inhibitors like ibrutinib have demonstrated significant clinical success, the pursuit of non-covalent inhibitors such as GDC-0834 continues to be an important area of research, driven by the potential for improved selectivity and the ability to overcome resistance mechanisms associated with the C481S mutation. The detailed structural insights and experimental protocols provided in this guide serve as a valuable resource for researchers and drug developers working to advance the next generation of BTK-targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]
- 6. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 7. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. Differential impact of BTK active site inhibitors on the conformational state of full-length BTK | eLife [elifesciences.org]
- 11. researchgate.net [researchgate.net]
- 12. rcsb.org [rcsb.org]
- 13. researchgate.net [researchgate.net]
- 14. Differential impact of BTK active site inhibitors on the conformational state of full-length BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.plos.org [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. promega.com [promega.com]
- 18. promega.com [promega.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. carnabio.com [carnabio.com]
- 21. ulab360.com [ulab360.com]
- 22. benchchem.com [benchchem.com]
- 23. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. docs.abcam.com [docs.abcam.com]
- 26. reactionbiology.com [reactionbiology.com]
- 27. promega.de [promega.de]
- 28. eubopen.org [eubopen.org]
- 29. protocols.io [protocols.io]
Safety Operating Guide
Navigating the Safe Disposal of GDC-0834: A Procedural Guide
For researchers and scientists engaged in drug development, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of GDC-0834 (S-enantiomer), a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. Adherence to these protocols is critical for ensuring the safety of laboratory personnel and maintaining compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the manufacturer's Safety Data Sheet (SDS) for GDC-0834. The SDS contains vital information regarding potential hazards, requisite personal protective equipment (PPE), and emergency protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling GDC-0834 in solid or solution form.
-
Avoid Exposure: Prevent the generation of dust when working with the solid form of the compound.[1] All handling of GDC-0834 should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1] Direct contact with skin and eyes should be strictly avoided.[1]
-
Emergency Procedures: In the event of accidental skin contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1] If inhaled, move the individual to fresh air and seek medical assistance.[1] If swallowed, rinse the mouth with water and consult a physician.[1]
GDC-0834 Waste Disposal Plan: A Step-by-Step Guide
The disposal of GDC-0834 and any contaminated materials must be managed as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of in regular trash or poured down the drain.[1]
Step 1: Waste Segregation and Collection
Proper segregation of different waste streams is fundamental to safe and compliant disposal.[1][2]
| Waste Type | Recommended Container | Disposal Method |
| Solid GDC-0834 Waste | Original container or a new, clearly labeled, sealed, and chemically compatible waste container.[1][3] | Collection for incineration by a licensed hazardous waste disposal company. |
| Contaminated Labware (e.g., pipette tips, gloves, empty vials) | Designated, sealed, and clearly labeled hazardous waste bag or container.[1] | Collection for incineration by a licensed hazardous waste disposal company. |
| Aqueous & Solvent-Based Solutions containing GDC-0834 | Clearly labeled, sealed, and chemically compatible waste container (e.g., plastic for aqueous, glass or plastic for organic solvents).[1][3][4] Segregate from incompatible materials.[3][5] | Collection for chemical treatment and/or incineration by a licensed hazardous waste disposal company. |
| Contaminated Sharps (e.g., needles, syringes, broken glass) | Designated, puncture-proof sharps container.[1][3][4] | Collection for incineration by a licensed hazardous waste disposal company.[2] |
Step 2: Labeling and Storage
Proper labeling and storage are crucial for safety and regulatory compliance.
-
Labeling: All waste containers must be clearly and securely labeled with the words "Hazardous Waste," the full chemical name "GDC-0834 (S-enantiomer)," and a description of the contents (e.g., "Solid Waste," "Aqueous Waste," "Contaminated Sharps").[1][3] The accumulation start date must also be clearly marked on the container.[3]
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[3][5] Secondary containment should be used to prevent spills.[3][5] Ensure that all container caps (B75204) are tightly sealed.[6]
Step 3: Waste Removal
-
Regular Removal: Establish a regular schedule for the removal of hazardous waste from the laboratory to prevent excessive accumulation.[3][5]
-
Licensed Disposal Vendor: All GDC-0834 waste must be disposed of through a licensed and reputable hazardous waste disposal company that can provide documentation of proper disposal.
Experimental Protocols
While specific inactivation protocols for GDC-0834 are not publicly available, the primary method for the disposal of potent pharmaceutical compounds like BTK inhibitors is high-temperature incineration by a specialized waste management facility. This method ensures the complete destruction of the active molecule.
Neutralization of acidic or basic waste solutions may be performed as a final step in an experimental procedure, provided the neutralized solution does not contain other hazardous materials.[6] However, for waste streams containing GDC-0834, direct chemical treatment or neutralization is not recommended without specific guidance from a qualified chemist or environmental health and safety professional.
Disposal Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 3. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 4. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 5. danielshealth.com [danielshealth.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safe Handling and Disposal of GDC-0834 (S-enantiomer): A Guide for Laboratory Personnel
Researchers, scientists, and drug development professionals handling GDC-0834 (S-enantiomer), a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, must adhere to stringent safety protocols to minimize exposure risk and ensure experimental integrity. This guide provides essential safety and logistical information, including operational procedures and disposal plans.
Personal Protective Equipment (PPE)
The primary defense against exposure to potent small molecule inhibitors like GDC-0834 is the consistent and correct use of Personal Protective Equipment (PPE).[1] All personnel must be trained in the proper selection and use of the following equipment.
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant nitrile gloves, double-gloved. | Provides a robust barrier against skin contact and absorption. Double-gloving offers an additional layer of protection.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes, aerosols, and airborne particles.[1][2] |
| Lab Coat/Gown | Disposable, low-permeability fabric with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination.[1][2] |
| Respiratory Protection | A NIOSH-approved N-95 respirator or higher, required when handling the compound as a powder or when aerosols may be generated. | Prevents inhalation of the compound, a primary route of exposure.[1] |
| Hair & Shoe Covers | Disposable hair covers and shoe covers. | Prevents contamination of personal clothing and minimizes the spread of the compound.[3] |
Operational Plan: Step-by-Step Handling Procedures
All handling of GDC-0834 should occur in a designated controlled area, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC), to minimize the risk of aerosolization and inhalation.[1]
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the designated workspace by lining it with absorbent, disposable bench paper. Assemble all necessary equipment, including a calibrated scale, spatulas, weigh boats, and solvent-dispensing apparatus.
-
Weighing: If weighing the solid form of the compound, perform this task within the containment of a fume hood or BSC. Use a tared weigh boat to minimize the dispersion of powder.[1] Handle the powder with care to avoid creating dust.
-
Reconstitution: When preparing solutions, add the solvent slowly and carefully to the solid compound to prevent splashing. Cap the vial or tube securely before vortexing or sonicating to ensure complete dissolution.
-
Liquid Handling: Use calibrated precision pipettes with disposable tips for all liquid transfers.
-
Post-Handling: After handling, decontaminate all surfaces with an appropriate cleaning agent. Wipe down the work area and any equipment used.
Disposal Plan
All waste generated from the handling of GDC-0834 must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste: This includes unused compound, contaminated gloves, gowns, shoe covers, hair covers, pipette tips, weigh boats, and any other disposable labware.[1] Collect this waste in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Collect all liquid waste containing GDC-0834, including unused solutions and solvent rinses, in a clearly labeled, sealed, and chemically resistant container for hazardous liquid waste.[1]
-
Sharps Waste: Any contaminated needles or other sharps should be disposed of in a designated sharps container for hazardous chemical waste.
Caption: Workflow for the safe handling of GDC-0834.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
